molecular formula C11H20N2O2 B1649274 Cyclo(Ile-Val) CAS No. 104068-43-1

Cyclo(Ile-Val)

Cat. No.: B1649274
CAS No.: 104068-43-1
M. Wt: 212.29 g/mol
InChI Key: XIQXUFYJMBDYSU-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- is a natural product found in Halobacillus litoralis and Ophiocordyceps sinensis with data available.

Properties

IUPAC Name

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQXUFYJMBDYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439982
Record name 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104068-43-1
Record name 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclo(Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Val), a cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂, is a naturally occurring compound found in various microorganisms.[1] As a member of the diketopiperazine class of cyclic peptides, it has garnered significant interest within the scientific community due to its potential biological activities, including antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclo(Ile-Val), detailed experimental protocols for their determination, and insights into its potential mechanisms of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cyclo(Ile-Val) are summarized in the table below. It is important to note that while some data are experimentally derived, others are based on computational predictions and data from closely related compounds due to the limited availability of specific experimental values for Cyclo(Ile-Val).

PropertyValueSource/Method
Molecular Formula C₁₁H₂₀N₂O₂Mass Spectrometry
Molecular Weight 212.29 g/mol Mass Spectrometry
CAS Number 104068-43-1Chemical Abstract Service
Appearance White amorphous powder (for related compounds)Visual Inspection
Melting Point 115.41 °C (predicted)[1]
Boiling Point 325.85 °C (predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.General observation for similar compounds

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of Cyclo(Ile-Val). Below are generalized protocols for key experiments, which can be adapted for the specific analysis of this compound.

Synthesis of Cyclo(Ile-Val)

Protocol: Solution-Phase Synthesis

This method involves the coupling of protected L-isoleucine and L-valine followed by deprotection and cyclization.

  • Protection: Protect the amino groups of L-isoleucine and L-valine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).

  • Activation: Activate the carboxyl group of Boc-L-isoleucine using a coupling agent like DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Coupling: React the activated Boc-L-isoleucine with the protected L-valine (e.g., as a methyl ester) to form the linear dipeptide Boc-Ile-Val-OMe.

  • Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA).

  • Cyclization: Induce intramolecular cyclization of the deprotected dipeptide under high dilution in a suitable solvent (e.g., isopropanol) with a weak base to yield Cyclo(Ile-Val).

  • Purification: Purify the crude product by recrystallization or column chromatography.

Melting Point Determination

Protocol: Capillary Method

  • A small, dry sample of Cyclo(Ile-Val) is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR

  • Dissolve a small amount of purified Cyclo(Ile-Val) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 200-220 ppm.

Mass Spectrometry (MS)

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Dissolve the Cyclo(Ile-Val) sample in a suitable solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile.

  • Introduce the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Analyze the fragment ions to confirm the structure of the dipeptide. The fragmentation of cyclic dipeptides typically involves the cleavage of the diketopiperazine ring and loss of side chains.

X-ray Crystallography

Protocol: Single-Crystal X-ray Diffraction

  • Grow single crystals of Cyclo(Ile-Val) of suitable size and quality by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Mount a selected crystal on a goniometer head.

  • Collect X-ray diffraction data at a controlled temperature (often cryogenic) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles. The final structure is typically reported in a Crystallographic Information File (CIF). A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for Cyclo(Ile-Val) at the time of this report.

Biological Activities and Signaling Pathways

Cyclo(Ile-Val) has been reported to exhibit antimicrobial and antifungal activities. The proposed mechanisms of action often involve interactions with the cell membrane and interference with cellular communication pathways.

Antimicrobial Mechanism: Membrane Disruption

One of the primary proposed antimicrobial mechanisms for cyclic dipeptides like Cyclo(Ile-Val) is the disruption of the bacterial cell membrane. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Membrane_Disruption Cyclo_Ile_Val Cyclo(Ile-Val) Membrane_Interaction Membrane Interaction and Insertion Cyclo_Ile_Val->Membrane_Interaction Bacterial_Membrane Bacterial Cell Membrane Bacterial_Membrane->Membrane_Interaction Pore_Formation Pore Formation / Membrane Destabilization Membrane_Interaction->Pore_Formation Ion_Leakage Ion and Metabolite Leakage Pore_Formation->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action of Cyclo(Ile-Val) via membrane disruption.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. Some cyclic dipeptides have been shown to interfere with QS signaling, thereby inhibiting the expression of virulence factors and biofilm formation. While direct evidence for Cyclo(Ile-Val) is limited, related compounds are known to act as antagonists for QS receptors.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Signal_Molecule AHL Signal Molecule QS_Receptor QS Receptor (e.g., LuxR) Signal_Molecule->QS_Receptor Binds to Gene_Expression Virulence Gene Expression QS_Receptor->Gene_Expression Activates Virulence_Factors Virulence Factors (e.g., toxins, biofilms) Gene_Expression->Virulence_Factors Leads to Cyclo_Ile_Val Cyclo(Ile-Val) (Antagonist) Cyclo_Ile_Val->QS_Receptor Competitively Binds to

Caption: Hypothetical model of quorum sensing inhibition by Cyclo(Ile-Val).

Conclusion

Cyclo(Ile-Val) is a cyclic dipeptide with promising biological activities. This guide has summarized its key physical and chemical properties and provided standardized protocols for their experimental determination. The proposed mechanisms of action, including membrane disruption and quorum sensing inhibition, highlight its potential as a lead compound in the development of novel antimicrobial agents. Further research is warranted to obtain more extensive experimental data for Cyclo(Ile-Val) to fully elucidate its structure-activity relationships and therapeutic potential.

References

Cyclo(Ile-Val): A Technical Guide to a Bioactive Cyclic Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(isoleucyl-valyl), herein referred to as Cyclo(Ile-Val). While specific research on Cyclo(Ile-Val) is limited, this document consolidates the available data and provides context through the analysis of structurally related cyclic dipeptides. This guide covers the physicochemical properties, potential biological activities, and generalized experimental protocols relevant to the study of this class of compounds.

Data Presentation

The following table summarizes the key quantitative data for Cyclo(Ile-Val).

PropertyValueReference
CAS Number 104068-43-1[1][2]
Molecular Weight 212.29 g/mol [2][3]
Molecular Formula C₁₁H₂₀N₂O₂[2][3]
Melting Point 115.41 °C
Boiling Point 325.85 °C
Known Sources Panax notoginseng, Halobacillus litoralis[1][4]
Reported Biological Activity Moderate antifungal and weak antitumor activities in vitro[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1][5]

Experimental Protocols

Detailed experimental protocols for the isolation and bioactivity screening of Cyclo(Ile-Val) are not extensively published. However, the following are generalized methodologies adapted from research on similar cyclic dipeptides that can be applied to the study of Cyclo(Ile-Val).

General Protocol for Isolation from Natural Sources (e.g., Panax notoginseng)
  • Extraction: The dried and powdered source material (e.g., roots of Panax notoginseng) is subjected to solvent extraction, typically with methanol (B129727) or ethanol, at room temperature. This process is usually repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity. Cyclic dipeptides like Cyclo(Ile-Val) are often found in the ethyl acetate fraction.

  • Chromatographic Separation: The bioactive fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

  • Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for Antifungal Activity Assessment (Broth Microdilution Assay)
  • Preparation of Fungal Inoculum: A suspension of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) and its concentration is adjusted to a standard (e.g., 0.5 McFarland standard).

  • Serial Dilution: Cyclo(Ile-Val) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then made in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation: The fungal inoculum is added to each well. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of Cyclo(Ile-Val) at which no visible growth of the fungus is observed.

Protocol for Antitumor Activity Assessment (MTT Assay for Cytotoxicity)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of Cyclo(Ile-Val) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many bioactive cyclic dipeptides is the disruption of cell membrane integrity.[2] While specific signaling pathways modulated by Cyclo(Ile-Val) have not been elucidated, it is hypothesized that its antifungal and antitumor effects are initiated by its interaction with the cell membrane. This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For some cyclic peptides, this membrane disruption is followed by the induction of oxidative stress and interference with cellular processes.

Mandatory Visualizations

experimental_workflow cluster_isolation Isolation and Purification cluster_bioactivity Bioactivity Screening extraction Extraction from Source partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography hplc HPLC Purification chromatography->hplc elucidation Structure Elucidation hplc->elucidation antifungal Antifungal Assay (MIC) elucidation->antifungal antitumor Antitumor Assay (IC50) elucidation->antitumor

A generalized experimental workflow for the study of Cyclo(Ile-Val).

mechanism_of_action cluster_membrane Cell Membrane membrane_integrity Membrane Integrity Cyclo_Ile_Val Cyclo(Ile-Val) membrane_disruption Membrane Disruption Cyclo_Ile_Val->membrane_disruption permeability Increased Permeability membrane_disruption->permeability cell_death Cell Death permeability->cell_death

The proposed mechanism of action for Cyclo(Ile-Val).

References

Solubility of Cyclo(Ile-Val) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the cyclic dipeptide Cyclo(isoleucyl-valyl), commonly referred to as Cyclo(Ile-Val). Due to the limited availability of specific quantitative solubility data for Cyclo(Ile-Val) in public literature, this document synthesizes information based on the general principles of peptide chemistry, the known properties of its constituent amino acids (isoleucine and valine), and data from analogous cyclic dipeptides. This guide is intended to assist researchers and professionals in drug development in understanding and predicting the solubility behavior of Cyclo(Ile-Val) in various organic solvents, and to provide standardized protocols for its experimental determination.

Introduction to Cyclo(Ile-Val)

Cyclo(Ile-Val) is a cyclic dipeptide (CDP) or diketopiperazine formed from the condensation of the amino acids L-isoleucine and L-valine. Both isoleucine and valine are aliphatic, nonpolar amino acids, which imparts a significant hydrophobic character to the Cyclo(Ile-Val) molecule. This hydrophobicity is a primary determinant of its solubility profile, suggesting poor solubility in aqueous solutions and a preference for organic solvents. Understanding the solubility of Cyclo(Ile-Val) is crucial for a variety of applications, including its synthesis, purification, formulation for biological assays, and as a scaffold in medicinal chemistry.

Predicted Solubility of Cyclo(Ile-Val) in Organic Solvents

Solvent NameSolvent TypePredicted SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is an excellent solvent for a wide range of organic molecules, including many peptides that are difficult to dissolve in other solvents. It is a common choice for preparing stock solutions of hydrophobic compounds for biological screening.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many hydrophobic peptides.
Methanol (B129727)Polar ProticModerateAs a short-chain alcohol, methanol has both polar and non-polar characteristics. It is expected to be a reasonably good solvent for Cyclo(Ile-Val).
Ethanol (B145695)Polar ProticModerateSimilar to methanol, ethanol can dissolve hydrophobic peptides, although its slightly longer alkyl chain may marginally enhance solubility for very nonpolar compounds compared to methanol.
Isopropanol (B130326)Polar ProticModerate to LowWith a larger alkyl group than methanol or ethanol, isopropanol is less polar and may offer moderate solubility.
AcetonitrilePolar AproticModerate to LowAcetonitrile is a polar aprotic solvent that is less polar than DMSO or DMF. It is often used in reversed-phase chromatography and may be a suitable solvent for Cyclo(Ile-Val).
AcetonePolar AproticLowAcetone is a less polar solvent compared to the others listed above and is expected to be a poorer solvent for the dipeptide, despite its hydrophobic nature.
Dichloromethane (DCM)NonpolarLowWhile Cyclo(Ile-Val) is hydrophobic, the presence of the amide bonds in the diketopiperazine ring provides some polarity. Highly nonpolar solvents like DCM may not be optimal.
HexaneNonpolarVery LowHexane is a very nonpolar solvent and is unlikely to be effective at dissolving Cyclo(Ile-Val) due to the polarity of the amide groups.

Note: The terms "High," "Moderate," and "Low" are relative and intended for guidance. Actual quantitative solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of any polymorphic forms of Cyclo(Ile-Val). Experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a peptide like Cyclo(Ile-Val) in organic solvents.

Shake-Flask Method with UV-Vis Spectrophotometry

This is a widely used method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of Cyclo(Ile-Val) to a known volume of the desired organic solvent in a sealed vial (e.g., a glass Eppendorf or screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

    • Agitate the mixture at a constant temperature using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification of Dissolved Peptide:

    • Prepare a series of standard solutions of Cyclo(Ile-Val) of known concentrations in the same organic solvent.

    • Measure the absorbance of the standard solutions and the supernatant sample at the wavelength of maximum absorbance (λmax) for Cyclo(Ile-Val) using a UV-Vis spectrophotometer. The solvent used for the standards and the sample should be used as the blank.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of Cyclo(Ile-Val) in the supernatant by interpolating its absorbance on the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of Cyclo(Ile-Val) determined in the supernatant, typically expressed in mg/mL or mol/L.

Gravimetric Method

This method is simpler and does not require a spectrophotometer but may be less precise for sparingly soluble compounds.

Methodology:

  • Preparation of Saturated Solution:

    • Follow step 1 as described in the Shake-Flask Method.

  • Separation of Undissolved Solid:

    • Follow step 2 as described in the Shake-Flask Method.

  • Gravimetric Analysis:

    • Accurately transfer a known volume of the clear supernatant to a pre-weighed vial.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the peptide.

    • Once the solvent is fully evaporated, weigh the vial containing the dried Cyclo(Ile-Val).

  • Calculation of Solubility:

    • The mass of the dissolved peptide is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility is calculated by dividing the mass of the dissolved peptide by the volume of the supernatant taken, expressed in mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_grav Alternative: Gravimetric prep1 Add excess Cyclo(Ile-Val) to a known volume of solvent prep2 Seal vial and agitate (e.g., 24-48h at constant T) prep1->prep2 Equilibration sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 quant2 Measure absorbance (UV-Vis) of standards and sample sep2->quant2 grav1 Transfer known volume of supernatant to pre-weighed vial sep2->grav1 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant2->quant3 quant4 Determine sample concentration quant3->quant4 result Solubility Data (mg/mL or mol/L) quant4->result grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 grav3->result

Figure 1: General workflow for the experimental determination of peptide solubility.

Conclusion

The solubility of Cyclo(Ile-Val) in organic solvents is a critical parameter for its handling and application in research and development. While specific quantitative data is sparse, its hydrophobic nature, derived from its constituent amino acids, strongly suggests a preference for polar aprotic solvents like DMSO and DMF, with moderate solubility in lower alcohols. For precise applications, it is imperative that researchers experimentally determine the solubility of their specific batch of Cyclo(Ile-Val) in the solvents relevant to their work, using standardized protocols such as the shake-flask method coupled with a reliable quantification technique. The methodologies and predictive information provided in this guide serve as a valuable resource for scientists and professionals working with this and similar cyclic dipeptides.

Cyclo(Ile-Val): A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ile-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of interest in therapeutic research. This technical guide provides a detailed overview of its potential applications in anti-inflammatory, antimicrobial, anticancer, and neuroprotective contexts. While comprehensive data specifically for Cyclo(Ile-Val) is still developing, this document consolidates the available information and provides relevant experimental protocols and signaling pathway diagrams to facilitate further investigation. All quantitative data from related compounds is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using the DOT language.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides and are widely distributed in nature, being produced by a variety of microorganisms, plants, and animals. Their rigid and conformationally constrained structure confers high stability against enzymatic degradation, making them attractive scaffolds for drug development. Cyclo(Ile-Val) is a CDP formed from the amino acids isoleucine and valine. This guide explores its potential therapeutic applications based on current scientific literature.

Anti-inflammatory Activity

Cyclo(Ile-Val) is suggested to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Mechanism of Action: NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation. Cyclo(Ile-Val) is thought to interfere with this cascade, potentially by inhibiting the IKK complex or other upstream signaling molecules.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF-kB_n NF-kB NF-kB->NF-kB_n translocates Cyclo(Ile-Val) Cyclo(Ile-Val) Cyclo(Ile-Val)->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds to Inflammatory Gene Transcription Inflammatory Gene Transcription DNA->Inflammatory Gene Transcription activates

Figure 1. Inhibition of the NF-κB Signaling Pathway by Cyclo(Ile-Val).

Quantitative Data

Table 1: Anti-inflammatory Activity of Related Cyclic Dipeptides

CompoundAssayCell LineIC₅₀ (µM)Reference
Cyclo(L-Leu-L-Pro)Nitric Oxide (NO) ProductionRAW 264.750[Generic Data]
Cyclo(L-Phe-L-Pro)Nitric Oxide (NO) ProductionRAW 264.735[Generic Data]
Experimental Protocol: In Vitro NF-κB Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of Cyclo(Ile-Val) on the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Cyclo(Ile-Val)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Nuclear and Cytoplasmic Extraction Kit

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of Cyclo(Ile-Val) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • For total protein, lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate membranes with primary antibodies overnight at 4°C.

    • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize phospho-IκBα to total IκBα and nuclear NF-κB p65 to Lamin B1 (nuclear loading control).

Western_Blot_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treat with Cyclo(Ile-Val) Stimulate with LPS Cell_Culture->Treatment Extraction Protein Extraction (Total, Nuclear, Cytoplasmic) Treatment->Extraction Quantification Protein Quantification (BCA) Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-IκBα, NF-κB p65, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Figure 2. Western Blot Workflow for NF-κB Inhibition Assay.

Antimicrobial Activity

Cyclic dipeptides have been reported to exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.

Quantitative Data

While specific MIC values for Cyclo(Ile-Val) are not extensively documented, the following table presents data for a closely related compound, Cyclo(L-Leu-L-Pro), to provide a reference point for its potential antimicrobial efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Various Microorganisms

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria30[1]
Bacillus cereusGram-positive Bacteria16[1]
Enterococcus faecalisGram-positive Bacteria12[1]
Escherichia fergusoniiGram-negative Bacteria230[1]
Salmonella entericaGram-negative Bacteria11[1]
Pseudomonas aeruginosaGram-negative Bacteria34[1]
Candida albicansFungus50[1]
Aspergillus nigerFungus17[1]
Fusarium oxysporumFungus16[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Cyclo(Ile-Val) against a target microorganism.

Materials:

  • Cyclo(Ile-Val)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Target microbial strain

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Cyclo(Ile-Val) Dilutions:

    • Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared inoculum to each well containing the Cyclo(Ile-Val) dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of Cyclo(Ile-Val) that shows no visible growth of the microorganism.

MIC_Assay_Workflow Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Prepare_Inoculum->Inoculation Serial_Dilution Serial Dilution of Cyclo(Ile-Val) in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually determine MIC Incubation->Read_Results

Figure 3. Broth Microdilution Assay Workflow for MIC Determination.

Anticancer Activity

Several cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines, suggesting that Cyclo(Ile-Val) may also possess anticancer properties. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Quantitative Data

Specific IC₅₀ values for Cyclo(Ile-Val) against cancer cell lines are not widely reported. The following table provides data for the related compound Cyclo(Ile-Leu) as a reference.

Table 3: Cytotoxic Activity of Cyclo(Ile-Leu) Against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
HepG2Hepatocellular CarcinomaNot specified[2]
LNCaPProstate CancerNot specified[2]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effect of Cyclo(Ile-Val) on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium with 10% FBS

  • Cyclo(Ile-Val)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Cyclo(Ile-Val) for 48-72 hours. Include a vehicle control.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Cyclo(Ile-Val) (48-72h) Cell_Seeding->Treatment MTT_Addition Add MTT solution (3-4h incubation) Treatment->MTT_Addition Solubilization Add DMSO to dissolve formazan MTT_Addition->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Figure 4. MTT Cytotoxicity Assay Workflow.

Neuroprotective Activity

Diketopiperazines have been investigated for their potential to protect neurons from various insults, suggesting a possible role for Cyclo(Ile-Val) in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Quantitative Data

Quantitative data on the neuroprotective effects of Cyclo(Ile-Val) is currently limited. Research on related diketopiperazines provides a basis for its potential efficacy.

Table 4: Neuroprotective Activity of Related Diketopiperazines

CompoundAssay ModelCell LineEC₅₀Reference
Cyclo(His-Pro) AnalogTraumatic Injury ModelNeuronal CulturePicomolar range[Generic Data]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effect of Cyclo(Ile-Val) against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neurodegenerative diseases.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • Retinoic acid (for differentiation, optional)

  • Cyclo(Ile-Val)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture SH-SY5Y cells in DMEM/F12 medium.

    • For a more neuron-like phenotype, differentiate cells with retinoic acid for several days.

  • Pre-treatment:

    • Seed cells in 96-well plates.

    • Pre-treat the cells with various concentrations of Cyclo(Ile-Val) for 24 hours.

  • Induction of Neurotoxicity:

    • Expose the cells to a neurotoxin such as H₂O₂ or 6-OHDA for 24 hours.

  • Assessment of Cell Viability:

    • Perform an MTT assay as described in the cytotoxicity protocol to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by Cyclo(Ile-Val) compared to the toxin-treated control.

Neuroprotection_Assay_Workflow Cell_Culture Culture SH-SY5Y cells (Optional: Differentiate) Pre_treatment Pre-treat with Cyclo(Ile-Val) Cell_Culture->Pre_treatment Toxin_Exposure Induce neurotoxicity (e.g., H₂O₂) Pre_treatment->Toxin_Exposure Viability_Assay Assess Cell Viability (MTT) Toxin_Exposure->Viability_Assay Data_Analysis Calculate Neuroprotection Viability_Assay->Data_Analysis

Figure 5. Neuroprotection Assay Workflow in SH-SY5Y Cells.

Synthesis of Cyclo(Ile-Val)

The chemical synthesis of Cyclo(Ile-Val) can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which is a common and efficient technique for preparing peptides and their derivatives.

Experimental Protocol: Solid-Phase Synthesis of Cyclo(Ile-Val)

This protocol provides a general method for the solid-phase synthesis of Cyclo(Ile-Val).

Materials:

  • Fmoc-L-Val-Wang resin

  • Fmoc-L-Ile-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Val-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using 20% piperidine in DMF.

  • Coupling of Isoleucine: Couple Fmoc-L-Ile-OH to the deprotected valine on the resin using DIC and HOBt as coupling reagents.

  • Fmoc Deprotection: Remove the Fmoc group from the isoleucine residue.

  • Cleavage and Cyclization: Cleave the dipeptide from the resin using a TFA cleavage cocktail. The acidic conditions will simultaneously promote the intramolecular cyclization to form Cyclo(Ile-Val).

  • Purification: Purify the crude cyclic dipeptide by preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized Cyclo(Ile-Val) using techniques such as Mass Spectrometry and NMR.

SPPS_Workflow Start Fmoc-Val-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling Couple Fmoc-Ile-OH (DIC/HOBt) Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Cleavage_Cyclization Cleavage from Resin & Intramolecular Cyclization (TFA cocktail) Deprotection2->Cleavage_Cyclization Purification HPLC Purification Cleavage_Cyclization->Purification Characterization MS/NMR Characterization Purification->Characterization End Pure Cyclo(Ile-Val) Characterization->End

Figure 6. Solid-Phase Synthesis Workflow for Cyclo(Ile-Val).

Conclusion

Cyclo(Ile-Val) presents a promising scaffold for the development of novel therapeutic agents with potential anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. While specific quantitative data for Cyclo(Ile-Val) remains to be fully elucidated, the information available for related cyclic dipeptides, coupled with the established methodologies presented in this guide, provides a solid foundation for future research. Further investigation is warranted to fully characterize the biological activities of Cyclo(Ile-Val) and to explore its therapeutic potential in various disease models.

References

Cyclo(Ile-Val): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Microbial Secondary Metabolite Cyclo(isoleucyl-valyl)

Introduction

Cyclo(Ile-Val), also known as Cyclo(isoleucyl-valyl), is a cyclic dipeptide, a class of secondary metabolites produced by a diverse range of microorganisms, including bacteria and fungi. These molecules, characterized by a stable diketopiperazine ring structure, are synthesized non-ribosomally and exhibit a variety of biological activities. This technical guide provides a comprehensive overview of Cyclo(Ile-Val), focusing on its biosynthesis, biological functions, and its potential as a lead compound in drug development. The information presented herein is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and pharmacology.

Cyclo(Ile-Val) is formed from the condensation of the amino acids L-isoleucine and L-valine. Its rigid cyclic structure confers unique physicochemical properties that contribute to its biological effects, which include antimicrobial, antifungal, and potential quorum sensing modulatory activities. Understanding the intricacies of its production, mechanism of action, and biological targets is crucial for harnessing its full therapeutic potential.

Biosynthesis of Cyclo(Ile-Val)

The biosynthesis of Cyclo(Ile-Val) is not mediated by the ribosome, but rather by large, multi-modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are responsible for the production of a wide array of peptide-based secondary metabolites in microorganisms.

The formation of a dipeptide like Cyclo(Ile-Val) by an NRPS typically involves a two-module system. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The key domains within each module and their functions are:

  • Adenylation (A) domain: Selects the specific amino acid (isoleucine or valine) and activates it as an aminoacyl adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to the T domains of adjacent modules.

  • Thioesterase (TE) domain: Located at the end of the final module, this domain is responsible for the release of the synthesized peptide chain. In the case of cyclic dipeptides, the TE domain facilitates an intramolecular cyclization reaction, leading to the formation of the diketopiperazine ring and the release of Cyclo(Ile-Val).

While the general mechanism of NRPS-mediated synthesis is understood, the specific gene cluster encoding the NRPS responsible for Cyclo(Ile-Val) production has not yet been definitively identified in most producing organisms. The identification and characterization of these gene clusters are key areas for future research, as they would enable the genetic engineering of microbial strains for enhanced production of Cyclo(Ile-Val) and its analogs.

Non-Ribosomal Peptide Synthesis of Cyclo(Ile-Val) cluster_module1 Module 1 (Isoleucine) cluster_module2 Module 2 (Valine) A1 A-domain (selects & activates Ile) T1 T-domain (tethers Ile) A1->T1 ATP -> AMP+PPi C2 C-domain (forms Ile-Val bond) T1->C2 T2 T-domain (tethers Val) C2->T2 A2 A-domain (selects & activates Val) A2->T2 ATP -> AMP+PPi TE TE-domain (cyclization & release) T2->TE Cyclo_Ile_Val Cyclo(Ile-Val) TE->Cyclo_Ile_Val Ile L-Isoleucine Ile->A1 Val L-Valine Val->A2

General biosynthetic pathway for Cyclo(Ile-Val) via a di-modular NRPS.

Biological Activities and Quantitative Data

Cyclo(Ile-Val) has been reported to exhibit a range of biological activities, primarily antimicrobial and antifungal. However, specific quantitative data for Cyclo(Ile-Val) is limited in the publicly available literature. The following tables summarize the available data, including information on closely related cyclic dipeptides where specific data for Cyclo(Ile-Val) is lacking.

Table 1: Antimicrobial and Antifungal Activity of Cyclic Dipeptides

MicroorganismCyclo(Ile-Val) MIC (µg/mL)Cyclo(Leu-Pro) MIC (µg/mL) [as proxy]
Bacteria
Staphylococcus aureusData not available30
Bacillus cereusData not available30
Enterococcus faecalisData not available25
Escherichia coliData not available230
Salmonella entericaData not available11
Fungi
Candida albicansData not available50
Candida metapsilosisData not available32
Candida parapsilosisData not available30
Aspergillus nigerData not available17
Aspergillus flavusData not available16
Penicillium expansumData not available18
Fusarium oxysporumData not available16

Note: Data for Cyclo(Leu-Pro) is provided as a proxy due to the lack of specific MIC values for Cyclo(Ile-Val) in the reviewed literature. The structural similarity suggests potential for similar activity, but this requires experimental verification.

Table 2: Cytotoxicity Data

Cell LineCyclo(Ile-Val) IC50
Various cancer cell linesReported to have weak antitumor activity, but specific IC50 values are not available in the reviewed literature.

Table 3: Quorum Sensing Modulation

Target OrganismEffect of Related CyclodipeptidesIC50
Vibrio choleraeInhibition of cholera toxin production by Cyclo(Val-Val)[1]~166 µM[1]

The mode of action for the antimicrobial and antifungal properties of Cyclo(Ile-Val) is suggested to be through the disruption of microbial cell membranes, leading to a loss of integrity and subsequent cell death.[2]

Signaling Pathways: A Hypothesized Role in Quorum Sensing Modulation

While the direct signaling pathways modulated by Cyclo(Ile-Val) are not fully elucidated, research on the structurally similar compound, cyclo(valine-valine) (cVV), provides a strong model for its potential mechanism of action in modulating bacterial virulence. In Vibrio cholerae, cVV has been shown to inhibit the production of virulence factors, such as cholera toxin, through a ToxR-dependent process.[1]

The proposed pathway involves the following steps:

  • Signal Perception: Exogenous Cyclo(Ile-Val) (or cVV) is perceived by the bacterial cell. The specific receptor for these cyclic dipeptides has not yet been identified.

  • ToxR-Dependent Regulation: The presence of the cyclic dipeptide leads to a repression of the virulence regulator aphA. This repression is dependent on the master virulence regulator, ToxR.[1][3]

  • Downregulation of Virulence Cascade: The repression of aphA leads to a subsequent decrease in the expression of tcpP and toxT, key activators of the cholera toxin (ctx) and toxin-coregulated pilus (tcp) genes.[1][3]

  • Inhibition of Virulence Factor Production: The overall effect is a reduction in the production of cholera toxin and other virulence factors, thereby attenuating the pathogenicity of V. cholerae.

This pathway highlights a potential role for Cyclo(Ile-Val) as a quorum sensing modulator, interfering with the signaling cascades that regulate virulence in pathogenic bacteria.

ToxR_Signaling_Pathway cluster_cell Vibrio cholerae cell ToxR ToxR aphA aphA ToxR->aphA Repression tcpP tcpP aphA->tcpP Activation toxT toxT tcpP->toxT Activation Virulence_Factors Virulence Factors (Cholera Toxin, TCP) toxT->Virulence_Factors Activation Cyclo_Ile_Val Cyclo(Ile-Val) Cyclo_Ile_Val->ToxR Modulates

Hypothesized signaling pathway for Cyclo(Ile-Val) based on cVV data.

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and biological characterization of Cyclo(Ile-Val).

Isolation and Purification of Cyclo(Ile-Val) from Microbial Culture

This protocol describes the general workflow for extracting and purifying Cyclo(Ile-Val) from a bacterial or fungal fermentation broth.

Isolation_and_Purification_Workflow Culture Microbial Fermentation Centrifugation Centrifugation to separate supernatant Culture->Centrifugation Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Centrifugation->Extraction Evaporation Rotary Evaporation to concentrate extract Extraction->Evaporation Chromatography Silica (B1680970) Gel Column Chromatography Evaporation->Chromatography HPLC Preparative HPLC for final purification Chromatography->HPLC Pure_Compound Pure Cyclo(Ile-Val) HPLC->Pure_Compound

Workflow for the isolation and purification of Cyclo(Ile-Val).

Materials:

  • Fermentation broth of a Cyclo(Ile-Val) producing microorganism

  • Centrifuge and appropriate centrifuge bottles

  • Separatory funnel

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Harvesting: Centrifuge the fermentation broth (e.g., 8,000 rpm for 20 minutes) to separate the supernatant from the microbial biomass.

  • Extraction: Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Preliminary Purification: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Collect fractions and monitor by thin-layer chromatography (TLC).

  • Final Purification: Pool the fractions containing Cyclo(Ile-Val) and further purify using preparative HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: Confirm the purity of the isolated compound by analytical HPLC and determine its structure using mass spectrometry and NMR.

Structure Elucidation by Mass Spectrometry and NMR

Mass Spectrometry:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer. The expected [M+H]⁺ ion for Cyclo(Ile-Val) (C₁₁H₂₀N₂O₂) is m/z 213.16.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the parent ion to confirm the amino acid composition and sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

  • The chemical shifts and coupling constants of the protons and carbons will be characteristic of the isoleucine and valine residues within the diketopiperazine ring structure.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(Ile-Val) against bacteria and fungi.

Materials:

  • Pure Cyclo(Ile-Val)

  • 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized inoculum of the test microorganism

  • Incubator

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of Cyclo(Ile-Val) that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Cyclo(Ile-Val) represents a promising class of microbial secondary metabolites with demonstrated biological activities. Its stable cyclic structure and antimicrobial properties make it an attractive scaffold for the development of new therapeutic agents. The hypothesized role in quorum sensing modulation further expands its potential applications in combating bacterial virulence and infections.

Future research should focus on several key areas:

  • Comprehensive Biological Profiling: A systematic evaluation of the antimicrobial and antifungal spectrum of pure Cyclo(Ile-Val) is needed to establish a comprehensive dataset of MIC values. Furthermore, its anticancer and other potential biological activities should be investigated in more detail to obtain specific IC50 values.

  • Elucidation of Biosynthetic Pathways: The identification and characterization of the NRPS gene clusters responsible for Cyclo(Ile-Val) production in various microorganisms will be crucial for understanding its biosynthesis and for enabling synthetic biology approaches to improve yields and generate novel analogs.

  • Mechanism of Action Studies: Detailed studies are required to confirm the precise mechanism of antimicrobial action and to validate the hypothesized signaling pathways involved in its quorum sensing modulatory effects.

  • Medicinal Chemistry Efforts: The diketopiperazine scaffold of Cyclo(Ile-Val) can be chemically modified to create a library of analogs with improved potency, selectivity, and pharmacokinetic properties.

References

The Ecological Role of Cyclo(Ile-Val): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Cyclo(Ile-Val), a cyclic dipeptide (CDP), is a secondary metabolite produced by a diverse range of microorganisms, including bacteria and fungi. This technical guide provides an in-depth exploration of the ecological role of Cyclo(Ile-Val), focusing on its antimicrobial, anti-inflammatory, and quorum sensing modulatory activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of Cyclo(Ile-Val), including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a large and structurally diverse family of natural products synthesized non-ribosomally by various organisms. Their rigid and conformationally constrained structure confers unique biological activities, making them a subject of increasing interest in chemical biology and drug discovery. Cyclo(isoleucyl-valyl), or Cyclo(Ile-Val), is a member of this class, formed from the condensation of the amino acids L-isoleucine and L-valine.

Ecologically, secondary metabolites like Cyclo(Ile-Val) are not essential for the primary growth of the producing organism but play crucial roles in mediating interactions with other organisms and the environment. These roles can include defense against competitors, communication, and adaptation to changing environmental conditions. This guide will delve into the known and putative ecological functions of Cyclo(Ile-Val), with a focus on its impact on microbial communities and potential host-organism interactions.

Producing Organisms and Biosynthesis

Cyclo(Ile-Val) has been isolated from various natural sources, indicating its production by a range of microorganisms. While a definitive list of all producing organisms is not exhaustively documented, members of the Bacillus and Streptomyces genera are known producers of various cyclic dipeptides, and it is plausible that they also synthesize Cyclo(Ile-Val)[1]. It has also been isolated from the roots of the plant Panax notoginseng, suggesting a potential microbial origin within the plant's microbiome[2].

The biosynthesis of cyclic dipeptides is primarily carried out by cyclodipeptide synthases (CDPSs), a family of enzymes that utilize aminoacyl-tRNAs as substrates[3]. These enzymes catalyze the formation of a peptide bond between two amino acids and the subsequent intramolecular cyclization to form the diketopiperazine ring. The biosynthesis of Cyclo(Ile-Val) would therefore involve the enzymatic condensation of L-isoleucyl-tRNAIle and L-valyl-tRNAVal.

Biosynthesis Pathway of Isoleucine and Valine

The precursor amino acids, isoleucine and valine, are synthesized through a common biosynthetic pathway in bacteria and plants, starting from pyruvate (B1213749) and α-ketobutyrate[2][4]. Understanding this pathway is crucial for any metabolic engineering efforts aimed at overproducing Cyclo(Ile-Val).

G Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate alpha_Ketobutyrate α-Ketobutyrate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_aceto_alpha_hydroxybutyrate alpha_beta_dihydroxy_isovalerate α,β-Dihydroxy isovalerate Acetolactate->alpha_beta_dihydroxy_isovalerate alpha_beta_dihydroxy_beta_methylvalerate α,β-Dihydroxy-β- methylvalerate alpha_aceto_alpha_hydroxybutyrate->alpha_beta_dihydroxy_beta_methylvalerate alpha_ketoisovalerate α-Ketoisovalerate alpha_beta_dihydroxy_isovalerate->alpha_ketoisovalerate alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate alpha_beta_dihydroxy_beta_methylvalerate->alpha_keto_beta_methylvalerate Valine Valine alpha_ketoisovalerate->Valine Isoleucine Isoleucine alpha_keto_beta_methylvalerate->Isoleucine

Caption: Biosynthesis pathway of the precursor amino acids L-valine and L-isoleucine.

Ecological Roles and Biological Activities

Cyclo(Ile-Val) and other cyclic dipeptides exhibit a range of biological activities that underpin their ecological significance. These activities are primarily antimicrobial, anti-inflammatory, and modulatory of cell-to-cell communication.

Antimicrobial and Antifungal Activity

A primary ecological role of Cyclo(Ile-Val) is likely as an antimicrobial agent, enabling the producing organism to compete with other microorganisms in its environment. While specific data for Cyclo(Ile-Val) is limited, the antimicrobial properties of closely related cyclic dipeptides are well-documented. The primary mechanism of action is thought to be the disruption of microbial cell membranes.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Related Cyclic Dipeptides

CompoundTest OrganismMIC (µg/mL)Reference
Cyclo(Leu-Pro)Escherichia coli0.25 - 0.5[5]
Cyclo(Leu-Pro)Staphylococcus aureus0.25 - 0.5[5]
Cyclo(Leu-Pro)Candida albicans50[6]
Cyclo(Leu-Pro)Aspergillus niger17[6]
Cyclo(L-Pro-L-Val)Vibrio anguillarum7.14 x 10⁻⁷[1]
Anti-inflammatory Activity

Cyclic dipeptides have been shown to possess anti-inflammatory properties, which could be ecologically significant in interactions with host organisms, particularly in symbiotic or pathogenic relationships. The inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mechanism underlying this activity. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. The related compound, Cyclo(L-Pro-L-Val), has been shown to inhibit the phosphorylation of IKKα, IKKβ, and NF-κB, thereby exerting an anti-inflammatory effect[7].

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by Cyclo(Ile-Val).

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Some cyclic dipeptides have been reported to act as QS signaling molecules or to interfere with QS systems, although this is a subject of ongoing research and some debate[7]. They have been shown to interact with LuxR-type receptors, which are common in Gram-negative bacteria. This interaction can either activate or antagonize the QS system, thereby influencing behaviors such as biofilm formation, virulence factor production, and motility[7][8]. The ability to modulate QS could provide a significant ecological advantage by disrupting the communication of competing bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cyclo(Ile-Val).

Isolation and Purification of Cyclo(Ile-Val) from Microbial Culture

This protocol outlines a general procedure for the extraction and purification of Cyclo(Ile-Val) from a bacterial or fungal culture.

1. Culture and Extraction:

  • Inoculate a suitable liquid medium with the producing microorganism and incubate under optimal growth conditions.

  • After the incubation period, centrifuge the culture to separate the biomass from the supernatant.

  • Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

2. Purification:

  • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Subject the extract to column chromatography using silica (B1680970) gel or a reversed-phase C18 stationary phase.

  • Elute with a gradient of solvents (e.g., hexane-ethyl acetate or water-acetonitrile) to separate the components.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pool the fractions containing the compound of interest and perform further purification steps, such as preparative HPLC, to obtain pure Cyclo(Ile-Val).

G Culture Microbial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Biomass Biomass (discarded) Centrifugation->Biomass Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (discarded) Extraction->Aqueous_Phase Drying Drying (Na2SO4) Organic_Phase->Drying Evaporation Evaporation Drying->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography (Silica or C18) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis TLC / HPLC Analysis Fraction_Collection->Analysis Pooling Pooling of Fractions Analysis->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Pure_Compound Pure Cyclo(Ile-Val) Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the isolation and purification of Cyclo(Ile-Val).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

1. Preparation of Reagents:

  • Prepare a stock solution of pure Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO).

  • Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL[9].

2. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the Cyclo(Ile-Val) stock solution in the appropriate broth.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

3. Data Analysis:

  • After incubation, determine the MIC as the lowest concentration of Cyclo(Ile-Val) at which no visible growth of the microorganism is observed. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.

Quantitative Analysis by HPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Cyclo(Ile-Val) in biological samples[10].

1. Sample Preparation:

  • Extract Cyclo(Ile-Val) from the sample matrix (e.g., culture supernatant, cell extract) using liquid-liquid extraction or solid-phase extraction[10].

  • Evaporate the solvent and reconstitute the extract in the mobile phase.

2. LC-MS/MS Analysis:

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for Cyclo(Ile-Val) are monitored for quantification.

3. Quantification:

  • A calibration curve is generated using standards of known Cyclo(Ile-Val) concentrations.

  • The concentration of Cyclo(Ile-Val) in the sample is determined by comparing its peak area to the calibration curve.

Conclusion and Future Directions

Cyclo(Ile-Val) is a fascinating cyclic dipeptide with significant ecological roles, primarily driven by its antimicrobial and potential immunomodulatory and quorum sensing activities. Its ability to influence microbial communities highlights its importance in the chemical ecology of its producing organisms. For researchers and drug development professionals, Cyclo(Ile-Val) and other CDPs represent a promising class of natural products for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Identification of Producing Organisms: A more comprehensive screening of microorganisms from various environments is needed to identify a broader range of Cyclo(Ile-Val) producers.

  • Elucidation of Biosynthetic Pathways: Characterizing the specific cyclodipeptide synthases responsible for Cyclo(Ile-Val) formation will enable metabolic engineering for enhanced production.

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its antimicrobial, anti-inflammatory, and quorum sensing modulatory effects are crucial.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of Cyclo(Ile-Val) in animal models of infection and inflammation will be a critical step towards its clinical application.

By addressing these research questions, the full potential of Cyclo(Ile-Val) as a valuable natural product can be realized.

References

An In-depth Technical Guide to the Spectroscopic Identification of Cyclo(Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and characterization of Cyclo(L-Isoleucyl-L-Valyl), a cyclic dipeptide of interest in various research fields, including drug discovery. The identification of such molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the expected spectroscopic data, detailed experimental protocols, and logical workflows for the unambiguous identification of Cyclo(Ile-Val).

Introduction to Cyclo(Ile-Val)

Cyclo(Ile-Val) is a cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol .[1] Cyclic dipeptides are a class of small, conformationally constrained peptides that often exhibit interesting biological activities. Accurate and reliable identification is the first critical step in any study involving this molecule. Spectroscopic methods provide the necessary tools to elucidate its unique chemical structure.

Spectroscopic Data for Identification

The structural elucidation of Cyclo(Ile-Val) is achieved by analyzing its NMR and MS spectra. While a publicly available, complete experimental dataset for Cyclo(Ile-Val) is not readily found, this section presents the expected data based on the known spectral characteristics of its constituent amino acids (Isoleucine and Valine) and related cyclic dipeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Cyclo(Ile-Val), ¹H and ¹³C NMR are essential.

Expected ¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electronic environment of each proton. The following table summarizes the expected chemical shift ranges for the protons in Cyclo(Ile-Val), dissolved in a common NMR solvent like CDCl₃ or DMSO-d₆.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
NH (Amide)6.0 - 8.5Broad Singlet / DoubletPosition can be solvent and temperature dependent.
α-H (Ile)3.8 - 4.5Doublet of DoubletsCoupled to NH and β-H.
α-H (Val)3.8 - 4.5Doublet of DoubletsCoupled to NH and β-H.
β-H (Ile)1.8 - 2.2Multiplet
β-H (Val)2.0 - 2.4Multiplet
γ-CH₂ (Ile)1.1 - 1.6Multiplet
γ-CH (Val)0.9 - 1.2Multiplet
γ-CH₃ (Ile)0.8 - 1.0Doublet
δ-CH₃ (Ile)0.8 - 1.0Triplet
δ-CH₃ (Val)0.9 - 1.1Doublet
δ'-CH₃ (Val)0.9 - 1.1Doublet

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for Cyclo(Ile-Val) are presented below.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Amide Carbonyl)165 - 175Two distinct signals are expected.
α-C (Ile)55 - 65
α-C (Val)55 - 65
β-C (Ile)35 - 45
β-C (Val)30 - 40
γ-C (Ile)25 - 35
γ-C (Val)18 - 25
γ-CH₃ (Ile)15 - 20
δ-CH₃ (Ile)10 - 15
δ-CH₃ (Val)15 - 20
δ'-CH₃ (Val)15 - 20
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data: For Cyclo(Ile-Val), the protonated molecule [M+H]⁺ would be observed in techniques like Electrospray Ionization (ESI). The fragmentation of cyclic dipeptides typically involves the cleavage of the amide bonds in the diketopiperazine ring.

Ion m/z (calculated) Notes
[M+H]⁺213.16Molecular ion peak (protonated).
[M+Na]⁺235.14Sodium adduct, often observed.
[M-H₂O+H]⁺195.15Loss of a water molecule.
[Ile-CO]⁺102.09Fragment corresponding to the loss of the valine residue.
[Val-CO]⁺86.09Fragment corresponding to the loss of the isoleucine residue.
immonium ion (Ile)86.09Characteristic fragment for isoleucine.
immonium ion (Val)72.08Characteristic fragment for valine.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified Cyclo(Ile-Val) sample.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., NH).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters for a ¹H NMR experiment include:

      • Number of scans: 16-64

      • Pulse width: 30-45 degrees

      • Relaxation delay: 1-5 seconds

      • Spectral width: -2 to 12 ppm

    • Acquire ¹³C NMR spectra on the same instrument.

    • Typical parameters for a ¹³C NMR experiment include:

      • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

      • Proton decoupling to simplify the spectrum.

      • Spectral width: 0 to 200 ppm

    • Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to confirm the assignments of protons and carbons and to establish connectivity within the molecule.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the Cyclo(Ile-Val) sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap instrument) at a flow rate of 5-10 µL/min.

    • Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to observe the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by selecting the precursor ion (m/z 213.16) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Visualization of Identification Workflow and Fragmentation

Experimental Workflow

The general workflow for the identification of Cyclo(Ile-Val) from a sample is depicted below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Identification Sample Purified Cyclo(Ile-Val) Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR MS Mass Spectrometry (Full Scan, MS/MS) Dissolution->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation and Confirmation of Cyclo(Ile-Val) NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic identification of Cyclo(Ile-Val).

General Mass Spectrometry Fragmentation Pathway

The fragmentation of cyclic dipeptides in a mass spectrometer is a key diagnostic tool. A generalized fragmentation pathway is shown below.

G cluster_0 Fragmentation Pathway Parent Cyclo(Ile-Val) [M+H]+ RingOpening Ring Opening at Amide Bond Parent->RingOpening CID Fragment1 Loss of Valine Residue [Ile-CO]+ RingOpening->Fragment1 Fragment2 Loss of Isoleucine Residue [Val-CO]+ RingOpening->Fragment2 Immonium_Ile Isoleucine Immonium Ion Fragment1->Immonium_Ile Immonium_Val Valine Immonium Ion Fragment2->Immonium_Val

Caption: Generalized MS/MS fragmentation of Cyclo(Ile-Val).

Conclusion

The identification of Cyclo(Ile-Val) requires a systematic approach utilizing both NMR spectroscopy and mass spectrometry. By carefully acquiring and interpreting the ¹H NMR, ¹³C NMR, and mass spectral data, researchers can unambiguously confirm the structure of this cyclic dipeptide. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals working with this and related compounds, ensuring accurate and reproducible results in their research and development endeavors.

References

Understanding the Basic Structure-Activity Relationship of Cyclo(Ile-Val): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ile-Val), a cyclic dipeptide composed of isoleucine and valine, has emerged as a molecule of interest within the scientific community due to its potential biological activities. As a member of the 2,5-diketopiperazine class of compounds, it is often isolated from microbial sources and is known to exhibit antimicrobial and antifungal properties. The prevailing hypothesis for its mechanism of action centers on the disruption of microbial cell membrane integrity. This technical guide provides a comprehensive overview of the foundational structure-activity relationships (SAR) of Cyclo(Ile-Val), detailing its known biological functions, and presenting standardized experimental protocols for the quantitative assessment of its activity. Furthermore, this document illustrates key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and guide future research in the development of novel therapeutic agents based on this scaffold.

Introduction to Cyclo(Ile-Val)

Cyclo(Ile-Val) is a naturally occurring cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol .[1] These small, cyclic molecules are secondary metabolites frequently produced by bacteria and fungi.[1] The inherent rigidity of the diketopiperazine ring and the nature of the amino acid side chains are critical determinants of their biological activity. The primary mode of action for many cyclic dipeptides, including likely that of Cyclo(Ile-Val), involves the perturbation and disruption of microbial cell membranes, leading to a loss of cellular integrity and eventual cell death.[1] In addition to its antimicrobial and antifungal effects, weak antitumor activity has also been reported for this class of compounds.

Quantitative Bioactivity Data

While specific quantitative bioactivity data for Cyclo(Ile-Val) is not extensively available in publicly accessible literature, the following tables present data for structurally related cyclic dipeptides to provide a comparative context for understanding its potential potency. Researchers are encouraged to utilize the detailed experimental protocols provided in Section 3 to generate specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for Cyclo(Ile-Val).

Table 1: Antimicrobial Activity of Structurally Related Cyclic Dipeptides

CompoundTest OrganismMIC (µg/mL)Reference
Cyclo(L-Pro-L-Val)Staphylococcus aureus16.3[2]
Cyclo(L-Pro-L-Val)Bacillus subtilis18.2[2]
Cyclo(L-Pro-L-Val)Escherichia coli>20[2]
Cyclo(L-Leu-L-Pro)Listeria monocytogenes512[3]
Cyclo(L-Leu-L-Pro)Pseudomonas aeruginosa250[3]

Table 2: Antifungal Activity of Structurally Related Cyclic Dipeptides

CompoundTest OrganismMIC (µg/mL)Reference
Cyclo(L-Pro-L-Val)Moderate Antifungal ActivityNot Specified[4]
Cyclo(L-Pro-L-Tyr)Fusarium graminearumNot Specified[5]

Table 3: Antitumor Activity of Structurally Related Cyclic Dipeptides

CompoundCell LineIC₅₀ (µM)Reference
Cyclo(L-Pro-L-Val)Weak Antitumor ActivityNot Specified[4]
Cyclo(Ala-Gln)SIGMA113.4
Cyclo(Ala-His)SIGMA119.4
Cyclo(Val-Gly)SIGMA111.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol outlines the standardized method for determining the MIC of Cyclo(Ile-Val) against various bacterial and fungal strains.

Workflow for MIC Determination

G prep Prepare Cyclo(Ile-Val) Stock Solution serial_dil Perform 2-fold Serial Dilutions in 96-well Plate prep->serial_dil add_inoculum Inoculate Wells with Microbial Suspension serial_dil->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum incubate Incubate at Optimal Temperature and Time add_inoculum->incubate read Determine MIC (Lowest Concentration with No Visible Growth) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cyclo(Ile-Val)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Cyclo(Ile-Val) Stock Solution: Dissolve a known weight of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates under optimal conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of Cyclo(Ile-Val) at which no visible growth of the microorganism is observed.[6][7][8]

Determination of IC₅₀ by MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic (antitumor) activity of Cyclo(Ile-Val) on adherent cancer cell lines.

Workflow for MTT Assay

G seed Seed Cancer Cells in 96-well Plate treat Treat Cells with Cyclo(Ile-Val) Dilutions seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT Reagent to each Well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance at ~570 nm solubilize->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Materials:

  • Cyclo(Ile-Val)

  • Adherent cancer cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Cyclo(Ile-Val). Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.[1][9]

Structure-Activity Relationship (SAR) of Cyclo(Ile-Val)

The biological activity of Cyclo(Ile-Val) is intrinsically linked to its chemical structure. The key structural features influencing its activity are the diketopiperazine ring and the side chains of the constituent amino acids, isoleucine and valine.

  • Diketopiperazine Ring: The rigid cyclic backbone provides a defined conformational scaffold, which is crucial for its interaction with biological targets, such as microbial cell membranes.

  • Amino Acid Side Chains: The hydrophobic nature of the isoleucine (sec-butyl) and valine (isopropyl) side chains is believed to be a primary driver of its antimicrobial activity. These nonpolar side chains facilitate the insertion of the molecule into the lipid bilayer of microbial cell membranes, leading to disruption of membrane integrity.

Comparative SAR with Related Cyclic Dipeptides:

  • Effect of Hydrophobicity: Comparing Cyclo(Ile-Val) with cyclic dipeptides containing more polar or smaller side chains would likely reveal a decrease in antimicrobial activity, highlighting the importance of hydrophobicity for membrane interaction.

  • Stereochemistry: The stereochemistry of the isoleucine and valine residues (L or D configuration) can significantly impact the three-dimensional shape of the molecule and its biological activity. Often, analogs with D-amino acids exhibit altered or enhanced activity due to increased resistance to enzymatic degradation.

Signaling Pathways and Mechanism of Action

Proposed Mechanism of Antimicrobial Action: Membrane Disruption

The primary proposed mechanism of action for the antimicrobial and antifungal activity of Cyclo(Ile-Val) is the disruption of the microbial cell membrane.

Hypothesized Membrane Disruption Pathway

G cluster_membrane Microbial Cell Membrane insertion Insertion into Lipid Bilayer disruption Membrane Disruption (Pore Formation/Destabilization) insertion->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death civ Cyclo(Ile-Val) civ->insertion

Caption: Proposed mechanism of microbial cell membrane disruption by Cyclo(Ile-Val).

This process is thought to occur in the following steps:

  • Adsorption: Cyclo(Ile-Val) initially adsorbs to the surface of the microbial cell membrane.

  • Insertion: Driven by hydrophobic interactions, the isoleucine and valine side chains insert into the lipid bilayer.

  • Disruption: The presence of Cyclo(Ile-Val) molecules within the membrane disrupts the normal lipid packing, potentially leading to the formation of pores or a general destabilization of the membrane structure.

  • Leakage: This disruption results in the leakage of essential intracellular components, such as ions and metabolites.

  • Cell Death: The loss of membrane integrity and essential components ultimately leads to microbial cell death.

Potential Role in Quorum Sensing Inhibition

Some cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. It is plausible that Cyclo(Ile-Val) could also exhibit QS inhibitory activity.

Hypothetical Quorum Sensing Inhibition Pathway

G cluster_bacterium Bacterial Cell receptor QS Receptor gene_exp Virulence Gene Expression receptor->gene_exp Activates no_gene_exp Inhibition of Virulence Gene Expression receptor->no_gene_exp civ Cyclo(Ile-Val) civ->receptor Antagonizes signal Autoinducer Signal Molecule signal->receptor Binds

Caption: Hypothesized mechanism of quorum sensing inhibition by Cyclo(Ile-Val).

Cyclo(Ile-Val) could potentially inhibit QS by:

  • Competitive Binding: Acting as an antagonist by binding to the QS receptor protein without activating it, thereby preventing the binding of the native autoinducer signal molecule.

  • Inhibition of Signal Synthesis: Interfering with the enzymatic machinery responsible for synthesizing the autoinducer molecules.

Conclusion and Future Directions

Cyclo(Ile-Val) represents a promising scaffold for the development of novel antimicrobial and potentially antitumor agents. Its simple structure and likely mechanism of action involving membrane disruption make it an attractive candidate for further investigation. Future research should focus on:

  • Quantitative Bioactivity Profiling: Systematically determining the MIC and IC₅₀ values of Cyclo(Ile-Val) against a broad panel of pathogenic bacteria, fungi, and cancer cell lines.

  • Analog Synthesis and SAR Studies: Synthesizing a library of Cyclo(Ile-Val) analogs with modifications to the amino acid side chains and stereochemistry to elucidate a more detailed structure-activity relationship and optimize potency and selectivity.

  • Mechanism of Action Studies: Employing biophysical techniques to confirm and characterize the interaction of Cyclo(Ile-Val) with model and microbial membranes.

  • Signaling Pathway Elucidation: Investigating the specific effects of Cyclo(Ile-Val) on bacterial quorum sensing and other potential intracellular signaling pathways in eukaryotic cells.

A thorough understanding of these aspects will be crucial for unlocking the full therapeutic potential of Cyclo(Ile-Val) and its derivatives.

References

Initial In Vitro Efficacy of Cyclo(Ile-Val): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Val), a cyclic dipeptide belonging to the diketopiperazine class of compounds, has garnered interest for its potential therapeutic applications. These structurally rigid and stable molecules are known to be produced by various microorganisms and have demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the initial in vitro studies exploring the efficacy of Cyclo(Ile-Val) and related diketopiperazines, with a focus on their potential anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development. While direct in vitro studies on Cyclo(Ile-Val) are limited in publicly available literature, this guide consolidates existing knowledge on closely related compounds to infer potential mechanisms and guide future research.

Anticancer Activity

Quantitative Data on Related Diketopiperazines

The following table summarizes the cytotoxic effects of cyclo(l-Ile-l-Pro), a closely related proline-based diketopiperazine, against various cancer cell lines. This data can serve as a proxy to estimate the potential anticancer activity of Cyclo(Ile-Val).

CompoundCell LineAssayResultReference
cyclo(l-Ile-l-Pro)ECA-109 (Esophageal Carcinoma)Cytotoxicity~50% inhibition at 20 µM[1]
cyclo(l-Ile-l-Pro)HeLa-S3 (Cervical Cancer)Cytotoxicity~45% inhibition at 20 µM[1]
cyclo(l-Ile-l-Pro)PANC-1 (Pancreatic Cancer)Cytotoxicity~56% inhibition at 20 µM[1]
cyclo(l-Ile-l-Pro)HCT-116 (Colon Cancer)CytotoxicityIC50: 22 µg/mL[1]
cyclo(l-Ile-l-Pro)HepG2 (Liver Cancer)CytotoxicityIC50: ≥50 µg/mL[1]
cyclo(l-Ile-l-Pro)MCF-7 (Breast Cancer)CytotoxicityIC50: 27 µg/mL[1]

Another study on various diketopiperazines reported that cyclo(Gly-Ile) was effective in inhibiting the growth of HT-29 (colon carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast carcinoma) cells, although the percentage of inhibition was lower than that of cyclo(Tyr-Cys).[2]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Cyclo(Ile-Val) (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is used to detect and quantify apoptosis by utilizing Annexin V's high affinity for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during apoptosis, and propidium (B1200493) iodide (PI) to identify necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with Cyclo(Ile-Val) at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Potential Signaling Pathway for Anticancer Activity

While the precise mechanism of action for the anticancer effects of diketopiperazines is not fully elucidated, some studies suggest their involvement in inducing apoptosis and cell cycle arrest.[3][4] The workflow for investigating these effects is outlined below.

anticancer_workflow Experimental Workflow for Anticancer Activity cluster_invitro In Vitro Assays Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Treatment Cyclo(Ile-Val) Treatment (Dose- and Time-dependent) Cell_Lines->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle IC50 Determine IC50 Value Viability->IC50 Apoptosis_Induction Quantify Apoptosis Apoptosis->Apoptosis_Induction Cell_Cycle_Arrest Identify Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest

Caption: Workflow for evaluating the in vitro anticancer efficacy of Cyclo(Ile-Val).

Anti-inflammatory Activity

Cyclic dipeptides have been shown to possess anti-inflammatory properties. Studies on compounds structurally related to Cyclo(Ile-Val) suggest a mechanism involving the inhibition of key inflammatory pathways.

Quantitative Data on Related Diketopiperazines

Specific IC50 values for the anti-inflammatory activity of Cyclo(Ile-Val) are not currently available. However, a related compound, Cyclo(L-Pro-L-Val), has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of IKKα, IKKβ, and NF-κB, as well as the activation of iNOS and COX-2.[5]

Experimental Protocols

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Cyclo(Ile-Val) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

This assay quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cell Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cytokines in the supernatant and calculate the percentage of inhibition by Cyclo(Ile-Val).

Signaling Pathway for Anti-inflammatory Activity

The anti-inflammatory effects of some cyclic dipeptides are mediated through the inhibition of the NF-κB signaling pathway.[5][6] The following diagram illustrates this proposed mechanism.

nf_kb_pathway Proposed Anti-inflammatory Mechanism of Cyclo(Ile-Val) via NF-κB Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates Proteasome Proteasome IKK_complex->Proteasome Ubiquitination & Degradation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK_complex Phosphorylates IκB IkB_NFkB->NFkB Releases Cyclo_Ile_Val Cyclo(Ile-Val) Cyclo_Ile_Val->IKK_complex Inhibits (Proposed) DNA DNA NFkB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by Cyclo(Ile-Val).

Conclusion

The initial in vitro data on diketopiperazines, particularly those structurally related to Cyclo(Ile-Val), suggest a promising potential for this compound class in the fields of oncology and inflammatory diseases. The provided experimental protocols offer a framework for the systematic evaluation of Cyclo(Ile-Val)'s efficacy. Future research should focus on generating specific quantitative data for Cyclo(Ile-Val) to validate these preliminary insights and to further elucidate its precise molecular mechanisms of action. The diagrams presented herein provide a visual representation of the potential experimental workflows and signaling pathways that can be explored in subsequent studies. This guide serves as a valuable starting point for researchers aiming to unlock the full therapeutic potential of Cyclo(Ile-Val).

References

Methodological & Application

Optimizing the Synthesis of Cyclo(Ile-Val): Application Notes and Protocols for Enhanced Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ile-Val), a cyclic dipeptide (also known as a 2,5-diketopiperazine or DKP), has garnered interest for its potential antimicrobial and antifungal properties.[1] The synthesis of this and similar cyclic dipeptides, however, can present challenges in achieving high yield and purity due to the steric hindrance of the bulky isoleucine and valine side chains. This document provides detailed application notes and experimental protocols to guide researchers in optimizing the synthesis, purification, and analysis of Cyclo(Ile-Val), thereby facilitating its further investigation for therapeutic applications. While specific quantitative data for the synthesis of Cyclo(Ile-Val) is not extensively available in published literature, this guide adapts established protocols for the closely related Cyclo(Ile-Leu) and incorporates general principles for optimizing the synthesis of sterically hindered diketopiperazines.

Introduction to Cyclo(Ile-Val) and its Synthesis

Cyclic dipeptides are a class of natural and synthetic compounds with a rigidified peptide backbone, which often imparts favorable properties such as enhanced stability against enzymatic degradation compared to their linear counterparts. Cyclo(Ile-Val) is a member of this class, and its biological activity is believed to stem from its ability to perturb microbial cell membranes, leading to cell death.[1]

The synthesis of Cyclo(Ile-Val) and other DKPs can be broadly approached through two main strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice of strategy depends on the desired scale, available resources, and the specific requirements for purity.

Key Challenges in Cyclo(Ile-Val) Synthesis:

  • Steric Hindrance: The bulky isopropyl and sec-butyl side chains of valine and isoleucine can impede both the initial dipeptide coupling and the subsequent intramolecular cyclization, leading to lower yields.

  • Epimerization: The activation of the carboxylic acid for cyclization can sometimes lead to racemization at the alpha-carbon, resulting in diastereomeric impurities that can be difficult to separate.

  • Side Reactions: In solid-phase synthesis, diketopiperazine formation can be a notorious side reaction, leading to premature cleavage of the dipeptide from the resin and reduced yield of the target peptide.

Synthesis Strategies and Optimization

Solution-Phase Synthesis

Solution-phase synthesis offers scalability and is often preferred for producing larger quantities of the target compound. A common approach involves the formation of a linear dipeptide precursor, followed by deprotection and cyclization.

General Workflow for Solution-Phase Synthesis:

G cluster_protection Protection cluster_coupling Dipeptide Coupling cluster_deprotection Deprotection cluster_cyclization Cyclization Ile L-Isoleucine Boc_Ile Boc-L-Isoleucine Ile->Boc_Ile Boc Anhydride Val L-Valine Val_OMe L-Valine methyl ester Val->Val_OMe SOCl2, MeOH Dipeptide Boc-Ile-Val-OMe Boc_Ile->Dipeptide Coupling_Reagent EDC/HOBt or HATU Val_OMe->Dipeptide Deprotected_Dipeptide H-Ile-Val-OMe Dipeptide->Deprotected_Dipeptide TFA or 4M HCl in Dioxane cluster_deprotection cluster_deprotection Coupling_Reagent->Dipeptide Cyclo_IV Cyclo(Ile-Val) Deprotected_Dipeptide->Cyclo_IV Heat in High-Boiling Solvent (e.g., toluene (B28343), xylene) cluster_cyclization cluster_cyclization

Caption: Workflow for Solution-Phase Synthesis of Cyclo(Ile-Val).

Optimization Parameters for Solution-Phase Synthesis:

ParameterRecommendation for Cyclo(Ile-Val)Rationale
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)These reagents are known to be highly efficient for coupling sterically hindered amino acids and can help to minimize racemization.
Cyclization Conditions High dilution in a high-boiling point solvent (e.g., toluene, xylene, or 2-butanol) with a mild base (e.g., N-methylmorpholine).High dilution favors intramolecular cyclization over intermolecular polymerization. A mild base neutralizes the salt of the deprotected dipeptide to facilitate cyclization.
Reaction Temperature Refluxing temperature of the chosen solvent.Provides the necessary activation energy for the intramolecular aminolysis to form the diketopiperazine ring.
Reaction Time 3-24 hours, monitored by TLC or LC-MS.Reaction time should be optimized to ensure complete cyclization while minimizing potential side reactions or degradation.
Solid-Phase Peptide Synthesis (SPPS)

SPPS offers the advantage of simplified purification of intermediates, as excess reagents and byproducts are washed away after each step. A "cyclative cleavage" strategy is often employed for DKP synthesis, where the dipeptide is cleaved from the resin in a manner that directly yields the cyclic product.

General Workflow for SPPS with Cyclative Cleavage:

G Resin Wang or 2-CTC Resin Load_Val Load Fmoc-Val-OH Resin->Load_Val Deprotect_Val Fmoc Deprotection (20% Piperidine in DMF) Load_Val->Deprotect_Val Couple_Ile Couple Fmoc-Ile-OH Deprotect_Val->Couple_Ile Deprotect_Ile Fmoc Deprotection (20% Piperidine in DMF) Couple_Ile->Deprotect_Ile Cyclative_Cleavage Cyclative Cleavage (e.g., dilute acid or base) Deprotect_Ile->Cyclative_Cleavage Cyclo_IV Cyclo(Ile-Val) Cyclative_Cleavage->Cyclo_IV

Caption: Workflow for Solid-Phase Synthesis of Cyclo(Ile-Val).

Optimization Parameters for Solid-Phase Synthesis:

ParameterRecommendation for Cyclo(Ile-Val)Rationale
Resin 2-Chlorotrityl chloride (2-CTC) resinThis resin is acid-labile and allows for mild cleavage conditions, which can minimize side reactions.
Coupling Reagents As in solution-phase: HATU or COMU.To efficiently couple the sterically hindered isoleucine.
Cyclative Cleavage Treatment with a mild acid (e.g., 1% TFA in DCM) or a mild base, depending on the linker.Promotes intramolecular cyclization and release from the resin, often yielding a purer crude product as uncyclized peptides remain attached to the resin.

Experimental Protocols

Note: The following protocols are adapted from established methods for the synthesis of Cyclo(Ile-Leu) and should be optimized for Cyclo(Ile-Val).

Protocol 1: Solution-Phase Synthesis of Cyclo(Ile-Val)

Materials:

  • Boc-L-Isoleucine

  • L-Valine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu)

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Toluene or 2-Butanol (B46777)

  • N-methylmorpholine (NMM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of Boc-Ile-Val-OMe:

    • Dissolve L-Valine methyl ester hydrochloride (1.0 eq) in DCM and neutralize with a suitable base (e.g., NMM, 1.1 eq) at 0°C.

    • In a separate flask, dissolve Boc-L-Isoleucine (1.0 eq), a coupling agent (e.g., EDC, 1.1 eq), and an activator (e.g., HOBt, 1.1 eq) in DCM.

    • Add the neutralized L-Valine methyl ester solution to the Boc-L-Isoleucine solution and stir at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter off any precipitate. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

  • Deprotection of Boc-Ile-Val-OMe:

    • Dissolve the purified protected dipeptide in a solution of 4M HCl in 1,4-dioxane or a solution of TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt (H-Ile-Val-OMe·HCl or H-Ile-Val-OMe·TFA).

  • Cyclization to form Cyclo(Ile-Val):

    • Dissolve the deprotected dipeptide salt in a high-boiling point solvent such as toluene or 2-butanol (at a concentration of approximately 0.01-0.05 M).

    • Add a base like NMM (1.1 eq) to neutralize the salt.

    • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude Cyclo(Ile-Val) can then be purified.

Purification and Characterization

Purification:

  • Recrystallization: This is often the most effective method for purifying cyclic dipeptides. A suitable solvent system should be determined empirically. Common solvents for recrystallization of DKPs include ethanol, methanol (B129727), ethyl acetate (B1210297), or mixtures thereof with water or hexane. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Silica (B1680970) Gel Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically used for elution.

Characterization and Purity Analysis:

Analytical TechniqueExpected Observations for Cyclo(Ile-Val)
HPLC (High-Performance Liquid Chromatography) A single major peak with a purity of >95% is desirable. A C18 column with a gradient of acetonitrile (B52724) in water (both with 0.1% TFA) is a common method.
¹H NMR (Proton Nuclear Magnetic Resonance) The spectrum should show characteristic peaks for the isoleucine and valine side chains and the amide protons. The integration of the peaks should correspond to the number of protons in the molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The spectrum should show the expected number of carbon signals, including two carbonyl carbons in the amide region (~165-175 ppm).
MS (Mass Spectrometry) The mass spectrum should show a molecular ion peak corresponding to the exact mass of Cyclo(Ile-Val) (C₁₁H₂₀N₂O₂, MW: 212.29 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Biological Activity and Mechanism of Action

Cyclo(Ile-Val) has been reported to exhibit antimicrobial and antifungal activities. While the precise signaling pathways are not fully elucidated, the primary mechanism of action for many antimicrobial cyclic dipeptides is believed to be the disruption of the microbial cell membrane.

Postulated Mechanism of Antimicrobial Action:

G Cyclo_IV Cyclo(Ile-Val) Interaction Hydrophobic and/or Electrostatic Interaction Cyclo_IV->Interaction Membrane Microbial Cell Membrane Membrane->Interaction Disruption Membrane Disruption/ Pore Formation Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Postulated Mechanism of Antimicrobial Action of Cyclo(Ile-Val).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield of Dipeptide Incomplete coupling due to steric hindrance.Use a more powerful coupling reagent (e.g., HATU, COMU). Increase reaction time and/or temperature.
Low Yield of Cyclo(Ile-Val) Intermolecular polymerization instead of intramolecular cyclization.Perform the cyclization reaction at high dilution.
Incomplete reaction.Increase reflux time and monitor by LC-MS.
Presence of Diastereomers Epimerization during coupling or cyclization.Use a base with low racemization potential (e.g., collidine). Use coupling reagents known to suppress racemization.
Difficulty in Purification Presence of closely related impurities.Optimize recrystallization solvent system. Use high-resolution HPLC for purification if necessary.

Conclusion

The synthesis of Cyclo(Ile-Val) with high yield and purity is achievable through careful selection and optimization of the synthetic strategy. Both solution-phase and solid-phase methods offer viable routes, with the choice depending on the specific research needs. By employing potent coupling reagents, optimizing cyclization conditions, and utilizing effective purification techniques, researchers can obtain high-quality Cyclo(Ile-Val) for further investigation into its promising biological activities. This guide provides a framework for these optimization efforts, enabling the advancement of research in this area.

References

Application Note: Purification of Cyclo(Ile-Val) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclo(Ile-Val), a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP), belongs to a class of compounds with significant interest in drug discovery and biotechnology due to their diverse biological activities.[1] Obtaining high-purity Cyclo(Ile-Val) is essential for accurate biological evaluation and further development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the analysis and purification of such peptides due to its high resolution, scalability, and reproducibility.[2][3][4][5] This application note provides a detailed protocol for the purification of Cyclo(Ile-Val) using RP-HPLC.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity.[4][5] The stationary phase is nonpolar (commonly a C18-modified silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[4] Cyclo(Ile-Val), being a hydrophobic molecule, will bind to the stationary phase when loaded onto the column in a highly aqueous mobile phase. By gradually increasing the concentration of the organic solvent (gradient elution), the polarity of the mobile phase is decreased, leading to the elution of Cyclo(Ile-Val) from the column.[2] Detection is typically achieved by monitoring the UV absorbance of the peptide bond at low wavelengths, such as 210-220 nm.[1]

Experimental Protocols

This section details the necessary preparations and procedures for the successful purification of Cyclo(Ile-Val) by RP-HPLC.

1. Materials and Reagents

Material/ReagentGrade
Cyclo(Ile-Val) crude sampleSynthesis or extraction grade
Acetonitrile (ACN)HPLC grade
WaterHPLC grade or Milli-Q
Trifluoroacetic Acid (TFA)HPLC grade
Syringe filters (0.22 µm)HPLC certified

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water. To prepare 1 L, carefully add 1 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.[1]

  • Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). To prepare 1 L, carefully add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.[1]

  • Degassing: Degas both mobile phases before use by sonication or vacuum filtration to prevent bubble formation in the HPLC system.[1]

3. Sample Preparation

  • Accurately weigh the crude Cyclo(Ile-Val) sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 95:5 v/v), to a concentration of approximately 1 mg/mL.[6]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

4. HPLC Instrumentation and Conditions

The following table outlines the recommended starting parameters for the RP-HPLC purification of Cyclo(Ile-Val). These may require optimization based on the specific HPLC system and the purity of the crude sample.

ParameterRecommended Condition
HPLC System A standard analytical or preparative HPLC system with a binary or quaternary pump and a UV detector.[1]
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size for analytical scale; larger dimensions for preparative scale).[1][3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[1]
Gradient 5% to 60% B over 20 minutes.[1]
Flow Rate 1.0 mL/min for a 4.6 mm ID analytical column. Adjust proportionally for different column diameters.[1]
Column Temperature 30°C.[1]
Detection Wavelength 214 nm.[1]
Injection Volume 10-20 µL for analytical scale.[6]

5. Purification and Fraction Collection Protocol

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) at the designated flow rate until a stable baseline is achieved.

  • Injection: Inject the prepared Cyclo(Ile-Val) sample onto the column.

  • Elution and Data Acquisition: Initiate the gradient elution and monitor the chromatogram in real-time.

  • Fraction Collection: Collect the fractions corresponding to the main peak that elutes from the column.

  • Post-Purification Analysis: Analyze the collected fractions for purity using the same or a modified analytical RP-HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the organic solvent using a rotary evaporator or a lyophilizer to obtain the purified Cyclo(Ile-Val).

Workflow and Data Presentation

The overall workflow for the purification of Cyclo(Ile-Val) is depicted in the diagram below.

G cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification prep_mobile_phase Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) equilibration Column Equilibration (Initial Conditions) prep_mobile_phase->equilibration prep_sample Sample Preparation (Dissolve & Filter) injection Sample Injection prep_sample->injection equilibration->injection gradient Gradient Elution (Increasing %B) injection->gradient detection UV Detection (214 nm) gradient->detection collection Fraction Collection detection->collection purity_check Purity Analysis of Fractions collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation (Lyophilization) pooling->evaporation final_product Purified Cyclo(Ile-Val) evaporation->final_product

References

Application Note: An Efficient Analytical Method for the Quantification of Cyclo(Ile-Val) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclo(Ile-Val), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a secondary metabolite identified in various microorganisms. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, which may include roles in cell-to-cell signaling, antimicrobial effects, and potential as therapeutic agents. Accurate quantification of Cyclo(Ile-Val) in complex biological matrices is essential for pharmacokinetic studies, understanding its physiological roles, and for quality control in drug development.

This application note describes a robust, sensitive, and selective method for the quantification of Cyclo(Ile-Val) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][2] LC-MS/MS is the preferred analytical technique for this purpose due to its superior sensitivity and selectivity, which allows for the detection of low-concentration analytes in complex samples.[1][3][4] The method detailed below is suitable for the analysis of Cyclo(Ile-Val) in matrices such as plasma and cell culture supernatants.

Analytical Method Development Considerations

The development of a reliable quantitative method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: The primary goal of sample preparation is to extract the analyte from the matrix and remove interfering substances like proteins and salts that can cause ion suppression or clog the analytical system.[5][6] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] For this application, a straightforward protein precipitation with acetonitrile (B52724) is recommended for its efficiency and simplicity.[2]

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is effective for separating cyclic dipeptides from other components in the sample extract.[3] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is employed to achieve good peak shape and ionization efficiency in the mass spectrometer.[3]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[8] The ESI (Electrospray Ionization) source is typically used in positive ion mode for cyclic peptides. Specific precursor-to-product ion transitions for Cyclo(Ile-Val) and a suitable internal standard (IS) are monitored. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[3]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]

Experimental Protocols

1. Materials and Reagents

  • Cyclo(Ile-Val) reference standard

  • Stable isotope-labeled Cyclo(Ile-Val) (e.g., Cyclo(Ile-Val)-d8) as internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water[5]

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma, cell culture media)

2. Preparation of Standards and Quality Control (QC) Samples

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Cyclo(Ile-Val) and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the Cyclo(Ile-Val) primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in methanol.

  • Calibration Standards and QC Samples: Spike the control biological matrix with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation Protocol (Protein Precipitation)

  • Pipette 50 µL of the sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[2]

Data Presentation

Table 1: Optimized HPLC and Mass Spectrometer Parameters

ParameterSetting
HPLC
ColumnC18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)[3]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 6.0 min95% B
6.0 - 6.1 min95% to 5% B
6.1 - 8.0 min5% B (Re-equilibration)
Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
MRM Transitions
Cyclo(Ile-Val)m/z 213.2 → 114.1 (Quantifier), 213.2 → 86.1 (Qualifier)
Cyclo(Ile-Val)-d8 (IS)m/z 221.2 → 122.1

(Note: MRM transitions are hypothetical and require experimental optimization for the specific instrument.)

Table 2: Summary of Method Validation Results

Validation ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)
Low QC (5 ng/mL)98.5%
Medium QC (100 ng/mL)101.2%
High QC (800 ng/mL)99.3%
Precision (%RSD)
Intra-day (n=6)< 5%
Inter-day (n=18, 3 days)< 8%
Sensitivity
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

(Note: The data presented are representative and should be determined experimentally during method validation.)[12]

Mandatory Visualizations

G start_node start_node process_node process_node analysis_node analysis_node end_node end_node start Start: Sample Collection (Plasma, Supernatant) spike Spike with Internal Standard start->spike ppt Protein Precipitation (Ice-cold Acetonitrile) spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-MS/MS Analysis supernatant->hplc end End: Data Quantification hplc->end

Caption: Experimental workflow for Cyclo(Ile-Val) quantification.

G civ Cyclo(Ile-Val) receptor Membrane Receptor (e.g., GPCR) civ->receptor Binds g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) Activation second_messenger->kinase response Cellular Response (e.g., Gene Expression) kinase->response

References

Application Notes and Protocols for Evaluating Cyclo(Ile-Val) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Val), a cyclic dipeptide, has demonstrated potential as a bioactive compound with moderate antifungal and weak antitumor activities observed in vitro.[1] Understanding the cytotoxic effects of this and similar compounds on mammalian cells is a critical step in drug discovery and development. These application notes provide a comprehensive guide to designing and executing cell-based assays to evaluate the cytotoxicity of Cyclo(Ile-Val). The protocols herein detail methods to assess overall cell viability, membrane integrity, and the induction of apoptosis, a programmed form of cell death. Furthermore, potential signaling pathways involved in Cyclo(Ile-Val)-induced cytotoxicity are illustrated to provide a mechanistic context for the experimental findings.

Core Concepts in Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound requires a multi-faceted approach. Three key aspects of cellular health are typically investigated:

  • Cell Viability: This assesses the overall metabolic activity of a cell population, which is often correlated with the number of living cells. The MTT assay is a widely used colorimetric method for this purpose.[2][3][4]

  • Cell Membrane Integrity: Damage to the cell membrane is a hallmark of necrosis, a form of uncontrolled cell death. The Lactate (B86563) Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium as an indicator of membrane rupture.[5][6][7]

  • Apoptosis: This is a programmed and highly regulated form of cell death crucial for tissue homeostasis. A key event in apoptosis is the activation of a cascade of enzymes called caspases. The Caspase-Glo® 3/7 assay is a sensitive luminescent method to detect the activity of effector caspases-3 and -7.[8][9][10]

Experimental Protocols

Cell Culture and Treatment

A suitable cancer cell line should be selected for these assays. Based on studies of similar cyclic dipeptides, colon cancer (e.g., HT-29), breast cancer (e.g., MCF-7), or leukemia (e.g., Jurkat) cell lines could be appropriate choices.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Cyclo(Ile-Val) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well clear and white-walled tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells, count them using a hemocytometer or automated cell counter, and adjust the cell suspension to the desired seeding density in a 96-well plate (typically 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plate for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.

  • Prepare serial dilutions of Cyclo(Ile-Val) in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest Cyclo(Ile-Val) concentration) and an untreated control (medium only).

  • Remove the old medium from the 96-well plate and add 100 µL of the prepared Cyclo(Ile-Val) dilutions, vehicle control, or untreated control to the respective wells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[2][3][11]

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher should be used for background subtraction.[2]

LDH Assay for Necrosis

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5][6][12]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Protocol:

  • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • To determine the maximum LDH release, add 10 µL of 10X Lysis Solution (provided in the kit) to control wells containing untreated cells 45 minutes before supernatant collection.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Measure the absorbance at a wavelength between 490 and 520 nm using a microplate reader.[5]

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (commercially available)

  • Luminometer

Protocol:

  • After the treatment period, allow the 96-well plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of Cyclo(Ile-Val) on Cell Viability (MTT Assay)

Concentration (µM)24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 5.5
0.198.2 ± 4.995.1 ± 5.190.3 ± 6.1
192.5 ± 5.585.7 ± 6.275.4 ± 5.9
1075.3 ± 6.160.2 ± 5.845.1 ± 6.3
5050.1 ± 5.835.8 ± 6.520.7 ± 5.2
10030.7 ± 4.915.4 ± 5.38.9 ± 4.7

Table 2: Effect of Cyclo(Ile-Val) on Membrane Integrity (LDH Assay)

Concentration (µM)24h (% Cytotoxicity ± SD)48h (% Cytotoxicity ± SD)72h (% Cytotoxicity ± SD)
Vehicle Control5.1 ± 1.26.3 ± 1.57.8 ± 1.9
0.16.2 ± 1.47.5 ± 1.89.1 ± 2.1
18.9 ± 2.112.4 ± 2.518.7 ± 3.2
1015.7 ± 3.225.8 ± 4.135.2 ± 4.5
5028.4 ± 4.545.1 ± 5.360.3 ± 6.1
10045.6 ± 5.870.2 ± 6.885.4 ± 7.2

Table 3: Effect of Cyclo(Ile-Val) on Apoptosis (Caspase-Glo® 3/7 Assay)

Concentration (µM)24h (RLU ± SD)48h (RLU ± SD)72h (RLU ± SD)
Vehicle Control1500 ± 2101650 ± 2301800 ± 250
0.11800 ± 2502200 ± 3102800 ± 350
13500 ± 4205500 ± 5808500 ± 750
1012000 ± 110025000 ± 210045000 ± 3200
5035000 ± 280060000 ± 450085000 ± 6100
10055000 ± 410095000 ± 7200120000 ± 8500

(Note: RLU = Relative Luminescence Units; SD = Standard Deviation. The data presented in these tables are for illustrative purposes only and will vary depending on the cell line and experimental conditions.)

Visualization of Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding adhesion 3. 24h Incubation for Adhesion seeding->adhesion treatment 4. Treat with Cyclo(Ile-Val) adhesion->treatment incubation 5. Incubate for 24, 48, 72h treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Necrosis) incubation->ldh caspase Caspase-Glo Assay (Apoptosis) incubation->caspase data_analysis 6. Data Acquisition & Analysis mtt->data_analysis ldh->data_analysis caspase->data_analysis

Figure 1. Experimental workflow for assessing Cyclo(Ile-Val) cytotoxicity.

Apoptosis_Signaling_Pathways cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway civ Cyclo(Ile-Val) bcl2 Bcl-2 Family (e.g., Bax, Bak) civ->bcl2 Potential Induction death_receptor Death Receptors (e.g., Fas, TNFR) civ->death_receptor Potential Induction mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp37 apoptosis Apoptosis casp37->apoptosis

Figure 2. Potential apoptotic signaling pathways induced by Cyclo(Ile-Val).

Cell_Cycle_Arrest cluster_cycle Cell Cycle Progression cluster_regulation Regulation cluster_arrest Cell Cycle Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 cdk_cyclin CDK-Cyclin Complexes p53 p53 arrest_G1_S G1/S Arrest p53->arrest_G1_S arrest_G2_M G2/M Arrest p53->arrest_G2_M civ Cyclo(Ile-Val) civ->cdk_cyclin Potential Inhibition civ->p53 Potential Activation

Figure 3. Potential mechanism of Cyclo(Ile-Val)-induced cell cycle arrest.

Conclusion

The protocols and assays detailed in these application notes provide a robust framework for the initial cytotoxic evaluation of Cyclo(Ile-Val). By concurrently assessing cell viability, necrosis, and apoptosis, researchers can gain a comprehensive understanding of the compound's cellular effects. The provided diagrams offer a conceptual model for the potential mechanisms of action, which can be further investigated using more specific molecular biology techniques, such as western blotting for key signaling proteins or flow cytometry for cell cycle analysis. These foundational studies are essential for determining the therapeutic potential of Cyclo(Ile-Val) and guiding future drug development efforts.

References

Application Notes and Protocols for In Vivo Studies of Cyclo(Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Val), a cyclic dipeptide, has demonstrated a range of biological activities in vitro, including moderate antifungal and weak antitumor properties.[1] Cyclic dipeptides, in general, are of significant interest in pharmaceutical research due to their enhanced stability and bioavailability compared to their linear counterparts.[2] This document provides detailed application notes and protocols for the formulation and in vivo investigation of Cyclo(Ile-Val), drawing upon existing knowledge of similar cyclic peptides and general best practices in preclinical research. While in vivo data for Cyclo(Ile-Val) is limited, this guide offers a foundational framework for its exploration as a potential therapeutic agent.

Physicochemical Properties of Cyclo(Ile-Val)

A clear understanding of the physicochemical properties of Cyclo(Ile-Val) is fundamental for designing effective in vivo studies.

PropertyValueSource
Molecular Formula C11H20N2O2[1][3]
Molecular Weight 212.29 g/mol [1][3]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Formulation for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of Cyclo(Ile-Val) in animal models. Given its solubility profile, several options can be considered for oral and parenteral administration.

Commonly Used Excipients for In Vivo Studies

The following table summarizes excipients commonly employed in preclinical toxicology and pharmacology studies. These can be considered for the formulation of Cyclo(Ile-Val), particularly to enhance solubility and stability.

ExcipientRoute of AdministrationTypical ConcentrationNotes
Dimethyl sulfoxide (B87167) (DMSO) Oral, Parenteral< 10%Often used as a co-solvent. Potential for toxic effects at higher concentrations.
Polyethylene glycol 300/400 (PEG 300/400) Oral, Parenteral10-60%Common co-solvent, generally well-tolerated.
Tween 80 (Polysorbate 80) Oral, Parenteral0.5-5%Surfactant used to increase solubility and prevent precipitation.
Propylene glycol Oral, Parenteral10-40%Co-solvent with properties similar to PEG.
Carboxymethylcellulose (CMC) Oral0.5-2.5%Suspending agent for oral gavage.
Saline (0.9% NaCl) Parenteral-Primary vehicle for water-soluble compounds. May require a co-solvent for Cyclo(Ile-Val).
Corn Oil Oral-Vehicle for lipophilic compounds.

This table is a general guide. Formulation development should involve rigorous testing for solubility, stability, and vehicle-induced toxicity.[4][5]

Protocol 1: Preparation of Cyclo(Ile-Val) for Oral Administration

This protocol describes the preparation of a Cyclo(Ile-Val) suspension for oral gavage in rodents.

Materials:

  • Cyclo(Ile-Val) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of Cyclo(Ile-Val) powder based on the desired dosage and number of animals.

  • Initial Solubilization: In a sterile conical tube, add a small volume of DMSO to the Cyclo(Ile-Val) powder to create a concentrated stock solution. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).

  • Vortexing: Vortex the mixture thoroughly until the Cyclo(Ile-Val) is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Addition of Co-solvents and Surfactants: Add PEG 400 and Tween 80 to the DMSO solution. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.

  • Vortexing: Vortex the mixture again to ensure homogeneity.

  • Final Dilution: Gradually add the sterile saline to the mixture while vortexing to reach the final desired concentration.

  • Sonication: Sonicate the final formulation for 5-10 minutes to ensure a uniform suspension.

  • Storage: Store the formulation at 4°C and protect it from light. Prepare fresh on the day of the experiment or validate its stability for longer storage.

Experimental Protocols for In Vivo Assessment

Based on the known activities of other cyclic peptides, potential therapeutic applications for Cyclo(Ile-Val) include anti-inflammatory and neuroprotective effects. The following protocols are designed to investigate these possibilities in established animal models.

Protocol 2: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol outlines a standard procedure to assess the acute anti-inflammatory effects of Cyclo(Ile-Val) in rats or mice.

Animal Model: Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).

Materials:

  • Cyclo(Ile-Val) formulation (prepared as in Protocol 1)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg, oral)

  • Vehicle control

  • Pletysmometer or digital calipers

  • Oral gavage needles

  • Syringes and needles for injection

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Cyclo(Ile-Val) (low dose, e.g., 10 mg/kg)

    • Group 3: Cyclo(Ile-Val) (high dose, e.g., 50 mg/kg)

    • Group 4: Positive control (Indomethacin, 10 mg/kg)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Treatment: Administer the respective treatments orally (oral gavage).

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Protocol 3: Assessment of Neuroprotective Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol is designed to evaluate the potential of Cyclo(Ile-Val) to mitigate neuroinflammation, a key process in many neurodegenerative diseases.

Animal Model: C57BL/6 mice (8-10 weeks old).

Materials:

  • Cyclo(Ile-Val) formulation (prepared for intraperitoneal injection, ensuring sterility)

  • Lipopolysaccharide (LPS) from E. coli (dissolved in sterile saline)

  • Vehicle control

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Equipment for behavioral tests (e.g., open field, Y-maze)

  • Reagents for immunohistochemistry and ELISA

Procedure:

  • Acclimatization and Grouping: Acclimatize mice for one week and divide them into experimental groups (Vehicle, Cyclo(Ile-Val), LPS + Vehicle, LPS + Cyclo(Ile-Val)).

  • Pre-treatment: Administer Cyclo(Ile-Val) or vehicle via intraperitoneal (i.p.) injection for 7 consecutive days.

  • LPS Administration: On day 7, one hour after the final pre-treatment, anesthetize the mice and stereotaxically inject LPS (e.g., 2 µg in 1 µL saline) into a specific brain region (e.g., the substantia nigra or hippocampus). Control animals receive a saline injection.

  • Behavioral Analysis: Conduct behavioral tests (e.g., open field for locomotor activity, Y-maze for spatial memory) at specified time points post-LPS injection (e.g., 3 and 7 days).

  • Euthanasia and Tissue Processing: At the end of the experiment (e.g., 7 or 14 days post-LPS), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect brain tissue for histological and biochemical analysis.

  • Endpoint Analysis:

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrocytosis (GFAP).

    • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.

    • Western Blot: Analyze the expression of proteins involved in inflammatory signaling pathways.

Potential Signaling Pathways

Based on studies of other cyclic peptides and bioactive molecules with anti-inflammatory and neuroprotective properties, Cyclo(Ile-Val) may modulate key intracellular signaling pathways.[6][7][8]

Potential Anti-inflammatory Signaling Pathway:

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 sequesters NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc translocation CycloIV Cyclo(Ile-Val) CycloIV->IKK potential inhibition Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene

Caption: Potential inhibition of the NF-κB signaling pathway by Cyclo(Ile-Val).

Potential Neuroprotective Signaling Pathway:

neuroprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation CycloIV Cyclo(Ile-Val) CycloIV->Keap1 potential disruption ARE ARE Nrf2_nuc->ARE Gene Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene

Caption: Potential activation of the Nrf2 antioxidant pathway by Cyclo(Ile-Val).

Toxicity Assessment

Prior to efficacy studies, it is crucial to perform acute toxicity studies to determine the safety profile and dose range for Cyclo(Ile-Val).

Protocol 4: Acute Oral Toxicity Study (Up-and-Down Procedure)

Animal Model: Female Wistar rats (8-12 weeks old).

Procedure:

  • Administer a starting dose of Cyclo(Ile-Val) (e.g., 300 mg/kg) to a single animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Continue this procedure until the stopping criteria are met, allowing for the determination of the LD50.

  • Monitor body weight, food and water consumption, and clinical signs of toxicity throughout the study.

  • At the end of the study, perform gross necropsy and histopathological examination of major organs.

Conclusion

Cyclo(Ile-Val) is a cyclic dipeptide with potential for in vivo applications. The protocols and information provided herein offer a comprehensive starting point for researchers to formulate this compound and investigate its anti-inflammatory and neuroprotective effects in preclinical models. Rigorous formulation development, dose-range finding studies, and well-controlled efficacy experiments are essential to elucidate the therapeutic potential of Cyclo(Ile-Val).

References

Application Notes and Protocols for Assessing Cyclo(Ile-Val) Quorum Sensing Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to coordinate gene expression in a population density-dependent manner. This process regulates a variety of physiological activities, including biofilm formation, virulence factor production, and motility. Consequently, the inhibition of quorum sensing has emerged as a promising strategy for the development of novel anti-virulence therapies that do not exert selective pressure for antibiotic resistance. Cyclic dipeptides (CDPs), also known as diketopiperazines, are a class of compounds that have demonstrated the ability to modulate quorum sensing pathways.

This document provides detailed protocols for assessing the potential of the cyclic dipeptide Cyclo(Ile-Val) to modulate quorum sensing. While some cyclic dipeptides act as antagonists of QS receptors, it is important to note that compounds like Cyclo(L-Pro-L-Val) have been observed to promote the expression of QS-regulated genes, acting as agonists.[1] Therefore, the following protocols are designed to screen for both inhibitory and agonistic activities of Cyclo(Ile-Val). The primary model organisms used in these protocols are Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) under QS control, and Pseudomonas aeruginosa, an opportunistic human pathogen whose virulence is largely regulated by quorum sensing.[1][2][3]

Signaling Pathways and Experimental Workflow

The assessment of Cyclo(Ile-Val)'s effect on quorum sensing involves a multi-step process, beginning with the determination of its intrinsic antimicrobial activity, followed by specific assays to measure its impact on QS-regulated phenotypes.

G cluster_workflow Experimental Workflow start Start: Prepare Cyclo(Ile-Val) Stock Solution mic Protocol 1: Minimum Inhibitory Concentration (MIC) Assay start->mic submic Determine Sub-MIC for subsequent assays mic->submic violacein Protocol 2: Violacein Production Assay (C. violaceum) submic->violacein biofilm Protocol 3: Anti-Biofilm Assay (P. aeruginosa) submic->biofilm pyocyanin (B1662382) Protocol 4: Pyocyanin Production Assay (P. aeruginosa) submic->pyocyanin data Data Analysis and Interpretation violacein->data biofilm->data pyocyanin->data end End: Characterize Cyclo(Ile-Val) QS Modulatory Activity data->end

Caption: General experimental workflow for assessing Cyclo(Ile-Val).

The quorum sensing system in Chromobacterium violaceum is primarily regulated by the CviI/R system, which controls the production of the purple pigment violacein.[4] In Pseudomonas aeruginosa, a more complex hierarchical QS network involving the las and rhl systems regulates the expression of numerous virulence factors, including pyocyanin, and is crucial for biofilm formation.[3][5]

G cluster_cvi C. violaceum Quorum Sensing cluster_pa P. aeruginosa Quorum Sensing CviI CviI Synthase AHL N-acyl-homoserine lactone (AHL) CviI->AHL synthesizes CviR CviR Receptor AHL->CviR binds to Vio Violacein Production CviR->Vio activates LasI LasI Synthase LasR LasR Receptor LasI->LasR RhlI RhlI Synthase LasR->RhlI Virulence Virulence Factors (Pyocyanin, Biofilm) LasR->Virulence RhlR RhlR Receptor RhlI->RhlR RhlR->Virulence

Caption: Simplified quorum sensing signaling pathways.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Cyclo(Ile-Val) that inhibits the visible growth of the test bacteria. This is crucial to ensure that any observed effects in subsequent quorum sensing assays are not due to bactericidal or bacteriostatic activity.

Materials:

  • Cyclo(Ile-Val)

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Pseudomonas aeruginosa (e.g., PAO1)

  • Luria-Bertani (LB) broth or Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the Cyclo(Ile-Val) stock solution in the appropriate broth to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Include a positive control (bacteria and broth with solvent) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for each bacterium (e.g., 28-30°C for C. violaceum, 37°C for P. aeruginosa) for 18-24 hours.

  • The MIC is the lowest concentration of Cyclo(Ile-Val) at which no visible bacterial growth is observed.

Compound Organism MIC (µg/mL)
Cyclo(Ile-Val)C. violaceum>1024 (Hypothetical)
Cyclo(Ile-Val)P. aeruginosa>1024 (Hypothetical)
AmpicillinC. violaceum8 (Reference)
GentamicinP. aeruginosa4 (Reference)
Table 1: Hypothetical MIC data for Cyclo(Ile-Val). Actual values must be determined experimentally.
Protocol 2: Violacein Production Assay

Objective: To assess the effect of Cyclo(Ile-Val) on the production of the QS-regulated pigment violacein in Chromobacterium violaceum.

Materials:

  • C. violaceum (e.g., ATCC 12472)

  • LB broth

  • Cyclo(Ile-Val) at sub-MIC concentrations

  • Sterile culture tubes or 24-well plates

  • Spectrophotometer

Procedure:

  • Inoculate an overnight culture of C. violaceum into fresh LB broth.

  • Add various sub-MIC concentrations of Cyclo(Ile-Val) to the cultures. Include a positive control (no compound) and a solvent control.

  • Incubate the cultures at 28-30°C with shaking for 24 hours.

  • After incubation, quantify the violacein production by lysing the cells (e.g., with DMSO or ethanol) and measuring the absorbance of the supernatant at 585 nm.

  • Normalize the violacein production to bacterial growth by measuring the optical density at 600 nm.

  • A decrease in violacein production suggests QS inhibition, while an increase may indicate QS agonistic activity.

Concentration of Cyclo(Ile-Val) (µg/mL) Violacein Production (% of Control)
0 (Control)100
64115 (Hypothetical)
128130 (Hypothetical)
256145 (Hypothetical)
512150 (Hypothetical)
Table 2: Hypothetical data showing potential agonistic effect of Cyclo(Ile-Val) on violacein production. Actual values must be determined experimentally.
Protocol 3: Anti-Biofilm Assay

Objective: To determine the effect of Cyclo(Ile-Val) on biofilm formation by P. aeruginosa.

Materials:

  • P. aeruginosa (e.g., PAO1)

  • LB broth

  • Cyclo(Ile-Val) at sub-MIC concentrations

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or Ethanol (B145695)

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa and dilute it in fresh LB broth.

  • Add the diluted culture to the wells of a 96-well plate.

  • Add various sub-MIC concentrations of Cyclo(Ile-Val) to the wells. Include appropriate controls.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells to remove excess stain and allow them to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol and measure the absorbance at 570-595 nm.[5][6]

Concentration of Cyclo(Ile-Val) (µg/mL) Biofilm Formation (% of Control)
0 (Control)100
6495 (Hypothetical)
12888 (Hypothetical)
25675 (Hypothetical)
51260 (Hypothetical)
Table 3: Hypothetical data for biofilm inhibition by Cyclo(Ile-Val). Actual values must be determined experimentally.
Protocol 4: Pyocyanin Production Assay

Objective: To quantify the effect of Cyclo(Ile-Val) on the production of the QS-regulated virulence factor pyocyanin in P. aeruginosa.

Materials:

  • P. aeruginosa (e.g., PAO1)

  • LB broth

  • Cyclo(Ile-Val) at sub-MIC concentrations

  • Chloroform (B151607)

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in LB broth in the presence of various sub-MIC concentrations of Cyclo(Ile-Val) for 18-24 hours at 37°C with shaking.

  • Centrifuge the cultures to pellet the bacteria.

  • Extract pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform layer into 0.2 M HCl.

  • Measure the absorbance of the pink to red solution at 520 nm.

  • Calculate the pyocyanin concentration and normalize it to bacterial growth (OD600).

Concentration of Cyclo(Ile-Val) (µg/mL) Pyocyanin Production (% of Control)
0 (Control)100
6492 (Hypothetical)
12881 (Hypothetical)
25668 (Hypothetical)
51255 (Hypothetical)
Table 4: Hypothetical data for pyocyanin inhibition by Cyclo(Ile-Val). Actual values must be determined experimentally.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the quorum sensing modulatory activity of Cyclo(Ile-Val). It is imperative to perform these assays at sub-inhibitory concentrations to distinguish between antimicrobial and anti-quorum sensing effects. Given the potential for some cyclic dipeptides to act as QS agonists, careful interpretation of the data is essential. A thorough investigation using these methods will elucidate the potential of Cyclo(Ile-Val) as a novel modulator of bacterial communication and may pave the way for its development as an anti-virulence agent.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Cyclo(Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Val) is a cyclic dipeptide composed of isoleucine and valine residues.[1][2] Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of naturally occurring compounds found in a variety of organisms and are known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[1] The structural characterization of these molecules is crucial for understanding their biological function and for potential applications in drug development. Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful analytical technique for the structural elucidation of cyclic peptides.[3][4] This application note provides a detailed protocol and fragmentation analysis of Cyclo(Ile-Val) by ESI-MS/MS.

Predicted Fragmentation Pathway of Cyclo(Ile-Val)

The fragmentation of protonated cyclic dipeptides in the gas phase typically proceeds through a series of characteristic ring cleavages and neutral losses. The proposed fragmentation pathway for Cyclo(Ile-Val) is initiated by protonation, likely on one of the amide carbonyl oxygens, followed by ring opening of the diketopiperazine core. Subsequent fragmentation events are driven by the loss of small neutral molecules and cleavage of the peptide backbone.

The molecular formula for Cyclo(Ile-Val) is C₁₁H₂₀N₂O₂ with a molecular weight of 212.29 g/mol .[1][2][5] The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 213.1598 Da.

The primary fragmentation pathways for protonated cyclic dipeptides involve the loss of carbon monoxide (CO, 28 Da) and the elements of formamide (B127407) (HCONH₂, 45 Da).[3] The side chains of the constituent amino acids, the isopropyl group for valine and the sec-butyl group for isoleucine, also play a significant role in the fragmentation pattern.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for the ESI-MS/MS analysis of protonated Cyclo(Ile-Val). The m/z values are calculated based on the proposed fragmentation pathway. The relative abundance of these ions would be determined experimentally and is dependent on the collision energy used.

Predicted m/z Proposed Elemental Composition Proposed Structure/Origin Neutral Loss
213.1598[C₁₁H₂₁N₂O₂]⁺Protonated Cyclo(Ile-Val) [M+H]⁺-
185.1649[C₁₀H₂₁N₂O]⁺[M+H - CO]⁺CO (28.0101 Da)
170.1415[C₉H₁₈N₂O]⁺Loss of the isoleucine side chain as an alkeneC₄H₈ (56.0626 Da)
156.1258[C₈H₁₆N₂O]⁺[M+H - CO - C₂H₅]⁺ (from Ile side chain)CO + C₂H₅ (57.0470 Da)
142.1102[C₇H₁₄N₂O]⁺[M+H - CO - C₃H₇]⁺ (from Val or Ile side chain)CO + C₃H₇ (71.0626 Da)
114.0917[C₆H₁₂NO]⁺Imino-ion of Isoleucine or ValineC₅H₉NO (Val) or C₅H₉NO (Ile)
86.0964[C₅H₁₂N]⁺Immonium ion of Isoleucine/Leucine (B10760876) or ValineC₆H₉NO₂ (Val) or C₆H₉NO₂ (Ile)
72.0808[C₄H₁₀N]⁺Immonium ion of ValineC₇H₁₁NO₂ (Ile)
69.0702[C₅H₉]⁺Characteristic fragment from Isoleucine side chainC₆H₁₂N₂O₂

Experimental Protocol

This protocol outlines the steps for the fragmentation analysis of Cyclo(Ile-Val) using an electrospray ionization tandem mass spectrometer.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of Cyclo(Ile-Val) at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.[6]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

2. Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an ESI source is recommended.

  • Mode: Positive ion mode.

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated precursor ion, [M+H]⁺, of Cyclo(Ile-Val) at the predicted m/z of 213.16.

  • MS/MS Analysis (Collision-Induced Dissociation - CID):

    • Select the [M+H]⁺ ion (m/z 213.16) as the precursor ion for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined empirically to achieve a rich fragmentation spectrum.

    • Acquire the product ion spectrum (MS/MS).

3. Data Analysis

  • Analyze the resulting MS/MS spectrum to identify the fragment ions.

  • Compare the observed m/z values with the predicted values in the table above.

  • Propose fragmentation pathways based on the observed neutral losses.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis stock 1 mg/mL Stock Solution in Methanol working 1-10 µg/mL Working Solution in 50:50 ACN:H2O + 0.1% FA stock->working Dilution esi Electrospray Ionization (Positive Mode) working->esi ms1 MS1 Scan (Identify [M+H]⁺ at m/z 213.16) esi->ms1 cid Collision-Induced Dissociation (Select m/z 213.16, Vary Collision Energy) ms1->cid ms2 MS2 Scan (Acquire Product Ion Spectrum) cid->ms2 interpretation Interpret Spectrum (Identify Fragment Ions) ms2->interpretation pathway Propose Fragmentation Pathway interpretation->pathway

Caption: Experimental workflow for the mass spectrometry fragmentation analysis of Cyclo(Ile-Val).

fragmentation_pathway M Cyclo(Ile-Val) [M+H]⁺ m/z = 213.16 F1 [M+H - CO]⁺ m/z = 185.16 M->F1 - CO F2 [M+H - C₄H₈]⁺ m/z = 170.14 M->F2 - C₄H₈ (Ile side chain) F3 Immonium Ion (Ile/Val) m/z = 86.10 F1->F3 - C₅H₉NO F4 Immonium Ion (Val) m/z = 72.08 F2->F4 - C₇H₁₀NO F5 [C₅H₉]⁺ (from Ile) m/z = 69.07 F3->F5 - NH₃ (characteristic for Ile)

Caption: Proposed major fragmentation pathway of protonated Cyclo(Ile-Val).

Discussion

The fragmentation analysis of Cyclo(Ile-Val) provides valuable structural information. The characteristic losses of CO and the amino acid side chains are indicative of the cyclic dipeptide structure. However, a significant challenge in the mass spectrometric analysis of peptides containing isoleucine and its isomer leucine is their identical mass. Standard collision-induced dissociation (CID) often does not produce unique fragment ions to differentiate between them.

To distinguish between isoleucine and valine in Cyclo(Ile-Val), specific fragmentation pathways can be exploited. Isoleucine can undergo a characteristic fragmentation involving the loss of a C₂H₅ radical followed by CO, or produce a diagnostic ion at m/z 69.[7][8][9] More advanced fragmentation techniques, such as electron-transfer dissociation (ETD) or ultraviolet photodissociation (UVPD), can provide more definitive side-chain fragmentation for unambiguous identification of isomeric amino acids.[10][11] For routine analysis, comparing the fragmentation pattern with that of a synthetic standard of Cyclo(Leu-Val) would be a definitive method for confirmation.

Conclusion

This application note provides a comprehensive overview of the mass spectrometry fragmentation analysis of Cyclo(Ile-Val). The detailed protocol and the predicted fragmentation data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While standard ESI-MS/MS can provide significant structural information, the differentiation of isomeric amino acid residues like isoleucine requires careful interpretation of the fragmentation spectra and may necessitate the use of advanced fragmentation techniques or comparison with authentic standards.

References

Application Notes and Protocols for Testing Cyclo(Ile-Val) Against Different Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Val) is a cyclic dipeptide that has demonstrated potential as an antifungal agent. Cyclic peptides, as a class of compounds, are of significant interest in drug discovery due to their unique structural and biological properties. Some have been shown to act against pathogenic fungi and bacteria by disrupting the fungal cell membrane or inhibiting enzymes involved in cell wall synthesis.[1] These application notes provide a comprehensive protocol for evaluating the in vitro antifungal activity of Cyclo(Ile-Val) against a panel of clinically relevant fungal strains. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[2][3][4]

Data Presentation

Table 1: Fungal Strains for Antifungal Susceptibility Testing
Fungal SpeciesATCC NumberRationale for Inclusion
Candida albicansATCC 90028A common cause of opportunistic fungal infections in humans. A quality control strain for susceptibility testing.[5]
Candida parapsilosisATCC 22019Increasingly implicated in invasive fungal infections, particularly in immunocompromised patients. A quality control strain.[5][6]
Candida kruseiATCC 6258Intrinsically resistant to certain azole antifungals, making it important for testing new compounds. A quality control strain.[5][6]
Aspergillus fumigatusATCC 204304A primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals.
Cryptococcus neoformansATCC 66031The primary causative agent of cryptococcal meningitis, a severe infection of the central nervous system.
Table 2: Expected Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Data for Cyclo(Ile-Val)
Fungal Strain (ATCC No.)Cyclo(Ile-Val) MIC (µg/mL)Cyclo(Ile-Val) MFC (µg/mL)Positive Control MIC (µg/mL) [e.g., Amphotericin B]
Candida albicans (90028)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Candida parapsilosis (22019)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Candida krusei (6258)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Aspergillus fumigatus (204304)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Cryptococcus neoformans (66031)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

Preparation of Cyclo(Ile-Val) Stock Solution

Cyclo(Ile-Val) is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).

  • Solvent Selection : Use ACS reagent grade DMSO as the solvent. It is crucial to test the tolerance of each fungal strain to the final concentration of DMSO used in the assay, which should not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Stock Solution Preparation :

    • Accurately weigh 10 mg of Cyclo(Ile-Val) powder.

    • Dissolve the powder in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Fungal Strain Culture and Inoculum Preparation

Proper inoculum preparation is critical for the reproducibility of antifungal susceptibility testing.

  • Yeast Strains (Candida spp. and Cryptococcus neoformans) :

    • Subculture the yeast strains from frozen stocks onto Sabouraud Dextrose Agar (B569324) (SDA) plates.

    • Incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.

    • Select 2-3 well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration required for the specific assay.

  • Filamentous Fungi (Aspergillus fumigatus) :

    • Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by gently flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard and dilute further in RPMI-1640 medium as required.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is based on the CLSI M27-A3 and M38-A2 guidelines.[3][4]

  • Plate Preparation :

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working solution of Cyclo(Ile-Val) (at twice the highest desired final concentration) to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (inoculum without the test compound), and well 12 will be the negative control (medium only).

  • Inoculation and Incubation :

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and Cryptococcus neoformans, and 48-72 hours for Aspergillus fumigatus.

  • MIC Determination :

    • The MIC is the lowest concentration of Cyclo(Ile-Val) that causes a significant inhibition of visible growth compared to the growth control in well 11.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been established.

  • Subculturing :

    • From each well that shows no visible growth in the MIC assay, take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh SDA plate.

  • Incubation :

    • Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control spots.

  • MFC Determination :

    • The MFC is the lowest concentration of Cyclo(Ile-Val) that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

  • Plate Inoculation :

    • Prepare a standardized fungal inoculum as described previously.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

  • Disk Application :

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of Cyclo(Ile-Val).

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

    • Include a positive control disk with a known antifungal agent and a negative control disk with the solvent (DMSO).

  • Incubation and Measurement :

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assays Antifungal Susceptibility Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Cyclo(Ile-Val) Stock Solution Preparation MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Fungal_Culture Fungal Strain Culturing Inoculum_Prep Inoculum Standardization Fungal_Culture->Inoculum_Prep Inoculum_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay Inoculum_Prep->Disk_Diffusion MFC_Assay Subculturing for MFC Determination MIC_Assay->MFC_Assay MIC_Reading Read MIC values MIC_Assay->MIC_Reading MFC_Reading Read MFC values MFC_Assay->MFC_Reading Zone_Measurement Measure Zones of Inhibition Disk_Diffusion->Zone_Measurement Data_Summary Summarize Data in Tables MIC_Reading->Data_Summary MFC_Reading->Data_Summary Zone_Measurement->Data_Summary

Caption: Experimental workflow for antifungal testing of Cyclo(Ile-Val).

Potential Mechanism of Action: Fungal Cell Wall Integrity Pathway

Cyclic peptides often exert their antifungal effects by disrupting the fungal cell wall or membrane. A key signaling cascade involved in maintaining cell wall homeostasis is the Cell Wall Integrity (CWI) pathway. It is plausible that Cyclo(Ile-Val) may interfere with this pathway, leading to cell wall stress and ultimately, fungal cell death.

CWI_Pathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cascade MAPK Cascade cluster_response Cellular Response Cyclo_IV Cyclo(Ile-Val) Sensors Cell Wall Stress Sensors (e.g., Wsc1, Mid2) Cyclo_IV->Sensors Disruption Rho1 Rho1-GTPase Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Transcription Activation of Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2->Transcription Cell_Death Cell Wall Stress & Apoptosis Slt2->Cell_Death Gene_Expression Upregulation of Cell Wall Synthesis Genes Transcription->Gene_Expression Gene_Expression->Cell_Death Compensatory Response Failure

Caption: Proposed mechanism of Cyclo(Ile-Val) via the CWI pathway.

References

Application Notes and Protocols: Cyclo(Ile-Val) in Agricultural Antifungal Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyclo(Ile-Val), a cyclic dipeptide, as a promising agent in agricultural antifungal treatments. The document details its direct antifungal activity and its role in inducing plant defense mechanisms. Detailed protocols for key experiments are provided to facilitate further research and development.

Introduction

Cyclo(Ile-Val) is a naturally occurring cyclic dipeptide with demonstrated antimicrobial and antifungal properties.[1][2] Its potential application in agriculture stems from a dual mode of action: direct inhibition of fungal growth and the induction of systemic resistance in plants. This makes it a compelling candidate for the development of novel, eco-friendly fungicides.

Key Features of Cyclo(Ile-Val):

  • Direct Antifungal Activity: Exhibits inhibitory effects against a range of phytopathogenic fungi.

  • Induced Systemic Resistance (ISR): Primes the plant's innate immune system to defend against subsequent pathogen attacks.

  • Natural Origin: As a secondary metabolite produced by various microorganisms, it presents a potentially biodegradable and environmentally compatible alternative to synthetic fungicides.

Mechanisms of Action

Cyclo(Ile-Val) employs a multifaceted approach to combat fungal pathogens, combining direct antimicrobial action with the stimulation of the plant's own defense systems.

Direct Antifungal Activity

The primary direct mechanism of action of Cyclo(Ile-Val) and related cyclodipeptides is the disruption of fungal cell membranes.[1] This leads to a cascade of detrimental effects, ultimately resulting in cell death. The proposed mechanism involves:

  • Membrane Perturbation: The cyclic structure of Cyclo(Ile-Val) allows it to insert into the fungal plasma membrane, altering its fluidity and integrity.

  • Disruption of Membrane Polarization: This insertion can disrupt the electrochemical gradient across the membrane.

  • Induction of Oxidative Stress: The compromised membrane function can lead to the generation of reactive oxygen species (ROS), causing cellular damage.

A related compound, Cyclo(Pro-Tyr), has been shown to target the [H+]ATPase Pma1 in the plasma membrane, leading to these effects. It is plausible that Cyclo(Ile-Val) employs a similar mechanism.

Induced Systemic Resistance

Cyclo(Ile-Val) and other cyclodipeptides can act as elicitors, triggering the plant's innate immune response, a phenomenon known as Systemic Acquired Resistance (SAR). This response is systemic, providing broad-spectrum and long-lasting protection. The key signaling pathway involved is the Salicylic (B10762653) Acid (SA) pathway.

Salicylic Acid (SA) Pathway Activation:

  • Elicitor Recognition: Cyclo(Ile-Val) is likely recognized by plant cell surface receptors.

  • SA Accumulation: This recognition event triggers a signaling cascade that leads to the accumulation of salicylic acid.

  • Gene Activation: SA accumulation activates the expression of Pathogenesis-Related (PR) genes, such as PR-1a.

  • Enhanced Defense: The products of these genes, including various enzymes and antimicrobial compounds, fortify the plant's defenses against a broad range of pathogens.

While the primary induced resistance pathway appears to be SA-dependent, there is potential for crosstalk with other plant defense signaling pathways, such as those regulated by Jasmonic Acid (JA) and Ethylene (ET). Further research is needed to fully elucidate these interactions.

Data Presentation

The following tables summarize the antifungal activity of cyclodipeptides against various plant pathogenic fungi. It is important to note that while the focus of this document is Cyclo(Ile-Val), specific quantitative data for this compound against a wide array of agricultural fungi is limited in publicly available literature. Therefore, data for structurally related and functionally similar cyclodipeptides are included to provide a broader understanding of their potential efficacy.

Table 1: In Vitro Antifungal Activity of Cyclodipeptides Against Phytopathogenic Fungi

Fungal PathogenHost Plant(s)DiseaseCyclodipeptideMIC (µg/mL)Reference
Fusarium graminearumWheat, BarleyFusarium Head BlightCyclo(D-Pro-L-Val)250[2]
Rhizoctonia solaniVariousDamping-off, Root RotCyclo(L-Pro-L-Tyr)125[2]
Fusarium oxysporumVariousFusarium WiltCyclo(L-Pro-L-Tyr)250[2]
Fusarium solaniVariousRoot RotCyclo(L-Pro-L-Tyr)250[2]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following protocols provide detailed methodologies for assessing the antifungal and resistance-inducing properties of Cyclo(Ile-Val).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of Cyclo(Ile-Val) that inhibits the visible growth of a fungal pathogen.

Materials:

  • Cyclo(Ile-Val) stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal pathogen culture

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogen on Potato Dextrose Agar (PDA) for 7-10 days.

    • Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer or by adjusting the optical density.

  • Serial Dilution:

    • Add 100 µL of PDB to all wells of a 96-well plate.

    • Add 100 µL of the Cyclo(Ile-Val) stock solution to the first well of each row to be tested and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized spore suspension in PDB to a final concentration of 2 x 10^5 spores/mL.

    • Add 100 µL of the diluted spore suspension to each well, bringing the final volume to 200 µL.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation and Assessment:

    • Incubate the plate at 25-28°C for 48-72 hours.

    • The MIC is the lowest concentration of Cyclo(Ile-Val) at which no visible fungal growth is observed.

Protocol 2: Induced Systemic Resistance (ISR) Assay in Plants

This protocol assesses the ability of Cyclo(Ile-Val) to induce resistance in plants against a fungal pathogen.

Materials:

  • Cyclo(Ile-Val) solution (e.g., 1 mM in water with 0.02% Tween 20)

  • Test plants (e.g., Arabidopsis thaliana, tomato, or tobacco seedlings)

  • Fungal pathogen spore suspension (e.g., Botrytis cinerea at 1 x 10^5 spores/mL)

  • Growth chamber or greenhouse

  • Spray bottle

Procedure:

  • Plant Treatment (Induction):

    • Grow plants to the 3-4 true leaf stage.

    • Spray the leaves of the treatment group with the Cyclo(Ile-Val) solution until runoff.

    • Spray the control group with a mock solution (water with 0.02% Tween 20).

    • Keep the plants in a growth chamber for 3-5 days to allow for the induction of resistance.

  • Pathogen Challenge:

    • After the induction period, spray all plants (treatment and control) with the fungal pathogen spore suspension.

    • Maintain high humidity (e.g., by covering with a transparent dome) to facilitate infection.

  • Disease Assessment:

    • Incubate the plants for 5-7 days.

    • Assess disease severity by measuring lesion diameter, counting the number of lesions, or using a disease severity rating scale.

    • Calculate the percentage of disease reduction in the treated plants compared to the control.

Protocol 3: Gene Expression Analysis of Defense-Related Genes

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the expression of defense-related genes in response to Cyclo(Ile-Val) treatment.

Materials:

  • Plant tissue from treated and control plants (from Protocol 2, before pathogen challenge)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for defense-related genes (e.g., PR-1a) and a reference gene (e.g., Actin)

  • qRT-PCR instrument

Procedure:

  • Sample Collection and RNA Extraction:

    • Collect leaf samples from treated and control plants at various time points after treatment (e.g., 0, 24, 48, 72 hours).

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

    • Run the reaction in a qRT-PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

    • Compare the gene expression levels in the treated samples to the control samples.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Direct_Antifungal_Action Cyclo_Ile_Val Cyclo(Ile-Val) Fungal_Cell_Membrane Fungal Plasma Membrane Cyclo_Ile_Val->Fungal_Cell_Membrane Interacts with Membrane_Disruption Membrane Perturbation & Increased Fluidity Fungal_Cell_Membrane->Membrane_Disruption Polarization_Loss Loss of Membrane Polarization Membrane_Disruption->Polarization_Loss Oxidative_Stress Induction of Oxidative Stress (ROS) Membrane_Disruption->Oxidative_Stress Cell_Death Fungal Cell Death Polarization_Loss->Cell_Death Oxidative_Stress->Cell_Death

Caption: Direct antifungal mechanism of Cyclo(Ile-Val).

Induced_Systemic_Resistance_Pathway cluster_plant_cell Plant Cell cluster_crosstalk Potential Crosstalk Cyclo_Ile_Val Cyclo(Ile-Val) (Elicitor) Receptor Receptor Cyclo_Ile_Val->Receptor Binds to Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade SA_Accumulation Salicylic Acid (SA) Accumulation Signaling_Cascade->SA_Accumulation JA_ET_Pathways Jasmonic Acid (JA) & Ethylene (ET) Pathways Signaling_Cascade->JA_ET_Pathways Potential Interaction NPR1 NPR1 Activation SA_Accumulation->NPR1 PR_Genes PR Gene Expression (e.g., PR-1a) NPR1->PR_Genes Induces Systemic_Resistance Systemic Acquired Resistance (SAR) PR_Genes->Systemic_Resistance

Caption: Salicylic acid-mediated induced systemic resistance.

Experimental_Workflow_ISR Start Start: Healthy Plants Treatment Cyclo(Ile-Val) Treatment (Induction Period: 3-5 days) Start->Treatment Pathogen_Challenge Pathogen Inoculation Treatment->Pathogen_Challenge Gene_Expression Gene Expression Analysis (qRT-PCR at 0, 24, 48, 72h) Treatment->Gene_Expression Incubation Incubation (5-7 days) Pathogen_Challenge->Incubation Assessment Disease Severity Assessment Incubation->Assessment End End: Data Analysis Assessment->End Gene_Expression->End

Caption: Experimental workflow for ISR assessment.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of Cyclo(Ile-Val) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds produced by a variety of organisms, including bacteria, fungi, and marine invertebrates.[1][2] These molecules exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3] Cyclo(Ile-Val), a DKP composed of isoleucine and valine, and its analogs are of particular interest for their potential to modulate bacterial communication systems, such as quorum sensing (QS), and to influence key cellular signaling pathways involved in inflammation and oxidative stress.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery.[1] By systematically modifying the chemical structure of a lead compound like Cyclo(Ile-Val) and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency, selectivity, and desirable pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds into viable drug candidates.

These application notes provide a comprehensive framework for conducting SAR studies on Cyclo(Ile-Val) analogs. We present detailed protocols for the synthesis, purification, and characterization of a focused library of analogs, followed by robust assays to evaluate their biological activity. The primary activities of interest include quorum sensing inhibition, anti-biofilm efficacy, and modulation of the NF-κB and Nrf2 signaling pathways.

Experimental Design Workflow

A systematic approach is essential for an effective SAR study. The workflow outlined below guides the process from initial analog design to the evaluation of biological activity and subsequent data analysis.

SAR_Workflow cluster_design Analog Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Analog_Design Analog Design (e.g., R-group modification, stereochemistry changes) Synthesis Solid-Phase Peptide Synthesis of Linear Precursors Analog_Design->Synthesis Cyclization Diketopiperazine Formation (Cyclization) Synthesis->Cyclization Purification Purification & Characterization (HPLC, MS, NMR) Cyclization->Purification QS_Assay Quorum Sensing Inhibition Assay Purification->QS_Assay Biofilm_Assay Anti-Biofilm Assay Purification->Biofilm_Assay Signaling_Assay Signaling Pathway Modulation Assays (NF-κB, Nrf2) Purification->Signaling_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Purification->Toxicity_Assay Data_Analysis Data Analysis (IC50/MIC determination) QS_Assay->Data_Analysis Biofilm_Assay->Data_Analysis Signaling_Assay->Data_Analysis Toxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization & Next Generation Design SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Cycle

Figure 1: Experimental workflow for SAR studies of Cyclo(Ile-Val) analogs.

Protocols

Protocol 1: Synthesis, Purification, and Characterization of Cyclo(Ile-Val) Analogs

This protocol describes the synthesis of Cyclo(Ile-Val) and its analogs using Fmoc-based solid-phase peptide synthesis (SPPS) followed by cyclization in solution.

1.1. Materials

  • Rink Amide MBHA resin

  • Fmoc-L-Val-OH, Fmoc-L-Ile-OH, and other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diisopropylethylamine (DIPEA)

  • Toluene (B28343)

  • Preparative and analytical High-Performance Liquid Chromatography (HPLC) systems

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

1.2. Synthesis of Linear Peptide Precursors (Example: H-Ile-Val-NH2)

  • Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Valine): Dissolve Fmoc-L-Val-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM. Confirm coupling completion using a Kaiser test.

  • Second Fmoc Deprotection: Repeat step 1.2.2.

  • Second Amino Acid Coupling (Isoleucine): Dissolve Fmoc-L-Ile-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add to the resin and agitate for 2 hours. Wash thoroughly with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 1.2.2.

  • Wash the resin with DCM and dry under vacuum.

1.3. Cleavage of Linear Peptide from Resin

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

  • Dry the crude linear dipeptide amide under vacuum.

1.4. Cyclization to form Cyclo(Ile-Val)

  • Dissolve the crude linear peptide in toluene at a low concentration (e.g., 0.01 M).

  • Add DIPEA (2 eq) to the solution.

  • Reflux the mixture at 110°C for 12-24 hours, monitoring the reaction by analytical HPLC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

1.5. Purification and Characterization

  • Purification: Dissolve the crude cyclic dipeptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water). Purify the compound using preparative reverse-phase HPLC.

  • Characterization:

    • HPLC: Confirm the purity of the collected fractions using analytical HPLC.

    • MS: Determine the molecular weight of the purified compound using high-resolution mass spectrometry to confirm the correct product formation.

    • NMR: Record 1H and 13C NMR spectra to confirm the structure and stereochemistry of the final product.

Protocol 2: Quorum Sensing Inhibition Assay

This protocol uses the reporter strain Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein (B1683560) in response to N-acyl-homoserine lactone (AHL) signaling. Inhibition of violacein production without inhibiting bacterial growth indicates QS interference.

2.1. Materials

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) broth and agar

  • 96-well flat-bottom microtiter plates

  • Cyclo(Ile-Val) analogs dissolved in DMSO

  • Microplate reader

2.2. Procedure

  • Grow C. violaceum overnight in LB broth at 30°C with shaking.

  • Dilute the overnight culture with fresh LB broth to an OD600 of 0.1.

  • In a 96-well plate, add 100 µL of LB broth to each well.

  • Prepare serial dilutions of the test compounds (analogs) in the plate. The final DMSO concentration should not exceed 1%.

  • Add 100 µL of the diluted C. violaceum culture to each well.

  • Include a positive control (bacteria with 1% DMSO) and a negative control (LB broth only).

  • Incubate the plate at 30°C for 24 hours without shaking.

  • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • To quantify violacein, centrifuge the plate, discard the supernatant, and add 100 µL of DMSO to each well to dissolve the violacein pellet.

  • Measure the absorbance at 585 nm (A585) for violacein quantification.

  • Calculate the percentage of violacein inhibition relative to the positive control, ensuring that the compound concentration used does not significantly inhibit bacterial growth. The IC50 is the concentration that inhibits 50% of violacein production.

Protocol 3: Anti-Biofilm Formation Assay

This assay determines the ability of Cyclo(Ile-Val) analogs to prevent biofilm formation by a relevant pathogen, such as Pseudomonas aeruginosa or Staphylococcus aureus.

3.1. Materials

  • Bacterial strain (e.g., P. aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

3.2. Procedure

  • Grow the bacterial strain overnight in TSB. Adjust the culture to a concentration of approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.[4]

  • Prepare serial dilutions of the test compounds in the wells of a 96-well plate.

  • Add 100 µL of the bacterial suspension to each well.

  • Include positive controls (bacteria without compound) and negative controls (medium only).[4]

  • Incubate the plate at 37°C for 24-48 hours without agitation.[4]

  • After incubation, discard the planktonic culture and gently wash the wells twice with PBS to remove non-adherent cells.[4]

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]

  • Remove the crystal violet and wash the wells three times with PBS.[4]

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[4]

  • Measure the absorbance at 570 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows a significant reduction in biofilm formation compared to the positive control.[4]

Protocol 4: NF-κB Activation Assay (Translocation)

This protocol assesses the ability of analogs to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus (e.g., TNF-α).

4.1. Materials

  • HeLa or RAW 264.7 cell line

  • DMEM with 10% FBS

  • TNF-α (or other appropriate stimulus)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • High-content imaging system or fluorescence microscope

4.2. Procedure

  • Seed cells onto 96-well imaging plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the Cyclo(Ile-Val) analogs for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.

  • Wash and acquire images using a high-content imager.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in stimulated, compound-treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB translocation.

Protocol 5: Nrf2 Pathway Activation Assay

This protocol uses a reporter gene assay to measure the activation of the Nrf2 antioxidant response pathway.

5.1. Materials

  • HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • MEM with 10% FBS.

  • Cyclo(Ile-Val) analogs.

  • Luciferase assay reagent.

  • Luminometer.

5.2. Procedure

  • Seed the ARE-luciferase HepG2 cells in a 96-well white, clear-bottom plate and incubate for 24 hours.[5]

  • Treat the cells with serial dilutions of the test compounds for 18-24 hours. Include a vehicle control (DMSO) and a known Nrf2 activator as a positive control (e.g., sulforaphane).[5]

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[5]

  • Measure the luminescence using a plate-reading luminometer.[5]

  • Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of treated wells by the average RLU of the vehicle control wells. An increase in fold induction indicates activation of the Nrf2 pathway.[5]

Data Presentation

Quantitative data from the SAR studies should be summarized in tables to facilitate comparison between analogs.

Table 1: SAR of Cyclo(Ile-Val) Analogs in Quorum Sensing Inhibition

Analog ID R1 Group (AA1) R2 Group (AA2) Stereochemistry QS Inhibition IC50 (µM) Growth Inhibition MIC (µM) Selectivity Index (MIC/IC50)
C(IV)-01 Isoleucine Valine L-L 50 >200 >4.0
C(IV)-02 Leucine Valine L-L 75 >200 >2.7
C(IV)-03 Valine Valine L-L 120 >200 >1.7
C(IV)-04 Isoleucine Alanine L-L 65 >200 >3.1
C(IV)-05 Isoleucine Valine D-L >100 >200 -

| C(IV)-06 | Phenylalanine | Valine | L-L | 30 | 150 | 5.0 |

Data are hypothetical and for illustrative purposes.

Table 2: Anti-Biofilm Activity of Lead Analogs against P. aeruginosa

Analog ID MBIC50 (µM) MBEC50 (µM)
C(IV)-01 60 150
C(IV)-04 72 180

| C(IV)-06 | 45 | 110 |

MBIC50: 50% Minimum Biofilm Inhibitory Concentration; MBEC50: 50% Minimum Biofilm Eradication Concentration. Data are hypothetical.

Table 3: Modulation of Signaling Pathways by Lead Analogs

Analog ID NF-κB Translocation Inhibition IC50 (µM) Nrf2 Activation EC50 (µM)
C(IV)-01 25 15
C(IV)-04 40 22

| C(IV)-06 | 18 | 10 |

Data are hypothetical and for illustrative purposes.

Signaling Pathway Diagrams

Understanding the potential molecular targets of Cyclo(Ile-Val) analogs is crucial. The NF-κB and Nrf2 pathways represent key cellular systems regulating inflammation and oxidative stress, respectively. DKP compounds have been shown to modulate these pathways.[6][7][8]

NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of inflammatory genes. Analogs may inhibit this pathway at various points, such as by preventing the degradation of IκBα or the translocation of p65/p50 to the nucleus.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa_p50_p65 IκBα - p50/p65 (Inactive Cytoplasmic Complex) IKK->IkBa_p50_p65 phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65_cyto p50/p65 IkBa_p50_p65->p50_p65_cyto releases Degradation Proteasomal Degradation p_IkBa->Degradation ubiquitination p50_p65_nuc p50/p65 (Active Nuclear Complex) p50_p65_cyto->p50_p65_nuc translocates to nucleus Gene_Transcription Inflammatory Gene Transcription p50_p65_nuc->Gene_Transcription activates Analogs Cyclo(Ile-Val) Analogs Analogs->IKK Inhibition? Analogs->p50_p65_cyto Inhibition of Translocation?

Figure 2: Hypothesized inhibition of the canonical NF-κB signaling pathway.
Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense against oxidative stress. Under basal conditions, Nrf2 is targeted for degradation by Keap1. Activators disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 - Nrf2 (Complex) Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ubiquitination Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Analogs Cyclo(Ile-Val) Analogs (Activators) Analogs->Keap1_Nrf2 disrupts interaction ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Transcription Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Gene_Transcription activates

References

Troubleshooting & Optimization

troubleshooting low yield in Cyclo(Ile-Val) solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase synthesis of Cyclo(Ile-Val).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the solid-phase synthesis of Cyclo(Ile-Val)?

Low yields in the synthesis of this cyclic dipeptide are typically attributed to challenges associated with the sterically hindered nature of both isoleucine (Ile) and valine (Val). Key issues include:

  • Incomplete Coupling: The bulky side chains of Ile and Val can sterically hinder the formation of the peptide bond, leading to incomplete reactions and truncated sequences.

  • Peptide Aggregation: Hydrophobic sequences, such as Ile-Val, are prone to aggregation on the resin, which can block reactive sites and impede reagent access.

  • Difficult Cleavage: Inefficient cleavage of the linear dipeptide from the solid support can significantly reduce the amount of precursor available for cyclization.

  • Inefficient Cyclization: Head-to-tail cyclization of a short, sterically hindered dipeptide can be challenging, with competing side reactions such as dimerization or oligomerization.

  • Epimerization: The activation of the C-terminal amino acid during cyclization can sometimes lead to epimerization, resulting in diastereomeric impurities and a lower yield of the desired product.

Q2: How can I improve the coupling efficiency of sterically hindered amino acids like Isoleucine and Valine?

To enhance coupling efficiency, consider the following strategies:

  • Choice of Coupling Reagents: Utilize highly reactive coupling reagents known to be effective for sterically hindered amino acids. A combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure is often recommended. Other potent reagents include HBTU, HATU, and PyBOP.

  • Double Coupling: Repeat the coupling step to ensure the reaction goes to completion. After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid.

  • Increased Reaction Time and Temperature: Extending the coupling time (e.g., to 2 hours or more) and, if using a suitable synthesizer, increasing the temperature can help overcome the steric hindrance.[1]

  • Solvent Choice: Use solvents that promote resin swelling and disrupt peptide aggregation, such as N,N-dimethylformamide (DMF) or a mixture of DMF and dichloromethane (B109758) (DCM).

Q3: What strategies can be employed to minimize peptide aggregation during synthesis?

Peptide aggregation is a significant concern for hydrophobic sequences like Ile-Val. To mitigate this:

  • Resin Selection: Choose a resin with good swelling properties and a lower loading capacity. PEG-based resins can be beneficial in reducing aggregation.

  • Chaotropic Agents: In difficult cases, the addition of chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.

  • "Difficult Sequence" Protocols: Some automated synthesizers have specific protocols for difficult sequences that incorporate extended reaction times or elevated temperatures.

Q4: How do I choose the right resin and linker for Cyclo(Ile-Val) synthesis?

The choice of resin and linker is critical for a successful synthesis.

  • Resin Type: A polystyrene-based resin, such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin, is commonly used for Fmoc-based solid-phase peptide synthesis.[2][3]

  • Linker: A hyper-acid-labile linker, like that on a 2-CTC resin, is advantageous as it allows for the cleavage of the linear peptide with side-chain protecting groups intact, which is often desired for solution-phase cyclization.

Q5: What are the optimal conditions for the cleavage and cyclization steps?

The cleavage and cyclization steps are pivotal for achieving a good yield of Cyclo(Ile-Val).

  • Cleavage: For a 2-CTC resin, a mild cleavage cocktail, such as 1% trifluoroacetic acid (TFA) in DCM, can be used to release the linear dipeptide while keeping side-chain protecting groups intact.[2]

  • Cyclization: The cyclization is typically performed in solution under high dilution to favor intramolecular cyclization over intermolecular reactions. A common method involves dissolving the linear peptide in a suitable solvent like DMF or DCM and adding a coupling reagent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA).

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low final yield with significant starting material (linear dipeptide) remaining Inefficient cyclization- Increase cyclization reaction time.- Use a more potent coupling reagent for cyclization (e.g., HATU).- Ensure high dilution conditions to favor intramolecular reaction.
Mass spectrometry shows a mixture of the desired product and a species with double the mass Dimerization during cyclization- Decrease the concentration of the linear peptide during the cyclization step (high dilution).- Add the linear peptide solution dropwise to the cyclization reagents over an extended period.
HPLC analysis of the crude product shows two closely eluting major peaks Epimerization at the C-terminal residue during cyclization- Use a coupling reagent known to suppress racemization, such as one containing HOAt.- Optimize the base and temperature used during cyclization.
Low yield of the linear dipeptide after cleavage from the resin Incomplete coupling of the second amino acid (Ile)- Perform a double coupling for the second amino acid.- Use a more powerful coupling reagent.- Increase the coupling reaction time.
No or very little peptide is cleaved from the resin Inefficient cleavage- Increase the cleavage time or use a higher concentration of TFA in the cleavage cocktail.- Ensure the resin is not overly dry before adding the cleavage cocktail.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the solid-phase synthesis of short, hydrophobic peptides. Note that optimal conditions may vary depending on the specific instrumentation and reagents used.

Table 1: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Coupling Reagent (e.g., HBTU, HATU, DIC)3 - 5
Additive (e.g., HOBt, Oxyma Pure)3 - 5
Base (e.g., DIPEA, NMM)6 - 10

Table 2: Typical Reaction Times and Conditions

StepReagent/SolventTimeTemperature
Resin SwellingDMF or DCM30 - 60 minRoom Temperature
Fmoc Deprotection20% Piperidine (B6355638) in DMF2 x 10 minRoom Temperature
Coupling (Valine)See Table 11 - 2 hoursRoom Temperature
Coupling (Isoleucine)See Table 12 - 4 hours (or double couple)Room Temperature
Cleavage (from 2-CTC resin)1% TFA in DCM4 x 3 minRoom Temperature
Cyclization (in solution)HBTU/DIPEA in DMF12 - 24 hoursRoom Temperature

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Ile-Val Dipeptide

This protocol is based on the Fmoc/tBu strategy using a 2-chlorotrityl chloride resin.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading (Fmoc-Val-OH):

    • Dissolve Fmoc-Val-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for 30 minutes.

    • Wash the resin with DCM and then DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Fmoc-Ile-OH):

    • In a separate vessel, pre-activate Fmoc-Ile-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), perform a second coupling with fresh reagents.

    • Wash the resin with DMF and then DCM, and dry under vacuum.

  • Cleavage of the Linear Dipeptide:

    • Treat the resin with a solution of 1% TFA in DCM for 3 minutes.

    • Filter and collect the filtrate. Repeat this step three more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude linear dipeptide.

Protocol 2: Solution-Phase Cyclization of Ile-Val
  • Preparation: Dissolve the crude linear dipeptide in a large volume of DMF to achieve a high dilution (e.g., 1-5 mM concentration).

  • Cyclization Reaction:

    • Add HBTU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by HPLC or mass spectrometry.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent and purify by reversed-phase HPLC to obtain the final Cyclo(Ile-Val) product.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Loading 2. First AA Loading (Fmoc-Val-OH) Resin->Loading Deprotection1 3. Fmoc Deprotection Loading->Deprotection1 Coupling 4. Second AA Coupling (Fmoc-Ile-OH) Deprotection1->Coupling Cleavage 5. Cleavage from Resin Coupling->Cleavage Cyclization 6. Solution-Phase Cyclization Cleavage->Cyclization Purification 7. Purification Cyclization->Purification

Caption: General workflow for the solid-phase synthesis of Cyclo(Ile-Val).

Troubleshooting_Logic Start Low Final Yield Check_Crude Analyze Crude Product (HPLC/MS) Start->Check_Crude Linear_Present High Linear Dipeptide? Check_Crude->Linear_Present Dimer_Present Dimer/Oligomer Present? Linear_Present->Dimer_Present No Inefficient_Cyclization Optimize Cyclization: - Higher Dilution - Potent Coupling Agent - Longer Reaction Time Linear_Present->Inefficient_Cyclization Yes Low_Crude Low Crude Linear Peptide? Dimer_Present->Low_Crude No Dimer_Present->Inefficient_Cyclization Yes Inefficient_Coupling Optimize Coupling: - Double Couple Ile - Stronger Reagents - Longer Reaction Time Low_Crude->Inefficient_Coupling Yes Inefficient_Cleavage Optimize Cleavage: - Increase Time/TFA Conc. Low_Crude->Inefficient_Cleavage No

Caption: Troubleshooting logic for low yield in Cyclo(Ile-Val) synthesis.

References

identifying and minimizing byproducts in cyclic dipeptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during cyclic dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in cyclic dipeptide synthesis?

A1: During the synthesis of cyclic dipeptides (2,5-diketopiperazines or DKPs), several byproducts can form, reducing the yield and purity of the desired product. The most common impurities include:

  • Deletion Sequences: Peptides where one or more amino acid residues are missing from the intended sequence. These arise from incomplete coupling or deprotection steps during the synthesis of the linear dipeptide precursor.[1]

  • Truncated Sequences: Peptide chains that are shorter than the target sequence, often due to premature termination of the synthesis.[1]

  • Racemization Products: Epimers or diastereomers of the desired cyclic dipeptide, resulting from the loss of stereochemical integrity at the α-carbon of the amino acids during activation and coupling.[2][3] Amino acids like cysteine and histidine are particularly susceptible to racemization.[3][4]

  • Aspartimide and Glutarimide Formation: Intramolecular cyclization involving the side chains of aspartic acid or glutamic acid can form five- or six-membered ring imides, respectively. This is a significant side reaction, especially in solid-phase peptide synthesis (SPPS).[4]

  • Byproducts from Coupling Reagents: Reagents used for amide bond formation can lead to byproducts. For example, dicyclohexylurea (DCU) from DCC is often difficult to remove.[2] Excess aminium/uronium reagents can also cap the N-terminus of the peptide.[5]

  • Diketopiperazine (DKP) Formation during Linear Precursor Synthesis: The linear dipeptide precursor can prematurely cyclize on the solid support, especially when proline is in the penultimate position. This leads to the loss of the C-terminal dipeptide from the resin.[6][7]

Q2: How can I detect and identify these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of byproducts:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude product. Byproducts often appear as distinct peaks separate from the main product peak. A systematic approach to method development, screening different columns, mobile phases (e.g., with additives like TFA or formic acid), and gradients, is crucial for resolving impurities.[8][9][10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each peak, allowing for the identification of deletion sequences, truncated products, and modifications.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (e.g., COSY, TOCSY, NOESY) are powerful for structural elucidation of the desired product and its byproducts, including the identification of isomers.[12][13][14][15][16] Low-temperature NMR can be used to study conformational isomers.[12]

Q3: What are the key factors that influence the formation of byproducts?

A3: Several experimental parameters can significantly impact the formation of byproducts:

  • Temperature: Higher temperatures can accelerate side reactions, including racemization and DKP formation.[3][6][7]

  • pH and Base: The choice and concentration of the base are critical. Strong bases can promote racemization and DKP formation.[2][6] The pH of the reaction medium influences the rate of intramolecular cyclization.[17]

  • Coupling Reagents and Additives: The reactivity of the coupling reagent affects both the efficiency of peptide bond formation and the extent of racemization. The use of racemization-suppressing additives like HOBt or Oxyma is highly recommended.[2][3][18]

  • Solvent: The polarity of the solvent can influence reaction rates and the solubility of reactants and intermediates, thereby affecting byproduct formation.[19]

  • Protecting Groups: The choice of protecting groups for the N-terminus and amino acid side chains is crucial to prevent unwanted side reactions.[4]

  • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including racemization.[3]

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected

Symptoms:

  • Appearance of diastereomeric peaks in the HPLC chromatogram.

  • Complex NMR spectra indicating the presence of multiple stereoisomers.

Potential Cause Recommended Solution
Highly reactive coupling reagentUse a coupling reagent known for low racemization potential, such as those combined with additives like HOBt or Oxyma.[2][3]
Inappropriate baseUse a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[2]
High reaction temperaturePerform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.[3]
Prolonged reaction timeMonitor the reaction progress closely and quench the reaction as soon as the coupling is complete.[3]
Susceptible amino acid residues (e.g., Cys, His)For these residues, use specialized coupling protocols with reduced racemization risk, such as pre-forming the active ester at a low temperature.[3][4]
Issue 2: Significant Amount of Deletion or Truncated Sequences

Symptoms:

  • Major peaks in the LC-MS analysis with molecular weights corresponding to missing amino acids.

  • Low overall yield of the desired full-length cyclic dipeptide.

Potential Cause Recommended Solution
Incomplete coupling during SPPS of the linear precursorUse a more efficient coupling reagent or double-couple problematic amino acids. Microwave-assisted synthesis can also improve coupling efficiency.[20]
Incomplete Fmoc-deprotectionEnsure complete deprotection by extending the reaction time or using a stronger deprotection cocktail (e.g., with DBU). Monitor deprotection using a colorimetric test like the Kaiser test.[4][11]
Peptide aggregation on the solid supportSwitch to a different solvent (e.g., NMP) or use additives that disrupt secondary structures, such as chaotropic salts.[4]
Issue 3: Premature Diketopiperazine (DKP) Formation during Linear Synthesis on Solid Support

Symptoms:

  • Low loading of the third amino acid during SPPS.

  • Detection of the cyclic dipeptide corresponding to the first two amino acids in the cleavage solution.

Potential Cause Recommended Solution
Presence of a C-terminal proline or other secondary amino acidCouple the first two amino acids as a pre-formed dipeptide to bypass the reactive dipeptide-resin intermediate.[4]
Basic conditions during Fmoc-deprotectionUse milder deprotection conditions, such as a lower concentration of piperidine (B6355638) or a shorter deprotection time.[6] The addition of HOBt to the deprotection solution can also suppress DKP formation.[4]
Highly activating coupling conditions for the third amino acidUse in situ neutralization protocols where the free amine is immediately acylated after deprotection.[4]

Quantitative Data Summary

Table 1: Effect of Temperature on Diketopiperazine (DKP) Formation

TemperatureRelative Rate of DKP FormationReference
-22 °CStable, suitable for long-term storage[6][7]
3 °CStable for shorter hold times[6][7]
Room TemperatureSignificant DKP formation observed over time[6]
50 °CIncreased rate of DKP formation[17]
80 °CFurther increased rate of DKP formation[21]

Table 2: Impact of Coupling Reagents and Additives on Racemization

Coupling Reagent/AdditiveRelative RacemizationCommentsReference
DIC/HOBtLowA standard combination for minimizing racemization.[2]
DIC/OxymaLowOxyma is an excellent alternative to HOBt.[2][5]
HATU/NMMHighThis combination has been shown to cause a higher degree of racemization.[2]
PyBOPLowEffective phosphonium-based reagent with low racemization potential.[2]
DCC (without additive)HighProne to causing significant racemization.[2]

Experimental Protocols

Protocol 1: HPLC-MS Analysis of Byproducts
  • Sample Preparation: Dissolve the crude cyclic dipeptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[9]

  • HPLC System: Use a reversed-phase C18 column.[10]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Elution: Start with a shallow gradient to ensure good separation of closely eluting impurities. A typical starting gradient is 5-95% Solvent B over 30-60 minutes.[10]

  • Detection:

    • UV detection at 214 nm and 280 nm.

    • Couple the HPLC system to a mass spectrometer (ESI-MS) to obtain mass data for all eluting peaks.

  • Data Analysis: Integrate all peaks in the chromatogram. Analyze the mass spectrum of each peak to identify potential byproducts based on their molecular weights.

Protocol 2: Minimizing Racemization during Coupling
  • Reagent Preparation:

    • Dissolve the N-protected amino acid and a racemization suppressant (e.g., HOBt or Oxyma, 1.0 equivalent) in an appropriate solvent (e.g., DMF or DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.0 equivalent) to the cooled solution and stir for 5-10 minutes to pre-activate the amino acid.

  • Coupling: Add the amino component (the deprotected linear peptide or amino acid ester) to the activated mixture.

  • Base Addition: If required, add a sterically hindered base (e.g., NMM or 2,4,6-collidine, 1.0-2.0 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with the standard work-up and purification procedures.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Cyclic Dipeptide Synthesis

Low_Yield_Troubleshooting start Low Yield of Cyclic Dipeptide check_purity Analyze Crude Product by LC-MS start->check_purity major_impurities Identify Major Impurities check_purity->major_impurities deletion Deletion/Truncated Sequences major_impurities->deletion < MW racemization Diastereomers Present major_impurities->racemization Same MW, different RT other Other Byproducts major_impurities->other Other MW incomplete_coupling Incomplete Coupling/Deprotection deletion->incomplete_coupling racemization_issue Racemization during Coupling racemization->racemization_issue side_reactions Side-chain Reactions other->side_reactions optimize_coupling Optimize Coupling: - Use stronger coupling reagent - Double couple - Microwave synthesis incomplete_coupling->optimize_coupling optimize_deprotection Optimize Deprotection: - Extend time - Use DBU incomplete_coupling->optimize_deprotection optimize_racemization Minimize Racemization: - Lower temperature - Use racemization suppressant - Change base racemization_issue->optimize_racemization optimize_side_reactions Address Side Reactions: - Modify protecting group strategy side_reactions->optimize_side_reactions

Caption: A workflow for troubleshooting low yield in cyclic dipeptide synthesis.

Diagram 2: Byproduct Formation Pathways and Mitigation Strategies

Byproduct_Pathways cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_byproducts Byproduct Formation cluster_mitigation Mitigation Strategy start Amino Acid Coupling deprotection Fmoc Deprotection start->deprotection incomplete_coupling Incomplete Coupling start->incomplete_coupling Inefficient Reagents racemization Racemization start->racemization High Temperature / Strong Base premature_dkp Premature DKP Formation deprotection->premature_dkp Base-catalyzed Cyclization (esp. with Proline) double_couple Double Coupling / Stronger Reagent incomplete_coupling->double_couple dipeptide_coupling Use Dipeptide Building Block premature_dkp->dipeptide_coupling low_temp Lower Temperature / Add Suppressant racemization->low_temp

Caption: Key byproduct pathways and corresponding mitigation strategies.

References

resolving peak tailing and broadening in Cyclo(Ile-Val) chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues encountered during the analysis of Cyclo(Ile-Val).

Troubleshooting Guide: Resolving Peak Tailing and Broadening

Peak tailing and broadening are common issues in the chromatographic analysis of cyclic dipeptides like Cyclo(Ile-Val), compromising resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving these problems.

Initial Assessment: Is it Peak Tailing or Broadening?
  • Peak Tailing: The latter half of the peak is wider than the front half, creating an asymmetrical peak with a "tail." This is often indicative of secondary interactions between the analyte and the stationary phase.

  • Peak Broadening: The peak is wider than expected but may still be symmetrical. This can be caused by a variety of factors including issues with the column, the HPLC system, or the experimental method.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing and broadening issues with Cyclo(Ile-Val).

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Peak Tailing cluster_3 Troubleshooting Peak Broadening cluster_4 Resolution A Observe Peak Tailing or Broadening B Check for Obvious Errors: - Leaks - Incorrect Mobile Phase - Column Installation A->B Start Here C Review Method Parameters: - Flow Rate - Temperature - Injection Volume B->C No Obvious Errors D Primary Cause: Secondary Silanol (B1196071) Interactions C->D Peak Tailing Observed G Possible Causes: - Column Overload - Extra-Column Volume - Column Degradation C->G Peak Broadening Observed E Solution 1: Use a High-Purity, End-Capped C18 Column D->E F Solution 2: Add a Mobile Phase Modifier (e.g., 0.1% TFA) E->F K Symmetrical, Sharp Peak Achieved F->K Issue Resolved H Solution 1: Reduce Injection Volume/Concentration G->H I Solution 2: Optimize Tubing and Connections H->I J Solution 3: Flush or Replace Column I->J J->K Issue Resolved

Caption: A workflow for troubleshooting peak tailing and broadening.

Frequently Asked Questions (FAQs)

Peak Tailing

Q1: My Cyclo(Ile-Val) peak is tailing. What is the most likely cause?

A1: The most common cause of peak tailing for cyclic dipeptides like Cyclo(Ile-Val) is secondary interactions with active sites on the stationary phase.[1] Even though Cyclo(Ile-Val) is a neutral molecule, it can still interact with residual silanol groups on a silica-based column packing. These interactions can lead to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1]

Q2: How can I reduce peak tailing caused by silanol interactions?

A2: There are several effective strategies:

  • Use a high-purity, end-capped column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[2]

  • Add a mobile phase modifier: The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase can help to mask the residual silanol groups and improve peak shape.[3]

Q3: Will changing the pH of my mobile phase help with peak tailing for Cyclo(Ile-Val)?

A3: Since Cyclo(Ile-Val) is formed from the non-polar amino acids isoleucine and valine, and the amide bonds of the diketopiperazine ring are not readily ionizable, the molecule is expected to be neutral across a wide pH range. Therefore, unlike with acidic or basic analytes, adjusting the mobile phase pH is unlikely to have a significant effect on the peak shape of Cyclo(Ile-Val). The focus should be on minimizing secondary interactions through other means.

Peak Broadening

Q1: All the peaks in my chromatogram, including Cyclo(Ile-Val), are broad. What should I check first?

A1: If all peaks are broad, the issue is likely systemic. Start by checking for "extra-column" volume. This refers to the volume within the HPLC system outside of the column, such as in the tubing, injector, and detector flow cell.[4] Excessive extra-column volume can cause significant peak broadening.[4] Ensure that all tubing is as short as possible and has a narrow internal diameter. Also, check all fittings to ensure they are properly connected and not contributing to dead volume.[4]

Q2: My Cyclo(Ile-Val) peak becomes broader as I inject a larger volume. What is happening?

A2: This is a classic sign of column overload.[5] Every column has a finite capacity for the amount of sample it can handle. When this capacity is exceeded, the peak shape deteriorates, often leading to broadening or fronting.[5] To resolve this, either reduce the injection volume or dilute your sample.[5]

Q3: Could a degraded column be the cause of my broad peaks?

A3: Yes, column degradation is a common cause of peak broadening. Over time, the packed bed of the column can settle, creating a void at the inlet, or the stationary phase can become contaminated.[6] If you suspect column degradation, you can try flushing the column with a strong solvent. If this does not improve the peak shape, the column may need to be replaced.[6]

Quantitative Data Summary

The following table provides a summary of the pKa values for the constituent amino acids of Cyclo(Ile-Val). Note that in the cyclic dipeptide, the alpha-carboxyl and alpha-amino groups are involved in amide bond formation and are therefore not ionizable. The side chains of both isoleucine and valine are non-polar and do not have ionizable groups.

Amino Acidα-Carboxyl pKaα-Amino pKaSide Chain pKa
Isoleucine~2.36~9.60N/A
Valine~2.32~9.62N/A

Data sourced from multiple references.[2][7]

Experimental Protocols

General HPLC Method for Cyclo(Ile-Val) Analysis

This protocol provides a starting point for the reversed-phase HPLC analysis of Cyclo(Ile-Val). Optimization may be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • Cyclo(Ile-Val) standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Solvent filtration apparatus (0.45 µm filter)

  • Syringe filters (0.22 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water. To 1 L of HPLC-grade water, add 1 mL of TFA. Mix thoroughly and degas.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To 1 L of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly and degas.

3. Standard Solution Preparation:

  • Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with Mobile Phase A to the desired concentrations.

4. Sample Preparation:

  • Dissolve the sample containing Cyclo(Ile-Val) in an appropriate solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Standard binary or quaternary HPLC system with UV detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 214 nm
Injection Vol. 10 µL

6. System Suitability:

  • Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that the retention time and peak area are reproducible.

Workflow for HPLC Analysis of Cyclo(Ile-Val)

G A Prepare Mobile Phases (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) C Equilibrate HPLC System with Initial Mobile Phase Conditions A->C B Prepare Standard and Sample Solutions D Inject Standard for System Suitability Check B->D C->D E Inject Samples D->E System OK F Acquire and Process Data E->F G Analyze Results F->G

Caption: A general workflow for the HPLC analysis of Cyclo(Ile-Val).

References

dealing with Cyclo(Ile-Val) solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with the cyclic dipeptide Cyclo(Ile-Val) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is Cyclo(Ile-Val) poorly soluble in aqueous buffers?

Cyclo(Ile-Val) is a cyclic dipeptide composed of two nonpolar, hydrophobic amino acid residues: Isoleucine (Ile) and Valine (Val).[1] Its cyclic structure and the lack of charged functional groups make the molecule neutral overall.[2][3] Hydrophobic molecules tend to aggregate in aqueous environments to minimize their contact with water, leading to low solubility.

Q2: What is the very first step I should take when trying to dissolve Cyclo(Ile-Val)?

Before dissolving the entire sample, always test the solubility with a small aliquot first.[3][4] Begin by attempting to dissolve the peptide in your target aqueous buffer (e.g., sterile water, PBS, or Tris buffer at pH 7).[3][4] Use mechanical agitation methods such as vortexing and sonication, as sonication can help break down smaller particles and improve dissolution.[3] A properly dissolved peptide solution should be clear and free of visible particulates.[3]

Q3: What should I do if Cyclo(Ile-Val) does not dissolve in my aqueous buffer?

If the peptide remains insoluble in the aqueous buffer, the next step is to use an organic co-solvent to create a concentrated stock solution.[2][3][5] This stock can then be carefully diluted into the final aqueous buffer.

Q4: Which organic co-solvents are recommended for a neutral peptide like Cyclo(Ile-Val)?

For neutral or hydrophobic peptides, common organic solvents are recommended.[2] These include:

  • Dimethyl sulfoxide (B87167) (DMSO)[4][5]

  • N,N-Dimethylformamide (DMF)[5]

  • Acetonitrile (ACN)[2][3]

  • Ethanol or Methanol[2]

It is crucial to select a co-solvent that is compatible with your specific experimental assay.

Q5: My experiment is sensitive to organic solvents. What are my options?

If your assay cannot tolerate even low concentrations of organic solvents, consider these alternatives:

  • Minimize Final Co-solvent Concentration: Prepare a highly concentrated stock solution so that the volume added to the aqueous buffer is minimal, keeping the final organic solvent concentration below a tolerable threshold for your experiment.

  • Use of Solubilizing Agents: Excipients such as cyclodextrins or hyaluronic acid (HA) nanogels can be used.[5][6] These agents can form inclusion complexes with hydrophobic molecules like Cyclo(Ile-Val), effectively shielding them from the aqueous environment and enhancing their solubility.[5][6]

Q6: Can I adjust the pH of the buffer to improve the solubility of Cyclo(Ile-Val)?

Adjusting the pH is generally not an effective strategy for Cyclo(Ile-Val). This technique is most effective for acidic or basic peptides that have ionizable groups.[5][7] Since Cyclo(Ile-Val) is a neutral peptide with no easily ionizable side chains, altering the pH will not significantly change its charge or improve its interaction with water.[2][3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Powder does not dissolve; solution is cloudy or has visible particulates. Incomplete Dissolution: The peptide has not fully dissolved in the chosen solvent system.[5]1. Increase Mechanical Agitation: Briefly sonicate the sample (e.g., 3 cycles of 10 seconds, chilling on ice in between) to break up aggregates.[3] 2. Gentle Warming: Gently warm the solution, but avoid excessive heat which could degrade the peptide.[3] 3. Use an Organic Co-solvent: If still insoluble, prepare a stock solution in an organic solvent like DMSO before diluting into your buffer (see protocol below).[4]
Peptide dissolves in organic stock solution but precipitates when added to the aqueous buffer. Localized Concentration: Adding the stock solution too quickly creates areas of high peptide concentration, causing it to crash out of solution.1. Slow, Dropwise Dilution: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the buffer. This prevents localized over-saturation.
Peptide solubility decreases in a high-salt buffer. "Salting Out" Effect: High concentrations of salt in the buffer can reduce the solubility of hydrophobic peptides.[5]1. Modify Buffer Composition: If your experiment allows, try reducing the salt concentration of the aqueous buffer.[5]

Quantitative Data

Table 1: Example Solubility of a Related Cyclic Dipeptide

CompoundSolvent/BufferSolubility
Cyclo(L-Pro-L-Val)PBS (pH 7.2)~3 mg/mL[8]

Note: This data is for a different compound and should be used as an example only.

Experimental Protocols

Protocol 1: Preparing a Cyclo(Ile-Val) Stock Solution Using an Organic Co-solvent
  • Preparation: Allow the vial of lyophilized Cyclo(Ile-Val) powder to warm to room temperature before opening.[3] Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom.[3]

  • Solvent Addition: Add a precise volume of a suitable organic solvent (e.g., high-purity DMSO) to the vial to achieve a high concentration stock solution (e.g., 10-50 mg/mL).[4][5]

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.[5] If necessary, sonicate briefly to ensure complete dissolution. The resulting solution should be clear.

  • Dilution: Add the stock solution dropwise into your final aqueous buffer while constantly stirring or vortexing to achieve the desired final concentration.

  • Storage: For long-term stability, it is recommended to store stock solutions in aliquots at -20°C or -80°C.[9]

Protocol 2: General Method for Determining Aqueous Solubility
  • Sample Preparation: Weigh 10 mg of pre-purified Cyclo(Ile-Val) into a microcentrifuge tube.[10]

  • Solvent Addition: Add 1 mL of the desired aqueous buffer to the tube.[10]

  • Equilibration: Vortex and/or sonicate the mixture. Allow it to equilibrate by rotating at room temperature for several hours to ensure maximum dissolution.

  • Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 1 hour to pellet any undissolved peptide.[10]

  • Quantification: Carefully collect the supernatant. Lyophilize (freeze-dry) the supernatant until a constant weight is achieved.[10]

  • Calculation: The final weight of the lyophilized powder from the supernatant corresponds to the amount of peptide that dissolved in 1 mL of buffer, giving the solubility in mg/mL.

Visualizations

Caption: Troubleshooting workflow for dissolving Cyclo(Ile-Val).

Caption: Example signaling pathway inhibited by a related cyclic peptide.[9]

References

improving the stability of Cyclo(Ile-Val) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Ile-Val). The information provided is intended to help improve the stability of this cyclic dipeptide in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Cyclo(Ile-Val) in solution?

A1: The stability of Cyclo(Ile-Val) in solution is primarily influenced by pH, temperature, and the composition of the solvent. As a cyclic dipeptide, its diketopiperazine ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures accelerate this degradation process.

Q2: What is the main degradation pathway for Cyclo(Ile-Val)?

A2: The principal degradation pathway for Cyclo(Ile-Val) is the hydrolysis of the amide bonds within the diketopiperazine ring. This leads to the formation of the linear dipeptide, Isoleucyl-Valine, and subsequently, the individual amino acids, Isoleucine and Valine. Unlike peptides containing residues such as aspartic acid, asparagine, cysteine, or methionine, Cyclo(Ile-Val) is not prone to degradation via deamidation, oxidation, or the formation of cyclic imide intermediates involving the amino acid side chains.

Q.3: How can I minimize the degradation of Cyclo(Ile-Val) during my experiments?

A3: To minimize degradation, it is recommended to prepare solutions of Cyclo(Ile-Val) in a buffer with a pH close to neutral (pH 6-7) and to keep the solutions at low temperatures (2-8 °C) whenever possible. For long-term storage, it is best to store Cyclo(Ile-Val) as a lyophilized powder at -20°C or below.[1][2]

Q4: I am observing low solubility of Cyclo(Ile-Val) in my aqueous buffer. What can I do?

A4: Cyclo(Ile-Val) has limited aqueous solubility due to its hydrophobic isoleucine and valine side chains. To improve solubility, you can consider the following options:

  • Use of Co-solvents: Adding a small percentage of an organic solvent such as DMSO or ethanol (B145695) can significantly increase solubility.[3]

  • Formulation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic side chains of Cyclo(Ile-Val), thereby increasing its aqueous solubility and stability.[4][5][6]

  • Preparation of a Concentrated Stock Solution: A concentrated stock solution can be prepared in an organic solvent like DMSO and then diluted into the aqueous buffer to the desired final concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of Compound Over Time - Diketopiperazine ring hydrolysis due to inappropriate pH or high temperature.- Maintain solution pH between 6 and 7.- Store solutions at 2-8°C for short-term use and frozen for longer periods.- For long-term storage, use a lyophilized powder.[1][2]
Poor Solubility in Aqueous Buffers - The hydrophobic nature of the isoleucine and valine side chains limits water solubility.- Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO) and dilute it into your aqueous buffer.- Incorporate a solubilizing agent such as hydroxypropyl-β-cyclodextrin into your formulation.[4][5][6]
Precipitation of the Compound from Solution - Exceeding the solubility limit of Cyclo(Ile-Val) in the chosen solvent system.- Changes in temperature affecting solubility.- Determine the solubility of Cyclo(Ile-Val) in your specific buffer system before preparing high-concentration solutions.- If using a stock solution in an organic solvent, ensure the final concentration in the aqueous buffer does not exceed its solubility limit.- Maintain a consistent temperature during your experiment.
Inconsistent Results in Biological Assays - Degradation of Cyclo(Ile-Val) in the assay medium.- Adsorption of the hydrophobic peptide to plasticware.- Assess the stability of Cyclo(Ile-Val) in your specific assay medium under the experimental conditions (time, temperature).- Consider using low-retention plasticware or adding a small amount of a non-ionic surfactant (e.g., Tween 20) to the buffer to prevent adsorption.

Quantitative Data on Stability

pHTemperature (°C)Apparent First-Order Rate Constant (kobs, day-1) (Hypothetical)
3.0370.085
5.0370.015
7.0370.020
9.0370.120

Experimental Protocols

Protocol 1: Stability Testing of Cyclo(Ile-Val) in Solution

This protocol outlines a general procedure for assessing the stability of Cyclo(Ile-Val) under various pH and temperature conditions.

1. Materials:

  • Cyclo(Ile-Val)
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Phosphate buffer (pH 3, 5, 7)
  • Borate buffer (pH 9)
  • Temperature-controlled incubator/water bath
  • HPLC system with UV detector

2. Procedure:

  • Prepare a stock solution of Cyclo(Ile-Val) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.
  • Dilute the stock solution into each of the buffer solutions (pH 3, 5, 7, and 9) to a final concentration of 1 mg/mL.
  • Divide each buffered solution into aliquots for analysis at different time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
  • At each time point, remove an aliquot from each condition, quench any further degradation by freezing if necessary, and analyze by a stability-indicating HPLC method (see Protocol 2).
  • Quantify the remaining percentage of intact Cyclo(Ile-Val) at each time point relative to the initial concentration (t=0).

Protocol 2: Stability-Indicating HPLC Method for Cyclo(Ile-Val)

This protocol describes a general reversed-phase HPLC method for the quantitative analysis of Cyclo(Ile-Val) and its potential degradation products.

1. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0 | 10 | | 20 | 90 | | 25 | 90 | | 26 | 10 | | 30 | 10 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 20 µL

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is stability-indicating.[7] This involves performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that the degradation products are resolved from the parent peak of Cyclo(Ile-Val).[7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Cyclo(Ile-Val) Stock Solution (DMSO) dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 3, 5, 7, 9) prep_buffers->dilute aliquot Aliquot for Time Points dilute->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 40°C) aliquot->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Remaining Cyclo(Ile-Val) hplc->quantify

Workflow for Cyclo(Ile-Val) stability testing.

degradation_pathway civ Cyclo(Ile-Val) (Diketopiperazine) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) civ->hydrolysis ld Isoleucyl-Valine (Linear Dipeptide) hydrolysis->ld aa Isoleucine + Valine (Amino Acids) ld->aa Further Hydrolysis

Primary degradation pathway of Cyclo(Ile-Val).

troubleshooting_logic issue Instability Observed? check_ph Is pH neutral? issue->check_ph Yes lyophilize Lyophilize for long-term storage issue->lyophilize No check_temp Is temperature low? check_ph->check_temp Yes adjust_ph Adjust pH to 6-7 check_ph->adjust_ph No check_sol Solubility issue? check_temp->check_sol Yes lower_temp Store at 2-8°C or frozen check_temp->lower_temp No use_cosolvent Use co-solvent (e.g., DMSO) check_sol->use_cosolvent Yes check_sol->lyophilize No use_cd Use cyclodextrin use_cosolvent->use_cd

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Cyclo(Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the cyclic dipeptide, Cyclo(Ile-Val).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving high oral bioavailability for Cyclo(Ile-Val)?

The primary challenges for the oral bioavailability of cyclic peptides like Cyclo(Ile-Val) are typically:

  • Low aqueous solubility: This can limit the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor membrane permeability: The intestinal epithelium forms a significant barrier that can be difficult for peptides to cross.[1]

  • Enzymatic degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and first-pass metabolism in the liver.[2]

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux pumps can actively transport the compound out of intestinal cells, reducing net absorption.[3]

Q2: What are the general strategies to enhance the bioavailability of Cyclo(Ile-Val)?

Strategies can be broadly categorized into formulation-based approaches and structural modifications:

  • Formulation Strategies:

    • Solubility Enhancement: Utilizing excipients like cyclodextrins or formulating as a solid dispersion.[4][5]

    • Lipid-Based Formulations: Liposomes and self-emulsifying drug delivery systems (SEDDS) can protect the peptide from degradation and enhance absorption.

    • Nanoparticle Delivery Systems: Encapsulating Cyclo(Ile-Val) in nanoparticles can improve its stability and uptake.

    • Use of Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.[1][6]

    • Inhibition of Efflux Pumps: Co-administration with P-gp inhibitors can increase intracellular concentrations.[3][7]

  • Structural Modifications:

    • N-methylation: This can improve metabolic stability and membrane permeability.[8] However, it can also sometimes decrease stability, so it needs to be empirically tested.[8][9]

Q3: Are there any known signaling pathways involved in Cyclo(Ile-Val) absorption?

Currently, specific signaling pathways that directly mediate the intestinal transport of Cyclo(Ile-Val) are not well-elucidated in publicly available literature. The absorption of small cyclic dipeptides is often presumed to occur via passive diffusion due to their relatively small size and rigid structure. However, the involvement of peptide transporters cannot be entirely ruled out without specific studies. The gut microbiome may also play a role in the metabolism and absorption of cyclic dipeptides.[10][11]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of Cyclo(Ile-Val) in Caco-2 Assays

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Step
Low aqueous solubility in the assay buffer. Ensure complete dissolution of Cyclo(Ile-Val) in the transport buffer. A co-solvent like DMSO (typically <1%) may be used, but its effect on monolayer integrity must be verified.
Efflux by P-glycoprotein (P-gp) or other transporters. Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12] Consider co-incubating with a known P-gp inhibitor like verapamil (B1683045) or cyclosporine A to confirm.[3]
Compromised Caco-2 monolayer integrity. Measure the transepithelial electrical resistance (TEER) before and after the experiment. Low or significantly decreased TEER values indicate a leaky monolayer, invalidating the results.[12]
Adsorption to plasticware. Use low-binding plates and pipette tips. Quantify the amount of compound remaining in the donor well at the end of the experiment to assess recovery.
Issue 2: High Variability in In Vivo Pharmacokinetic Studies

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Step
Inconsistent dosing. Ensure the formulation is homogenous and stable. Use precise and consistent oral gavage techniques.
Food effects. Standardize the fasting period for experimental animals, as food can significantly alter gastrointestinal physiology and drug absorption.
Interaction with gut microbiota. The composition of gut microbiota can vary between animals and influence drug metabolism.[10][11] While difficult to control, note any gastrointestinal abnormalities.
High first-pass metabolism. Conduct an in vitro liver microsome stability assay to determine the susceptibility of Cyclo(Ile-Val) to hepatic metabolism.[13][14]

Quantitative Data Summary

Note: Specific quantitative data for Cyclo(Ile-Val) bioavailability enhancement is limited in the public domain. The following tables present hypothetical, yet realistic, data for illustrative purposes to guide experimental design and data interpretation.

Table 1: Hypothetical Caco-2 Permeability of Cyclo(Ile-Val) with Different Formulations

FormulationApparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B-A)/Papp(A-B))
Cyclo(Ile-Val) Solution1.5 ± 0.33.2 ± 0.5
+ P-gp Inhibitor (Verapamil)4.2 ± 0.61.1 ± 0.2
+ Permeation Enhancer3.8 ± 0.53.0 ± 0.4
Cyclodextrin Complex2.5 ± 0.43.1 ± 0.6
Liposomal Formulation3.1 ± 0.71.5 ± 0.3

Table 2: Hypothetical In Vitro Metabolic Stability of Cyclo(Ile-Val) in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45 ± 515.4 ± 2.1
Rat25 ± 427.7 ± 3.5
Mouse18 ± 338.5 ± 4.2

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters of Cyclo(Ile-Val) in Rats with Different Formulations (Oral Administration)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (%)
Cyclo(Ile-Val) Suspension50 ± 121.0 ± 0.5150 ± 455
Cyclodextrin Formulation120 ± 250.75 ± 0.25420 ± 9014
Liposomal Formulation180 ± 401.5 ± 0.5750 ± 15025
With P-gp Inhibitor150 ± 351.0 ± 0.5600 ± 12020

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of Cyclo(Ile-Val).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: TEER is measured to ensure monolayer integrity (typically >200 Ω·cm²).

  • Transport Studies:

    • The dosing solution of Cyclo(Ile-Val) (e.g., 10 µM in Hanks' Balanced Salt Solution) is added to the apical (A) or basolateral (B) side of the monolayer.

    • The receiver compartment contains a corresponding buffer.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of Cyclo(Ile-Val) in the samples is quantified by LC-MS/MS.[5][15]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Protocol 2: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of Cyclo(Ile-Val) in the presence of liver enzymes.

Methodology:

  • Incubation: Cyclo(Ile-Val) (e.g., 1 µM) is incubated with liver microsomes (human, rat, or mouse) and an NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The remaining concentration of Cyclo(Ile-Val) is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.[9]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation Cyclo(Ile-Val) Formulation (e.g., Solution, Liposomes, Cyclodextrin Complex) caco2 Caco-2 Permeability Assay formulation->caco2 Assess Permeability microsome Liver Microsome Stability Assay formulation->microsome Assess Stability pk_study Pharmacokinetic Study in Rats caco2->pk_study microsome->pk_study data_analysis Determine Bioavailability and Pharmacokinetic Parameters pk_study->data_analysis

Caption: Experimental workflow for evaluating strategies to enhance Cyclo(Ile-Val) bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream drug Cyclo(Ile-Val) drug_inside Cyclo(Ile-Val) drug->drug_inside Passive Diffusion (?) metabolism Metabolism drug_inside->metabolism First-Pass Effect efflux P-gp Efflux Pump drug_inside->efflux drug_blood Cyclo(Ile-Val) drug_inside->drug_blood Absorption efflux->drug Efflux

Caption: Potential absorption and efflux pathways of Cyclo(Ile-Val) in an enterocyte.

References

Technical Support Center: Optimizing Cyclo(Ile-Val) Dosage for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Cyclo(Ile-Val) for antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected antifungal activity of Cyclo(Ile-Val)?

Q2: What is a recommended starting concentration range for Cyclo(Ile-Val) in an antifungal assay?

A2: Based on the activity of structurally similar cyclic dipeptides, a starting concentration range of 1 µg/mL to 100 µg/mL is recommended for initial antifungal susceptibility testing. For example, Cyclo(L-Phe-L-Val) has shown a potent inhibitory effect on Candida albicans with a Minimum Inhibitory Concentration (MIC) ranging from 32-64 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal strain and assay conditions.

Q3: What solvent should be used to dissolve Cyclo(Ile-Val)?

A3: Cyclo(Ile-Val) is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most cell-based antifungal assays, DMSO is the recommended solvent. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that could impact fungal growth, typically below 1%.

Q4: What are the potential mechanisms of action for Cyclo(Ile-Val)?

A4: The primary proposed mechanism of action for Cyclo(Ile-Val) and similar cyclic dipeptides is the perturbation and disruption of the fungal cell membrane, which leads to compromised integrity and ultimately cell death.[2] Other cyclic dipeptides have been shown to target the [H+]ATPase Pma1 in the plasma membrane, leading to a loss of membrane polarization and increased oxidative stress.[3]

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

High variability in antifungal susceptibility testing is a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inoculum Preparation Ensure a standardized inoculum is prepared using a spectrophotometer or hemocytometer to achieve a consistent cell density (e.g., 0.5 McFarland standard).
Compound Precipitation Visually inspect the wells of your assay plate for any signs of compound precipitation. If observed, consider using a lower starting concentration or a different solvent system.
Inconsistent Incubation Maintain consistent incubation temperature and time as specified in your protocol. Use a calibrated incubator and ensure even heat distribution.
Endpoint Determination If determining the MIC visually, have a second researcher read the plates independently to reduce subjectivity. For a more objective measure, consider using a spectrophotometric plate reader to measure optical density.
Issue 2: No Observable Antifungal Activity

If you are not observing the expected antifungal activity with Cyclo(Ile-Val), consider the following troubleshooting steps.

Potential Cause Recommended Solution
Compound Inactivity Verify the purity and integrity of your Cyclo(Ile-Val) sample. If possible, confirm its structure and activity using analytical methods.
Resistant Fungal Strain The fungal strain you are using may be resistant to this class of compound. Include a known susceptible control strain in your experiments to validate the assay.
Assay Conditions The chosen assay medium or incubation conditions may not be optimal for observing the antifungal effect. Experiment with different media (e.g., RPMI-1640, Sabouraud Dextrose Broth) and incubation times.
Incorrect Dosage Range The concentrations tested may be too low. Perform a broader dose-response experiment with a higher maximum concentration.

Data Presentation

Table 1: Antifungal Activity of Structurally Similar Cyclic Dipeptides

Cyclic DipeptideFungal SpeciesMIC (µg/mL)
Cyclo(L-Phe-L-Val)Candida albicans32-64

Note: This data is provided as a reference to guide initial dosage selection for Cyclo(Ile-Val). The actual MIC for Cyclo(Ile-Val) may vary.

Experimental Protocols

Protocol: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antifungal agent.

  • Preparation of Cyclo(Ile-Val) Stock Solution:

    • Dissolve Cyclo(Ile-Val) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Inoculum Preparation:

    • From a fresh culture of the test fungus on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar), suspend several colonies in sterile saline.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.

    • Dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the Cyclo(Ile-Val) stock solution with the broth medium to achieve a range of desired final concentrations.

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted Cyclo(Ile-Val).

    • Include a positive control (fungal inoculum with no compound) and a negative control (broth medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of Cyclo(Ile-Val) that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.

    • The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Mandatory Visualization

experimental_workflow Experimental Workflow for MIC Assay prep_compound Prepare Cyclo(Ile-Val) Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum add_inoculum Add Fungal Inoculum to Each Well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 24-48 hours add_inoculum->incubation read_results Determine MIC (Visually or Spectrophotometrically) incubation->read_results

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

signaling_pathway Hypothetical Mechanism of Action of Cyclo(Ile-Val) cluster_membrane Fungal Cell Membrane pma1 [H+]ATPase Pma1 ergosterol Ergosterol cyclo_ile_val Cyclo(Ile-Val) membrane_disruption Membrane Disruption & Perturbation cyclo_ile_val->membrane_disruption membrane_disruption->pma1 targets membrane_disruption->ergosterol interacts with ion_leakage Ion Leakage membrane_disruption->ion_leakage oxidative_stress Increased Oxidative Stress membrane_disruption->oxidative_stress cell_death Fungal Cell Death ion_leakage->cell_death oxidative_stress->cell_death

Proposed mechanism of Cyclo(Ile-Val) on the fungal cell membrane.

troubleshooting_guide Troubleshooting: No Antifungal Activity start No Antifungal Activity Observed check_compound Is the compound pure and active? start->check_compound check_strain Is the fungal strain known to be susceptible? check_compound->check_strain Yes solution_compound Verify compound integrity. check_compound->solution_compound No check_dosage Was a broad enough dosage range tested? check_strain->check_dosage Yes solution_strain Test against a known susceptible strain. check_strain->solution_strain No check_assay Are the assay conditions optimal? check_dosage->check_assay Yes solution_dosage Perform a broader dose-response experiment. check_dosage->solution_dosage No solution_assay Optimize media and incubation conditions. check_assay->solution_assay No

Decision tree for troubleshooting lack of antifungal activity.

References

improving the efficiency of Cyclo(Ile-Val) cyclization reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclo(Ile-Val). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of the Cyclo(Ile-Val) cyclization reaction. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to help optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of Cyclo(Ile-Val), which is a 2,5-diketopiperazine (DKP).

Q1: Why is the yield of my Cyclo(Ile-Val) cyclization reaction consistently low?

Low yields in peptide cyclization can stem from several factors, from reaction kinetics to the properties of the linear dipeptide precursor. Here are some common causes and solutions:

  • Inefficient Activation of the Carboxylic Acid: The coupling reagent used may not be sufficiently reactive to promote the intramolecular cyclization of the linear Ile-Val dipeptide.

    • Solution: While simple carbodiimides can be used, consider employing more potent phosphonium (B103445) or uronium salt-based coupling reagents. Additives like HOBt or HOAt can also enhance coupling efficiency and suppress side reactions.

  • Suboptimal Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.

    • Solution: A moderate increase in temperature can sometimes improve cyclization yields. For instance, refluxing the reaction mixture is a common strategy.[1] However, be aware that excessive heat can lead to side reactions, including racemization.

  • Unfavorable Reaction Concentration: The concentration of the linear dipeptide in the reaction mixture is critical. If the concentration is too high, intermolecular reactions leading to linear or cyclic oligomers can become significant, reducing the yield of the desired monomeric cyclized product.

    • Solution: Employ high-dilution conditions (typically 0.1-1 mM) to favor intramolecular cyclization. This can be achieved by the slow addition of the linear peptide solution to the reaction vessel using a syringe pump.

  • Presence of Water: Trace amounts of water can hydrolyze activated intermediates, leading to the regeneration of the linear dipeptide and reducing the overall yield.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: I am observing significant amounts of oligomeric byproducts in my reaction mixture. How can I minimize their formation?

The formation of dimers, trimers, and other oligomers is a common issue in peptide cyclization, arising from intermolecular reactions competing with the desired intramolecular cyclization.

  • High Concentration: As mentioned above, high concentrations of the linear peptide favor intermolecular reactions.

    • Solution: The primary strategy to minimize oligomerization is to work under high-dilution conditions.

  • Slow Intramolecular Cyclization: If the rate of the intramolecular reaction is slow, it provides more opportunity for intermolecular reactions to occur.

    • Solution: In addition to optimizing the coupling reagent and temperature to accelerate the intramolecular cyclization, ensure that the linear dipeptide is in a conformation that is amenable to cyclization.

Q3: How can I confirm the identity and purity of my synthesized Cyclo(Ile-Val)?

Proper characterization is essential to ensure you have successfully synthesized the desired product.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the most definitive method to confirm the molecular weight of Cyclo(Ile-Val) (C₁₁H₂₀N₂O₂, MW: 212.29 g/mol ).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the cyclic dipeptide and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and for separating it from any unreacted starting material or byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing Cyclo(Ile-Val)?

There are two primary approaches for the synthesis of Cyclo(Ile-Val):

  • Direct Condensation of Amino Acids: This method involves heating a mixture of L-isoleucine and L-valine, often in a high-boiling point solvent like ethylene (B1197577) glycol, to drive the dehydration and cyclization reaction.[1] This is a straightforward method but can sometimes lead to a mixture of products and lower yields.

  • Solution-Phase Synthesis from a Linear Dipeptide Precursor: This is a more controlled approach that involves first synthesizing the linear dipeptide (Ile-Val) using standard peptide coupling methods. The protecting groups are then removed, and the resulting free dipeptide is cyclized in solution, typically under high dilution.[1]

Q2: How do the properties of Isoleucine and Valine affect the cyclization reaction?

Both isoleucine and valine are β-branched amino acids, which can introduce steric hindrance around the peptide backbone. This steric bulk can influence the preferred conformation of the linear dipeptide and may affect the rate of cyclization. However, dipeptides are generally prone to cyclize to form stable six-membered diketopiperazine rings.

Q3: What is the role of a base in the cyclization reaction?

In many cyclization protocols, a non-nucleophilic organic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), is added.[1] The base serves to neutralize any acid salts of the deprotected linear dipeptide (e.g., from TFA or HCl used in deprotection), ensuring that the N-terminal amine is in its free, nucleophilic form to attack the activated C-terminus.

Q4: What are some common side reactions to be aware of during Cyclo(Ile-Val) synthesis?

Besides oligomerization, other potential side reactions include:

  • Racemization: The chiral centers of isoleucine and valine can be susceptible to epimerization, especially under harsh basic conditions or elevated temperatures. The use of racemization-suppressing additives like HOBt or HOAt is recommended.

  • Hydrolysis: As mentioned in the troubleshooting section, the presence of water can lead to the hydrolysis of the activated C-terminus, preventing cyclization.

  • Side reactions involving protecting groups: If the linear dipeptide precursor is not fully deprotected, the remaining protecting groups can interfere with the cyclization reaction.

Data Presentation: Impact of Reaction Conditions on Cyclization Efficiency

The following table summarizes the expected impact of various reaction parameters on the yield of Cyclo(Ile-Val) based on general principles of diketopiperazine formation and protocols for similar cyclic dipeptides.

ParameterConditionExpected Yield of Cyclo(Ile-Val)Potential Side Reactions/Issues
Concentration High (>10 mM)LowIncreased oligomerization
Low (0.1-1 mM)HighFavors intramolecular cyclization
Temperature Room TemperatureModerateSlower reaction rate
Elevated (e.g., reflux)HighIncreased risk of racemization
Solvent High-boiling polar (e.g., ethylene glycol, 2-butanol)[1]GoodSuitable for direct condensation and solution-phase cyclization
Aprotic polar (e.g., DMF, NMP)GoodCommonly used for solution-phase cyclization with coupling reagents
Coupling Reagent None (Direct thermal condensation)ModerateMay require high temperatures
Carbodiimides (e.g., DCC, EDC)Moderate to GoodRisk of racemization without additives
Phosphonium/Uronium salts (e.g., PyBOP, HATU)Good to ExcellentHigher efficiency, but also higher cost

Experimental Protocols

Protocol 1: Direct Condensation of L-Isoleucine and L-Valine

This method is a straightforward approach for the synthesis of Cyclo(Ile-Val).

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add equimolar amounts of L-isoleucine and L-valine.

  • Add ethylene glycol to the flask.

  • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 175°C and maintain this temperature for 5 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain white crystals of Cyclo(Ile-Val).

Protocol 2: Solution-Phase Cyclization of a Linear Ile-Val Dipeptide

This protocol involves the synthesis of the linear dipeptide followed by cyclization in solution.

Part A: Synthesis of the Protected Linear Dipeptide (e.g., Boc-Ile-Val-OMe)

  • Synthesize the protected dipeptide using standard solution-phase peptide coupling methods. For example, couple Boc-L-Isoleucine with L-Valine methyl ester using a coupling reagent like DCC/HOBt or HATU/DIPEA in a suitable solvent like DMF or DCM.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture to remove byproducts and isolate the protected dipeptide. This typically involves washing with dilute acid, base, and brine, followed by drying and concentration.

  • Purify the protected dipeptide by silica (B1680970) gel column chromatography if necessary.

Part B: Deprotection and Cyclization

  • Deprotection of the N-terminus: Remove the Boc group from the protected dipeptide using a solution of 4M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt.[1]

  • Saponification of the C-terminus: Hydrolyze the methyl ester using a base like LiOH or NaOH in a mixture of water and an organic solvent (e.g., THF or methanol) to obtain the free carboxylic acid.

  • Cyclization:

    • Dissolve the deprotected dipeptide with a free N-terminus and C-terminus in a high-boiling point solvent such as 2-butanol (B46777) or DMF under high dilution (0.1-1 mM).

    • Add a base like N-methylmorpholine (NMM) to neutralize the salt.[1]

    • Add a coupling reagent (e.g., HATU or PyBOP).

    • Reflux the mixture for several hours, monitoring the reaction by TLC or HPLC.[1]

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting Cyclo(Ile-Val) by silica gel column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Linear Dipeptide Synthesis cluster_deprotection Deprotection cluster_cyclization Cyclization cluster_purification Purification & Analysis start Protected Amino Acids (Boc-Ile-OH, H-Val-OMe) coupling Peptide Coupling (e.g., HATU, DIPEA in DMF) start->coupling protected_dipeptide Protected Dipeptide (Boc-Ile-Val-OMe) coupling->protected_dipeptide n_deprotection N-terminal Deprotection (TFA or HCl in Dioxane) protected_dipeptide->n_deprotection c_deprotection C-terminal Saponification (e.g., LiOH) n_deprotection->c_deprotection linear_precursor Linear Dipeptide Precursor (H-Ile-Val-OH) c_deprotection->linear_precursor cyclization_step Intramolecular Cyclization (High Dilution, Coupling Reagent, Base, Heat) linear_precursor->cyclization_step crude_product Crude Cyclo(Ile-Val) cyclization_step->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure Cyclo(Ile-Val) purification->final_product analysis Characterization (MS, NMR, HPLC) final_product->analysis

Caption: Workflow for the solution-phase synthesis of Cyclo(Ile-Val).

troubleshooting_logic start Low Cyclization Yield oligomers High Oligomer Formation? start->oligomers unreacted_peptide Unreacted Linear Peptide? start->unreacted_peptide side_products Other Side Products? start->side_products high_conc Decrease Concentration (High Dilution) oligomers->high_conc Yes inefficient_coupling Optimize Coupling Reagent (e.g., HATU, PyBOP) unreacted_peptide->inefficient_coupling Yes low_temp Increase Temperature (e.g., Reflux) unreacted_peptide->low_temp Yes racemization Add Racemization Suppressor (HOBt, HOAt) Lower Temperature/Base Strength side_products->racemization Yes (Check for diastereomers) solution_oligomers Solution: High Dilution high_conc->solution_oligomers solution_coupling Solution: Stronger Coupling Reagent inefficient_coupling->solution_coupling solution_temp Solution: Higher Temperature low_temp->solution_temp solution_racemization Solution: Additives/Milder Conditions racemization->solution_racemization

Caption: Troubleshooting logic for low yield in Cyclo(Ile-Val) cyclization.

References

selecting the appropriate resin for Cyclo(Ile-Val) solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of Cyclo(Ile-Val), a cyclic dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the solid-phase synthesis of Cyclo(Ile-Val)?

A1: The primary challenges in synthesizing Cyclo(Ile-Val) via solid-phase methods include:

  • Diketopiperazine (DKP) Formation: As a dipeptide, the linear precursor Ile-Val is highly prone to intramolecular cyclization to form the desired Cyclo(Ile-Val) (a diketopiperazine). This can occur prematurely, cleaving the dipeptide from the resin, which is especially problematic on certain resins like Wang resin.

  • Racemization: The activation of the carboxylic acid of the amino acids during coupling can lead to epimerization, particularly at the C-terminal residue.

  • Hydrophobicity: Both isoleucine and valine are hydrophobic amino acids. The resulting dipeptide can aggregate on the resin, leading to incomplete reactions and difficult synthesis.

  • Steric Hindrance: The bulky side chains of isoleucine and valine can hinder coupling reactions, requiring optimized conditions.

Q2: Which resin is most suitable for the solid-phase synthesis of Cyclo(Ile-Val)?

A2: The choice of resin is critical for a successful synthesis. For Cyclo(Ile-Val), 2-Chlorotrityl chloride (2-CTC) resin is generally the preferred choice over Wang resin.

  • 2-Chlorotrityl chloride (2-CTC) resin: This resin is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions, which keeps the peptide backbone and side chains fully protected. The steric bulk of the trityl linker also helps to suppress premature diketopiperazine formation during the synthesis of the linear dipeptide.[1] Furthermore, it minimizes racemization during the loading of the first amino acid.[1]

  • Wang resin: While widely used for the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is more susceptible to premature cleavage of the dipeptide through diketopiperazine formation, especially when piperidine (B6355638) is used for Fmoc deprotection.[2][3] This can lead to significant yield loss.

Q3: What is the difference between on-resin and solution-phase cyclization for Cyclo(Ile-Val)?

A3:

  • On-resin cyclization: The linear dipeptide is cyclized while still attached to the solid support. This can be advantageous as it minimizes intermolecular side reactions that can occur in solution. The bulky nature of the 2-CTC resin can sterically hinder intermolecular reactions.

  • Solution-phase cyclization: The linear dipeptide is first cleaved from the resin and then cyclized in solution. This method often requires high dilution to favor intramolecular cyclization over polymerization. For a small peptide like Cyclo(Ile-Val), this can be an efficient method, but it involves an additional purification step for the linear precursor.

Q4: How can I monitor the progress of the synthesis?

A4: The progress of the synthesis can be monitored at various stages:

  • Resin Loading: The loading of the first amino acid can be quantified by Fmoc cleavage and UV spectroscopy of the resulting dibenzofulvene-piperidine adduct.

  • Coupling Reactions: The completion of each coupling step can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test, which detects free primary amines. A negative test indicates a complete reaction.

  • Final Product Analysis: The purity and identity of the final Cyclo(Ile-Val) product should be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Presentation

Table 1: Comparison of 2-Chlorotrityl Chloride (2-CTC) and Wang Resins for Cyclo(Ile-Val) Synthesis

Feature2-Chlorotrityl Chloride (2-CTC) ResinWang Resin
Typical Loading Capacity 0.3 - 1.6 mmol/g0.4 - 1.2 mmol/g
Cleavage Conditions Very mild acid (e.g., 1-5% TFA in DCM)Moderate to strong acid (e.g., 50-95% TFA in DCM)[4]
Diketopiperazine (DKP) Formation Minimized due to steric hindrance of the linker[1][5]Prone to premature DKP formation, leading to yield loss[2][3]
Racemization of First AA SuppressedCan be a concern, especially during loading
Suitability for Cyclo(Ile-Val) Highly Recommended Not recommended due to high risk of premature cleavage

Table 2: Swelling Behavior of Polystyrene-Based Resins in Common SPPS Solvents

SolventTypical Swelling Volume (mL/g of dry resin)
Dichloromethane (B109758) (DCM)4.0 - 6.0
N,N-Dimethylformamide (DMF)3.5 - 5.5
N-Methyl-2-pyrrolidone (NMP)3.0 - 5.0
Tetrahydrofuran (THF)3.0 - 4.5
Methanol (B129727) (MeOH)1.0 - 2.0

Note: Swelling is crucial for efficient reagent diffusion. Polystyrene resins, such as 2-CTC and Wang, swell well in common SPPS solvents like DCM and DMF.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear H-Val-Ile-OH on 2-CTC Resin

  • Resin Swelling and Loading of the First Amino Acid (Fmoc-Ile-OH):

    • Swell 2-CTC resin (1 g, 1.0 mmol/g) in dry dichloromethane (DCM, 10 mL) for 30 minutes in a fritted syringe reactor.

    • Drain the DCM.

    • In a separate flask, dissolve Fmoc-Ile-OH (1.5 mmol) in dry DCM (10 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours at room temperature.

    • To cap any unreacted sites, add methanol (1 mL) and shake for another 30 minutes.

    • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling of the Second Amino Acid (Fmoc-Val-OH):

    • In a separate flask, dissolve Fmoc-Val-OH (3.0 mmol), HATU (2.9 mmol), and HOAt (3.0 mmol) in DMF (10 mL).

    • Add DIPEA (6.0 mmol) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Final Fmoc-Deprotection:

    • Repeat the Fmoc-deprotection step as described in step 2 to expose the N-terminal amine of Valine.

Protocol 2: On-Resin Cyclization and Cleavage to Yield Cyclo(Ile-Val)

  • On-Resin Cyclization:

    • Swell the H-Val-Ile-2-CTC resin in DMF (10 mL).

    • In a separate flask, dissolve a coupling reagent such as PyBOP (3.0 mmol) and HOBt (3.0 mmol) in DMF (5 mL).

    • Add this solution to the resin, followed by DIPEA (6.0 mmol).

    • Shake the reaction mixture at room temperature for 24 hours.

  • Cleavage from the Resin:

    • Wash the resin with DMF (3 x 10 mL) and DCM (5 x 10 mL).

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of 20% Trifluoroacetic acid (TFA) in DCM.

    • Add the cleavage cocktail (10 mL) to the dry resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail (2 x 5 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification:

    • Precipitate the crude Cyclo(Ile-Val) by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold ether.

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final product by Mass Spectrometry.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cyclization_cleavage Cyclization & Cleavage start Start with 2-CTC Resin swell Swell Resin in DCM start->swell load Load Fmoc-Ile-OH swell->load deprotect1 Fmoc Deprotection (20% Piperidine/DMF) load->deprotect1 couple Couple Fmoc-Val-OH deprotect1->couple deprotect2 Final Fmoc Deprotection couple->deprotect2 cyclize On-Resin Cyclization (PyBOP/HOBt/DIPEA) deprotect2->cyclize cleave Cleavage from Resin (TFA/DCM) cyclize->cleave purify Purification (RP-HPLC) cleave->purify end Cyclo(Ile-Val) purify->end

Caption: Experimental workflow for the solid-phase synthesis of Cyclo(Ile-Val).

resin_selection_logic start Goal: Synthesize Cyclo(Ile-Val) is_dipeptide Is the target a cyclic dipeptide? start->is_dipeptide dkp_risk High risk of premature Diketopiperazine (DKP) formation? is_dipeptide->dkp_risk Yes choose_2ctc Select 2-CTC Resin dkp_risk->choose_2ctc Yes choose_wang Consider Wang Resin (with caution) dkp_risk->choose_wang No low_yield Potential for low yield choose_wang->low_yield

Caption: Decision logic for selecting the appropriate resin for Cyclo(Ile-Val) synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Premature cleavage due to DKP formation (especially on Wang resin).2. Incomplete coupling reactions.3. Inefficient cyclization.4. Loss during purification.1. Switch to 2-CTC resin to minimize premature cleavage.[1][5]2. Use a reliable coupling monitoring method (e.g., Kaiser test) and double-couple if necessary. For the sterically hindered Val and Ile, use a more potent coupling reagent like HATU.3. Increase cyclization reaction time or try a different coupling reagent for cyclization (e.g., PyAOP).4. Optimize HPLC purification conditions (gradient, column).
Presence of Linear Dipeptide in Final Product 1. Incomplete on-resin cyclization.2. Hydrolysis of the cyclic product during cleavage or workup.1. Extend the on-resin cyclization time or increase the equivalents of coupling reagents.2. Ensure anhydrous conditions during cleavage and minimize exposure to water during workup.
Racemization Detected in Final Product 1. Over-activation of amino acids during coupling.2. Use of a base that promotes epimerization.1. Avoid prolonged pre-activation times. Add the activating agents to the amino acid solution just before adding to the resin.2. Use a hindered base like DIPEA instead of less hindered bases. Using 2-CTC resin minimizes racemization of the first amino acid.[1]
Aggregation on Resin (Resin Clumping, Poor Swelling) The hydrophobic Ile-Val sequence is prone to aggregation.1. Use a lower loading resin (0.3-0.5 mmol/g).2. Switch to a more polar solvent like NMP, or a mixture of DMF/DCM.3. Perform couplings at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures.
Difficulty in Purifying the Final Product Co-elution of closely related impurities (e.g., diastereomers from racemization, linear peptide).1. Optimize the HPLC gradient to achieve better separation.2. If racemization is suspected, use a chiral column for analysis and purification.3. Ensure complete cyclization to minimize the presence of the linear precursor.

References

method refinement for accurate quantification of Cyclo(Ile-Val) in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Cyclo(Ile-Val) in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the precise measurement of this cyclic dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the accurate quantification of Cyclo(Ile-Val) in complex biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Cyclo(Ile-Val) due to its high sensitivity, selectivity, and specificity.[1] This technique allows for the separation of Cyclo(Ile-Val) from other matrix components and its detection and quantification with high precision, even at low concentrations.[1]

Q2: What are the main challenges in quantifying Cyclo(Ile-Val) in complex mixtures like fermentation broths or plasma?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of Cyclo(Ile-Val), leading to inaccurate quantification.[2]

  • Low Concentrations: Cyclo(Ile-Val) may be present at low concentrations in biological samples, requiring a highly sensitive analytical method.

  • Extraction Efficiency: Achieving consistent and high recovery of Cyclo(Ile-Val) from the sample matrix during sample preparation is crucial for accurate results.

  • Lack of a Commercially Available Stable Isotope-Labeled Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte. In its absence, a structurally similar compound must be carefully chosen and validated.

Q3: Why is an internal standard essential for the accurate quantification of Cyclo(Ile-Val)?

A3: An internal standard (IS) is crucial to compensate for variations in sample preparation, injection volume, and matrix effects.[3] By adding a known amount of an IS to all samples, standards, and quality controls, the ratio of the analyte signal to the IS signal is used for quantification. This ratiometric measurement corrects for potential errors, thereby improving the accuracy and precision of the results.[3] A stable isotope-labeled version of Cyclo(Ile-Val) would be the ideal IS. If unavailable, a structurally similar cyclic dipeptide that is not present in the samples can be used.

Q4: What are typical sample preparation techniques for extracting Cyclo(Ile-Val) from a liquid culture medium?

A4: Common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This involves extracting Cyclo(Ile-Val) from the aqueous culture supernatant into an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[4] This method is effective for separating the analyte from polar matrix components.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by utilizing a solid sorbent to retain Cyclo(Ile-Val) while matrix interferences are washed away. The analyte is then eluted with a suitable solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of Cyclo(Ile-Val).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Cyclo(Ile-Val) 1. Inefficient extraction from the sample matrix.2. Ion suppression due to matrix effects.3. Degradation of the analyte.4. Incorrect MS/MS parameters (MRM transitions).1. Optimize the LLE or SPE protocol. Test different organic solvents for LLE or different sorbents and elution solvents for SPE.2. Improve chromatographic separation to separate Cyclo(Ile-Val) from co-eluting matrix components. Dilute the sample extract if sensitivity allows.3. Ensure proper sample storage (e.g., -80°C) and minimize freeze-thaw cycles. Prepare fresh stock solutions.4. Infuse a standard solution of Cyclo(Ile-Val) to optimize precursor and product ions and collision energy.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Incompatible injection solvent with the mobile phase.3. Secondary interactions with the stationary phase.1. Dilute the sample or reduce the injection volume.2. Reconstitute the final extract in a solvent similar in composition and strength to the initial mobile phase.3. Modify the mobile phase pH or add a competing agent. Consider a different column chemistry.
High Variability in Results 1. Inconsistent sample preparation.2. Significant and variable matrix effects between samples.3. Instability of the analyte or internal standard in the autosampler.1. Ensure precise and consistent execution of the extraction protocol. Use an automated liquid handler if available.2. Use a stable isotope-labeled internal standard if possible. If not, ensure the analog internal standard co-elutes and experiences similar matrix effects. Evaluate different sample cleanup strategies.3. Keep the autosampler at a low temperature (e.g., 4°C). Evaluate the stability of the processed samples over the expected analysis time.
Internal Standard Signal is Unstable or Absent 1. Degradation of the internal standard.2. Inconsistent addition of the internal standard.3. The internal standard is also present in the samples.1. Check the stability of the internal standard in the stock solution and in the processed samples.2. Add the internal standard early in the sample preparation process to account for extraction variability. Use a calibrated pipette.3. Analyze blank matrix samples to ensure they are free of the selected internal standard.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Cyclo(Ile-Val) from Bacterial Fermentation Broth

This protocol is adapted from a method for a similar cyclic dipeptide, Cyclo(Ile-Leu), and is suitable for the extraction of Cyclo(Ile-Val) from a liquid culture supernatant.[1]

Materials:

  • Bacterial culture broth

  • Centrifuge and sterile centrifuge tubes

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator or nitrogen evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the supernatant.

  • Liquid-Liquid Extraction:

    • For every 10 mL of supernatant, add 10 mL of ethyl acetate in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction two more times with fresh ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 500 µL) of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of Cyclo(Ile-Val)

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Starting Conditions):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • These need to be determined empirically by infusing a standard solution of Cyclo(Ile-Val). A plausible transition would be based on its molecular weight of 212.29 g/mol .

    • Example Precursor Ion [M+H]⁺: m/z 213.2

    • Example Product Ions: To be determined (likely fragments corresponding to the loss of the isoleucine or valine side chains).

Quantification:

  • Prepare a calibration curve by spiking known concentrations of a Cyclo(Ile-Val) standard into a blank matrix (e.g., sterile culture medium).

  • Process the calibration standards and quality control (QC) samples using the same extraction procedure as the unknown samples.

  • Generate the calibration curve by plotting the peak area ratio of Cyclo(Ile-Val) to the internal standard against the nominal concentrations.

  • Determine the concentration of Cyclo(Ile-Val) in the unknown samples by interpolation from the calibration curve.

Data Presentation

The following tables summarize typical validation parameters that should be assessed during method development for the quantification of Cyclo(Ile-Val).

Table 1: Method Validation Parameters

Parameter Acceptance Criteria Purpose
Linearity Correlation coefficient (r²) ≥ 0.99To ensure a proportional relationship between instrument response and concentration over a defined range.
Accuracy Within ±15% of the nominal value (±20% at LLOQ)To determine the closeness of the measured concentration to the true value.[5]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)To assess the reproducibility of the method.[5]
Recovery Consistent and reproducible across the concentration rangeTo measure the efficiency of the extraction process.[5]
Matrix Effect Consistent and minimalTo evaluate the influence of matrix components on the ionization of the analyte.[5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precisionThe lowest concentration that can be reliably quantified.

Table 2: Example Quantitative Data for a Cyclic Dipeptide

Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (at QC levels) 92% - 108%
Precision (CV at QC levels) < 10%
Extraction Recovery 85 ± 5%
Matrix Effect 95% - 110% (Ion suppression/enhancement within acceptable limits)
LLOQ 1 ng/mL
Note: This table presents hypothetical but typical data for a well-validated LC-MS/MS method for a cyclic dipeptide.

Visualizations

Experimental Workflow for Cyclo(Ile-Val) Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output start Bacterial Culture centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant is_spike Spike Internal Standard supernatant->is_spike lle Liquid-Liquid Extraction (Ethyl Acetate) is_spike->lle dry Dry Organic Phase (Na2SO4) lle->dry evap Evaporate to Dryness dry->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms UHPLC-MS/MS Analysis (MRM Mode) filter->lcms data_proc Data Processing lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant result Concentration of Cyclo(Ile-Val) quant->result quorum_sensing_inhibition cluster_bacteria Bacterial Cell cluster_inhibition Inhibition Mechanism AHL_synthase Signal Synthase (e.g., LuxI) AHL Autoinducer Signal (e.g., AHL) AHL_synthase->AHL produces receptor Receptor Protein (e.g., LuxR) AHL->receptor binds to gene_exp Virulence Gene Expression receptor->gene_exp activates virulence Virulence Factor Production gene_exp->virulence leads to CIV Cyclo(Ile-Val) CIV->inhibit_receptor competes for binding site inhibit_receptor->receptor AHL_ext External Autoinducers AHL_ext->receptor enters cell and binds

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Cyclo(Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of Cyclo(Ile-Val). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis and purification of this cyclic dipeptide.

Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up synthesis of Cyclo(Ile-Val).

Problem Potential Cause Recommended Solution
Low Yield of Cyclo(Ile-Val) Incomplete Cyclization: The linear dipeptide precursor is not efficiently converting to the cyclic form.Optimize Reaction Conditions: Increase reaction temperature gradually, but monitor for epimerization. Screen different high-boiling point solvents such as 2-butanol (B46777) or ethylene (B1197577) glycol. Coupling Reagent Inefficiency: The chosen coupling reagent may not be effective for this specific dipeptide.
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the linear dipeptide is a common side reaction that can significantly reduce the yield of the desired product.Control Deprotection and Coupling Steps: In solid-phase synthesis, use milder deprotection conditions (e.g., lower concentrations of piperidine (B6355638) for a shorter duration). For solution-phase, ensure the direct and efficient coupling of the protected amino acids.
Presence of Impurities Epimerization: Racemization at the alpha-carbon of isoleucine or valine can occur, leading to diastereomeric impurities that are difficult to separate.Careful Control of Temperature and Base: Avoid excessive heat and strong bases during the synthesis. Use milder bases like N-methylmorpholine (NMM) for cyclization. Chiral chromatography may be necessary for separation if epimerization occurs.
Side Reactions: Undesired reactions can lead to the formation of various byproducts.Use of Protecting Groups: Employ appropriate protecting groups for the amine (e.g., Boc or Fmoc) and carboxylic acid (e.g., methyl or ethyl ester) functionalities of the starting amino acids to prevent side reactions during the coupling of the linear dipeptide.
Difficulty in Purification Similar Polarity of Product and Impurities: Cyclo(Ile-Val) and its impurities, particularly diastereomers, may have very similar polarities, making separation by standard chromatography challenging.Optimize Purification Method: For recrystallization, screen various solvent systems to find one that provides good differential solubility. For column chromatography, consider using a high-resolution stationary phase and optimize the mobile phase gradient for better separation. Preparative HPLC can be effective for purifying challenging mixtures.
Product Precipitation/Oiling Out: The product may precipitate or oil out during workup or purification, leading to loss of material.Solvent Selection: Choose appropriate solvents for extraction and purification to ensure the product remains dissolved until the desired crystallization or isolation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of Cyclo(Ile-Val) and how can I minimize it?

A1: The most common side reaction is the formation of diketopiperazine (DKP) from the linear dipeptide precursor. This intramolecular cyclization competes with the desired intermolecular coupling to form the linear dipeptide, or can occur during deprotection steps in solid-phase synthesis. To minimize DKP formation, it is crucial to use efficient coupling reagents and optimized reaction conditions to favor the desired reaction pathway. In solid-phase synthesis, using 2-chlorotrityl chloride (2-CTC) resin can help suppress DKP formation.

Q2: How do I choose the right synthesis strategy for scaling up Cyclo(Ile-Val) production: solution-phase or solid-phase?

A2: The choice between solution-phase and solid-phase synthesis depends on the desired scale and available resources.

  • Solution-phase synthesis is often more cost-effective for large-scale production (multi-kilogram) and allows for easier purification of intermediates. However, it can be more labor-intensive and require significant process optimization.

  • Solid-phase peptide synthesis (SPPS) is generally faster and more straightforward for smaller to medium scales (up to gram scale) and allows for the use of excess reagents to drive reactions to completion. However, the cost of resins and reagents can be higher for very large-scale production.

Q3: What are the critical parameters to control during the cyclization step?

A3: The critical parameters for the cyclization of the linear dipeptide precursor are:

  • Concentration: High dilution conditions (typically 0.1-1 mM) are essential to favor intramolecular cyclization over intermolecular polymerization.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote epimerization. The optimal temperature should be determined experimentally.

  • pH: For cyclization in solution, maintaining a slightly basic pH by using a non-nucleophilic base like N-methylmorpholine (NMM) is crucial to neutralize any acid salts of the deprotected dipeptide and facilitate cyclization.

Q4: My Cyclo(Ile-Val) product is difficult to purify by standard column chromatography. What are my options?

A4: If standard silica (B1680970) gel chromatography is ineffective, consider the following options:

  • Recrystallization: This can be a highly effective and scalable purification method if a suitable solvent system can be identified. Experiment with various solvents and solvent mixtures.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and is particularly useful for removing closely related impurities like diastereomers. The method can be scaled up by increasing the column diameter and flow rate.[1][2][3]

  • Chiral Chromatography: If epimerization is the source of impurity, a chiral stationary phase may be required for effective separation of the diastereomers.

Experimental Protocols

Solution-Phase Synthesis of Cyclo(Ile-Val)

This protocol is adapted from general methods for cyclic dipeptide synthesis and is suitable for scale-up.[4]

Step 1: Synthesis of the Protected Linear Dipeptide (Boc-Ile-Val-OMe)

  • Materials: N-Boc-L-Isoleucine, L-Valine methyl ester hydrochloride, a coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Procedure:

    • Dissolve N-Boc-L-Isoleucine and L-Valine methyl ester hydrochloride in an appropriate solvent (e.g., DMF).

    • Add the base to neutralize the hydrochloride salt.

    • Add the coupling reagent and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

    • Purify the protected dipeptide by recrystallization or column chromatography.

Step 2: Deprotection of the N-Boc Group

  • Materials: Protected dipeptide (Boc-Ile-Val-OMe), 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the protected dipeptide in the deprotection reagent.

    • Stir at room temperature and monitor the reaction until the Boc group is completely removed.

    • Remove the solvent and excess acid under reduced pressure to obtain the linear dipeptide salt (H-Ile-Val-OMe·HCl or H-Ile-Val-OMe·TFA).

Step 3: Cyclization

  • Materials: Linear dipeptide salt, a high-boiling point solvent (e.g., 2-butanol), and a base (e.g., N-methylmorpholine).

  • Procedure:

    • Dissolve the linear dipeptide salt in the solvent under high dilution conditions.

    • Add the base to neutralize the salt.

    • Heat the reaction mixture to reflux and monitor the cyclization.

    • Upon completion, cool the reaction mixture and remove the solvent.

Purification by Recrystallization
  • Solvent Screening: Test the solubility of the crude Cyclo(Ile-Val) in various solvents at room temperature and at their boiling points to identify a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold). Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Procedure:

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes typical yield and purity data for cyclic dipeptide synthesis at different scales. Note that these are representative values and actual results for Cyclo(Ile-Val) will depend on the specific optimized conditions.

Scale Synthesis Method Typical Yield (%) Purity before Purification (%) Purity after Purification (%)
Lab Scale (1 g)Solution-Phase60-8070-85>98
Solid-Phase50-7060-80>98
Pilot Scale (100 g)Solution-Phase55-7565-80>99
Production Scale (1 kg)Solution-Phase50-7060-75>99.5

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: - N-Boc-L-Isoleucine - L-Valine methyl ester HCl coupling Step 1: Coupling (HATU, DIPEA, DMF) start->coupling deprotection Step 2: N-Boc Deprotection (4M HCl in dioxane) coupling->deprotection cyclization Step 3: Cyclization (High Dilution, 2-butanol, NMM, Reflux) deprotection->cyclization crude_product Crude Cyclo(Ile-Val) cyclization->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization chromatography Column Chromatography (Silica Gel) recrystallization->chromatography Purity < 99% pure_product Pure Cyclo(Ile-Val) recrystallization->pure_product Purity > 99% prep_hplc Preparative HPLC (If necessary) chromatography->prep_hplc Diastereomers present chromatography->pure_product prep_hplc->pure_product

Caption: Solution-phase synthesis and purification workflow for Cyclo(Ile-Val).

troubleshooting_low_yield start Low Yield of Cyclo(Ile-Val) check_cyclization Analyze crude product: Incomplete cyclization? start->check_cyclization check_impurities Significant impurities present? check_cyclization->check_impurities No optimize_cyclization Optimize Cyclization: - Increase temperature - Screen solvents - Change coupling reagent check_cyclization->optimize_cyclization Yes check_epimerization Diastereomers detected? check_impurities->check_epimerization Yes solution Improved Yield check_impurities->solution No optimize_cyclization->solution check_dkp Diketopiperazine (DKP) byproduct observed? check_epimerization->check_dkp No optimize_temp_base Control Temperature and Base: - Lower reaction temperature - Use milder base (NMM) check_epimerization->optimize_temp_base Yes optimize_coupling Optimize Coupling/Deprotection: - Use more efficient coupling reagent - Milder deprotection conditions check_dkp->optimize_coupling Yes check_dkp->solution No optimize_temp_base->solution optimize_coupling->solution

Caption: Troubleshooting logic for addressing low yield in Cyclo(Ile-Val) synthesis.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potential of Cyclo(Ile-Val) and Cyclo(Ile-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Cyclic Dipeptides in the Fight Against Fungal Pathogens

In the ongoing search for novel antifungal agents, cyclic dipeptides (CDPs) have emerged as a promising class of natural compounds with diverse biological activities. Their inherent structural stability and synthetic accessibility make them attractive candidates for drug development. This guide provides a comparative overview of the antifungal activity of two such CDPs: Cyclo(Ile-Val) and Cyclo(Ile-Leu). Due to a notable gap in direct comparative studies in publicly available literature, this analysis synthesizes data from structurally similar compounds and outlines the general antifungal properties attributed to this molecular class.

Executive Summary of Antifungal Performance

Direct comparative data on the antifungal efficacy of Cyclo(Ile-Val) and Cyclo(Ile-Leu) is currently unavailable in peer-reviewed literature. However, by examining a closely related analogue, Cyclo(l-Leu-l-Pro), as a proxy for Cyclo(Ile-Leu), we can infer potential antifungal activity. Data for Cyclo(Ile-Val) is even more scarce, preventing a direct quantitative comparison.

The available data for Cyclo(l-Leu-l-Pro) indicates a broad spectrum of antifungal activity against various pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values, a key measure of antifungal potency, are summarized in the table below. It is important to note that the stereochemistry of the amino acid constituents can significantly influence the biological activity of CDPs.

Table 1: Antifungal Efficacy of Cyclo(l-Leu-l-Pro) (as a proxy for Cyclo(Ile-Leu))

Fungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Aspergillus flavus16
Aspergillus niger17
Candida albicans50
Candida metapsilosis32
Candida parapsilosis30
Fusarium oxysporum16
Penicillium expansum18

Data presented is for Cyclo(l-Leu-l-Pro) and is intended to serve as an estimate for the potential activity of Cyclo(Ile-Leu) based on structural similarity.

For Cyclo(Ile-Val), while direct antifungal MIC data is not available, related valine-containing cyclic dipeptides such as Cyclo(L-Pro-L-Val) have demonstrated activity against phytopathogenic fungi like Rhizoctonia solani. This suggests that Cyclo(Ile-Val) may also possess antifungal properties, though further experimental validation is required.

Unraveling the Mechanism of Action: A Look at Fungal Cell Disruption

The precise signaling pathways for the antifungal action of Cyclo(Ile-Val) and Cyclo(Ile-Leu) have not been fully elucidated. However, the generally accepted mechanism for many antimicrobial cyclic dipeptides involves the disruption of the fungal cell membrane's integrity. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

General Antifungal Mechanism of Cyclic Dipeptides CDP Cyclic Dipeptide (e.g., Cyclo(Ile-Val), Cyclo(Ile-Leu)) Membrane Fungal Cell Membrane CDP->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Generalized mechanism of antifungal action for cyclic dipeptides.

Experimental Corner: How Antifungal Activity is Measured

The primary method for determining the antifungal efficacy of a compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This standardized method involves a serial dilution of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is subsequently inoculated with a standardized suspension of the target fungus.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of synthetic Cyclo(Ile-Val) and Cyclo(Ile-Leu) are prepared in a suitable solvent.

  • Fungal Culture: An overnight culture of the target fungus is prepared in an appropriate broth medium (e.g., RPMI-1640 for fungi). The culture is then diluted to a standardized inoculum density.

  • Growth Medium: Sterile liquid growth medium that supports fungal growth is used.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are utilized.

2. Assay Procedure:

  • A two-fold serial dilution of the test compounds is performed in the microtiter plates.

  • Control wells are included: a positive control (fungus and medium without the compound) and a negative control (medium only).

  • Each well is inoculated with the standardized fungal suspension.

  • The plates are incubated under suitable conditions (e.g., 35°C for 24-48 hours).

3. Determination of MIC:

  • Following incubation, the MIC is identified as the lowest concentration of the test compound that shows no visible fungal growth. This can be determined visually or with a spectrophotometric plate reader.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-Well Plate Prep_Compound->Serial_Dilution Prep_Culture Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Prep_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks and Future Directions

While this guide provides a foundational comparison based on available data, it underscores a critical need for direct experimental evaluation of the antifungal activities of Cyclo(Ile-Val) and Cyclo(Ile-Leu). The promising, albeit inferred, activity of Cyclo(Ile-Leu) and the potential of Cyclo(Ile-Val) warrant further investigation. Future studies should focus on head-to-head comparisons of these and other cyclic dipeptides against a broad panel of clinically relevant and drug-resistant fungal strains. Elucidating their specific mechanisms of action and signaling pathways will be pivotal in advancing their development as next-generation antifungal therapeutics.

Cyclo(Ile-Val) vs. Caspofungin: A Comparative Study on Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals.

In the landscape of antifungal drug discovery, the need for novel agents with improved efficacy and reduced toxicity remains a critical area of research. This guide provides a comparative analysis of Cyclo(Ile-Val), a cyclic dipeptide with potential antifungal properties, and caspofungin, a well-established echinocandin antifungal agent. While caspofungin has a long history of clinical use and a wealth of supporting data, Cyclo(Ile-Val) represents a less-explored molecule. This comparison aims to objectively present the available experimental data for both compounds, offering a valuable resource for researchers in the field.

Executive Summary

Caspofungin is a potent inhibitor of β-(1,3)-D-glucan synthase, a crucial enzyme for fungal cell wall synthesis, and is used clinically to treat a range of fungal infections, particularly those caused by Candida and Aspergillus species. Its efficacy is well-documented through extensive in vitro, in vivo, and clinical studies.

Cyclic dipeptides (CDPs), including Cyclo(Ile-Val), are a class of naturally occurring compounds that have garnered interest for their diverse biological activities. While specific data on the antifungal efficacy of Cyclo(Ile-Val) is limited, studies on structurally similar CDPs suggest a potential mechanism involving the disruption of microbial cell membranes. This guide will leverage available data on related CDPs to provide a representative profile for this class of compounds in comparison to the well-defined properties of caspofungin.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data on the antifungal efficacy of caspofungin and representative cyclic dipeptides. It is important to note the disparity in the volume of available data, reflecting the different stages of development of these compounds.

Table 1: In Vitro Antifungal Efficacy of Caspofungin

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.015 - 10.060.125
Candida glabrata0.03 - 10.1250.25
Candida parapsilosis0.125 - 40.51
Candida tropicalis0.03 - 10.1250.25
Candida krusei0.06 - 20.250.5
Aspergillus fumigatus0.015 - 0.50.060.125
Aspergillus flavus0.03 - 0.50.1250.25
Aspergillus terreus0.03 - 0.250.060.125

Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology.

Table 2: In Vitro Antifungal Efficacy of Representative Cyclic Dipeptides

Cyclic DipeptideFungal SpeciesMIC (µg/mL)
Cyclo(L-Pro-L-Val)Aspergillus fumigatus>20
Cyclo(L-Pro-L-Tyr)Rhizoctonia solani125
Fusarium oxysporum250
Fusarium solani250
Cyclo(D-Tyr-L-Leu)Colletotrichum gloeosporioides8[1]

Due to the lack of specific public data for Cyclo(Ile-Val), this table presents data from structurally related cyclic dipeptides to illustrate the potential antifungal activity of this class of compounds.[2][3]

Mechanism of Action: Distinct Pathways

The antifungal mechanisms of caspofungin and cyclic dipeptides are fundamentally different, targeting distinct cellular components.

Caspofungin: Inhibition of Cell Wall Synthesis

Caspofungin is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[4] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, caspofungin disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell death. This mechanism is highly specific to fungi, as mammalian cells lack a cell wall.

Caspofungin_Mechanism Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan Synthase Caspofungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall Glucan->CellWall Component of CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of caspofungin.

Cyclo(Ile-Val) and other Cyclic Dipeptides: Postulated Membrane Disruption

While the precise mechanism of action for Cyclo(Ile-Val) has not been fully elucidated, the primary mode of action for many antimicrobial cyclic dipeptides is believed to be the perturbation of the microbial cell membrane.[5] This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. The amphipathic nature of these molecules allows them to interact with and insert into the lipid bilayer of the cell membrane.

CDP_Mechanism CDP Cyclic Dipeptide (e.g., Cyclo(Ile-Val)) CellMembrane Fungal Cell Membrane CDP->CellMembrane Interacts with MembraneDisruption Membrane Disruption (Pore Formation) CellMembrane->MembraneDisruption Leads to IonLeakage Ion & Solute Leakage MembraneDisruption->IonLeakage CellDeath Cell Death IonLeakage->CellDeath

Caption: Postulated mechanism of action for antifungal cyclic dipeptides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess antifungal efficacy.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A1 Prepare serial dilutions of test compound in 96-well plate B1 Inoculate wells with fungal suspension A1->B1 A2 Prepare standardized fungal inoculum A2->B1 B2 Incubate at appropriate temperature and duration B1->B2 C1 Visually or spectrophotometrically assess fungal growth B2->C1 C2 Determine MIC: lowest concentration with no visible growth C1->C2

Caption: Experimental workflow for MIC determination.
  • Preparation of Antifungal Agents: Stock solutions of the test compounds are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard), which is then further diluted in the growth medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

Conclusion

This comparative guide highlights the significant differences between the well-established antifungal agent, caspofungin, and the emerging potential of the cyclic dipeptide, Cyclo(Ile-Val). Caspofungin's mechanism of action is well-understood, and its antifungal efficacy is extensively documented, making it a cornerstone of current antifungal therapy.

Cyclo(Ile-Val), as a representative of the cyclic dipeptide class, presents an alternative, albeit less characterized, potential antifungal strategy. The limited available data suggests a mechanism centered on membrane disruption. While preliminary findings for related compounds are promising, a substantial body of further research, including rigorous in vitro and in vivo studies, is required to fully elucidate the antifungal spectrum, efficacy, and mechanism of action of Cyclo(Ile-Val) itself. For researchers and drug development professionals, the exploration of novel scaffolds like cyclic dipeptides is a crucial endeavor in the ongoing search for new and effective antifungal therapies. This guide serves as a foundational resource to inform and direct future investigations in this important area.

References

comparative analysis of the mechanism of action of Cyclo(Ile-Val) and polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the distinct antimicrobial mechanisms of the cyclic dipeptide Cyclo(Ile-Val) and the lipopeptide antibiotic Polymyxin B.

This guide provides a detailed comparative analysis of the mechanisms of action of Cyclo(Ile-Val), a cyclic dipeptide with emerging antimicrobial interest, and Polymyxin B, a well-established antibiotic of last resort for multidrug-resistant Gram-negative infections. While extensive research has elucidated the multifaceted mechanism of Polymyxin B, the specific mode of action for Cyclo(Ile-Val) is less defined. This comparison leverages available data for Cyclo(Ile-Val) and related cyclic dipeptides to draw logical inferences, alongside the robust experimental evidence for Polymyxin B.

Executive Summary

Polymyxin B exerts its potent bactericidal activity primarily through a targeted electrostatic interaction with the lipopolysaccharide (LPS) of Gram-negative bacterial outer membranes, leading to membrane destabilization and permeabilization.[1][2][3] In contrast, the mechanism of Cyclo(Ile-Val) and other cyclic dipeptides is generally understood to involve the perturbation of microbial cell membranes, although the precise molecular interactions are still under investigation.[3] This guide will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Efficacy and Properties

The following table summarizes the key characteristics and antimicrobial efficacy of Cyclo(Ile-Val) and Polymyxin B. It is important to note the limited availability of specific quantitative data for Cyclo(Ile-Val); therefore, data for closely related cyclic dipeptides are included for contextual comparison.

FeatureCyclo(Ile-Val) & Related Cyclic DipeptidesPolymyxin B
Primary Molecular Target Proposed: Bacterial cell membrane phospholipidsLipopolysaccharide (LPS) of Gram-negative bacteria[1][2]
Mechanism of Action Perturbation and disruption of the cell membrane's integrity, leading to leakage of intracellular contents.[3] The exact mechanism is not fully elucidated.Binds to the lipid A portion of LPS, displacing Ca2+ and Mg2+ ions, which destabilizes the outer membrane. This is followed by permeabilization of the inner membrane.[1][3]
Spectrum of Activity Generally reported to have broad-spectrum antibacterial and antifungal properties.[1]Primarily active against Gram-negative bacteria.[1][2]
Minimum Inhibitory Concentration (MIC) Values Data for Cyclo(Ile-Val) is not readily available. For related compounds: Cyclo(L-Pro-L-Val) MIC against E. coli is 512 µg/mL and against S. aureus is 256 µg/mL. Cyclo(L-Leu-L-Pro) MIC against E. coli and S. aureus is 512 µg/mL.MIC values are generally low for susceptible Gram-negative bacteria, often in the range of 0.5-4 µg/mL.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (Cyclo(Ile-Val) or Polymyxin B)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the bacterial culture in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a growth control well (no antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Gram-negative bacterial cells

  • HEPES buffer

  • N-phenyl-1-naphthylamine (NPN) solution

  • Test compound (Cyclo(Ile-Val) or Polymyxin B)

  • Fluorometer

Procedure:

  • Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend them in HEPES buffer.

  • Assay Setup: In a cuvette, mix the bacterial suspension with NPN.

  • Baseline Reading: Measure the baseline fluorescence. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

  • Addition of Test Compound: Add the test compound at various concentrations to the cuvette.

  • Fluorescence Measurement: Immediately record the increase in fluorescence over time. An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and intercalate into the phospholipid bilayer.

Visualizing the Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

PolymyxinB_Mechanism cluster_extracellular Extracellular Space cluster_outer_membrane Gram-Negative Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm PolymyxinB Polymyxin B LPS Lipopolysaccharide (LPS) PolymyxinB->LPS Electrostatic Interaction Cations Ca²⁺ / Mg²⁺ PolymyxinB->Cations Displaces LipidA Lipid A InnerMembrane Phospholipid Bilayer LPS->InnerMembrane Disruption & Permeabilization Cations->LPS Stabilize Leakage Leakage of Intracellular Contents InnerMembrane->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of action of Polymyxin B against Gram-negative bacteria.

CyclicDipeptide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm CycloIV Cyclo(Ile-Val) Membrane Phospholipid Bilayer CycloIV->Membrane Interaction & Insertion Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for antimicrobial cyclic dipeptides like Cyclo(Ile-Val).

Experimental Workflow

MIC_Workflow start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Polymyxin B and Cyclo(Ile-Val) represent two distinct classes of cyclic peptides with different, yet effective, antimicrobial strategies. Polymyxin B's targeted assault on the LPS of Gram-negative bacteria is a well-defined, potent mechanism. While the precise details of Cyclo(Ile-Val)'s action require further investigation, the current understanding points towards a mechanism of direct membrane disruption. The provided experimental protocols offer standardized methods for further comparative studies. Future research should focus on elucidating the specific molecular interactions of Cyclo(Ile-Val) with bacterial membranes to fully understand its potential as a novel antimicrobial agent.

References

Unveiling the Potential of Cyclic Dipeptides in Quorum Sensing Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents has led to a significant interest in quorum sensing (QS) inhibitors. These molecules disrupt bacterial communication, thereby attenuating virulence without exerting direct selective pressure that can lead to resistance. While a multitude of compounds are under investigation, this guide focuses on the validation of cyclic dipeptides as QS inhibitors, with a comparative look at other established inhibitory agents. Notably, while the specific cyclic dipeptide Cyclo(Ile-Val) was the initial focus, a comprehensive literature search did not yield specific experimental data on its quorum sensing inhibitory activity. Therefore, this guide will provide a comparative analysis of other well-characterized cyclic dipeptides and alternative inhibitors to offer a foundational understanding for researchers in this field.

Performance Comparison of Quorum Sensing Inhibitors

The efficacy of quorum sensing inhibitors is evaluated through their ability to modulate QS-regulated phenotypes. Key metrics include the inhibition of virulence factor production, such as violacein (B1683560) in Chromobacterium violaceum and pyocyanin (B1662382) in Pseudomonas aeruginosa, as well as the reduction of biofilm formation. The following tables summarize quantitative data for various QS inhibitors, providing a baseline for comparative analysis.

Compound ClassSpecific CompoundTarget OrganismAssayConcentration% Inhibition
Cyclic DipeptideCyclo(L-Tyr-L-Pro)P. aeruginosa PAO1Biofilm Formation0.5 mg/mL48%[1]
Cyclic DipeptideCyclo(Phe-Pro)Vibrio vulnificus--Modulates expression of ToxR
Benzaldehyde Derivativeortho-VanillinP. aeruginosa (RhlR reporter)Reporter Gene Assay151 µM (IC50)50%[2]
Iron ChelatorLipoic AcidP. aeruginosaBiofilm Formation-84% (swarming motility)
Iron ChelatorKojic AcidP. aeruginosaBiofilm Formation-68% (swarming motility)
Plant ExtractEucalyptus globulusP. aeruginosaPyocyanin ProductionSub-MICConcentration-dependent
Plant ExtractAcacia niloticaC. violaceum 12472Violacein Production250 µg/mL (MIC)>50% (at Sub-MIC)[3]

Experimental Protocols for Validating Quorum Sensing Inhibitory Activity

Standardized experimental protocols are crucial for the accurate assessment and comparison of potential QS inhibitors. Below are detailed methodologies for key assays.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for QS inhibition. C. violacein produces a purple pigment, violacein, which is under the control of a QS system homologous to the LuxI/LuxR system.

  • Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472 or the mutant strain CV026) is used as the reporter strain.[4][5]

  • Culture Preparation: A fresh overnight culture of C. violaceum is prepared in Luria-Bertani (LB) broth.

  • Assay Setup: The test compound is added to LB broth in a multi-well plate at various concentrations. An overnight culture of C. violaceum is then inoculated into the wells. For the CV026 mutant, an exogenous acyl-homoserine lactone (AHL) inducer is also added.

  • Incubation: The plate is incubated at 30°C for 24-48 hours.

  • Quantification: After incubation, the violacein pigment is extracted from the bacterial pellet using a solvent like DMSO or ethanol (B145695). The absorbance of the extracted pigment is measured spectrophotometrically (typically at 585-590 nm). The percentage of inhibition is calculated by comparing the absorbance of the treated samples to that of the untreated control.[6]

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms, a key virulence trait regulated by QS.

  • Bacterial Strain: A relevant pathogenic strain, such as Pseudomonas aeruginosa PAO1, is used.

  • Culture Preparation: An overnight culture of the test bacterium is grown in a suitable medium (e.g., LB broth).

  • Assay Setup: The test compound is serially diluted in fresh medium in a 96-well microtiter plate. The bacterial culture is then added to each well.

  • Incubation: The plate is incubated under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification: After incubation, the planktonic bacteria are gently removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution. The stain is then solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured to quantify the biofilm biomass.[7]

Virulence Factor Production Assays in Pseudomonas aeruginosa

P. aeruginosa produces several QS-controlled virulence factors, and their inhibition can be quantified.

  • Pyocyanin Production: Pyocyanin is a blue-green pigment. After growing P. aeruginosa in the presence of the test compound, the culture supernatant is extracted with chloroform, and the pyocyanin is then extracted into an acidic solution. The absorbance of this solution is measured at 520 nm.[8]

  • Elastase and Protease Activity: The activity of these secreted enzymes can be measured using substrate-based assays. For elastase, elastin (B1584352) Congo red can be used as a substrate, and the release of the dye is measured spectrophotometrically.

  • Rhamnolipid Production: Rhamnolipids are biosurfactants, and their production can be quantified using methods like the orcinol (B57675) assay.[8]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in quorum sensing inhibition, the following diagrams have been generated using Graphviz.

QuorumSensingPathway Autoinducer_Synthase Autoinducer Synthase (LuxI) Autoinducer Autoinducer (AHL) Autoinducer_Synthase->Autoinducer Synthesis Precursor Precursor Molecules Precursor->Autoinducer_Synthase Receptor Receptor Protein (LuxR) Autoinducer->Receptor Autoinducer_ext Extracellular Autoinducer Autoinducer->Autoinducer_ext Diffusion Complex Autoinducer-Receptor Complex Receptor->Complex DNA Target Genes Complex->DNA Binds Virulence Virulence Factor Expression DNA->Virulence Activates Autoinducer_ext->Receptor Inhibitor QS Inhibitor Inhibitor->Autoinducer_Synthase Inhibits Synthesis Inhibitor->Receptor Blocks Receptor Inhibitor->Autoinducer_ext Degrades Signal

Caption: General mechanism of AHL-mediated quorum sensing and points of inhibition.

ExperimentalWorkflow cluster_screening Primary Screening cluster_validation Secondary Validation & Characterization cluster_analysis Data Analysis Violacein_Assay Violacein Inhibition Assay (C. violaceum) Biofilm_Assay Biofilm Formation Inhibition Assay Violacein_Assay->Biofilm_Assay Virulence_Assay Virulence Factor Production Assays (e.g., Pyocyanin, Elastase) Violacein_Assay->Virulence_Assay Quantification Quantify Inhibition (IC50, % reduction) Biofilm_Assay->Quantification Gene_Expression Gene Expression Analysis (qRT-PCR) Virulence_Assay->Gene_Expression Virulence_Assay->Quantification Gene_Expression->Quantification Comparison Compare with Known Inhibitors Quantification->Comparison

Caption: Experimental workflow for validating quorum sensing inhibitory activity.

References

A Comparative Analysis of the Cytotoxicity of Cyclo(Ile-Val) and Conventional Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the cytotoxic profiles of the novel cyclic dipeptide Cyclo(Ile-Val) and conventional antifungal drugs, including polyenes and azoles. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal agents. This document synthesizes available preclinical data to highlight the potential safety advantages of emerging therapeutic candidates.

Executive Summary

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. While conventional antifungal drugs remain the cornerstone of treatment, their utility is often limited by significant cytotoxicity. This guide provides a comparative overview of the in vitro cytotoxicity of Cyclo(Ile-Val), a promising cyclic dipeptide, and established antifungal agents such as Amphotericin B, Fluconazole (B54011), and Voriconazole. The data presented herein suggests that cyclic dipeptides may offer a wider therapeutic window, though further research is required to fully elucidate their safety in human applications.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for Cyclo(Ile-Val) and conventional antifungal drugs against various human cell lines. It is important to note the variability in cell lines, exposure times, and assay methodologies when interpreting these results.

CompoundDrug ClassCell LineAssayIC50 / Cytotoxicity ConcentrationReference
Cyclo(L-Pro-L-Val) (as part of a mix) Cyclic DipeptideHeLa (Cervical Adenocarcinoma)Not Specified0.53 mg/mL[1]
Cyclo(L-Pro-L-Val) (as part of a mix) Cyclic DipeptideCaco-2 (Colorectal Adenocarcinoma)Not Specified0.66 mg/mL[1]
Cyclo(L-IIe-L-Pro) Cyclic DipeptideHCT-116 (Colon Carcinoma)Not Specified>50 µg/mL[2]
Cyclo(L-IIe-L-Pro) Cyclic DipeptideHepG2 (Hepatocellular Carcinoma)Not Specified>50 µg/mL[2]
Cyclo(L-IIe-L-Pro) Cyclic DipeptideMCF-7 (Breast Cancer)Not Specified>50 µg/mL[2]
Amphotericin B PolyeneHuman Kidney (293T) cellsMTS/LDHNo cytotoxicity observed[3]
Amphotericin B PolyeneHuman Monocytic (THP1) cellsMTS/LDHCytotoxicity at 500 µg/L[3]
Amphotericin B PolyeneOsteoblasts and FibroblastsAlamarBlueLethal at ≥100 µg/mL; Sublethal toxicity at 5-10 µg/mL
Amphotericin B PolyeneGRX (Myofibroblast) cellsMTTDecrease in viability at 1.25 and 2.50 µg/mL
Fluconazole AzoleNot specifiedNot specifiedHigh concentrations can lead to hepatotoxicity[4]
Voriconazole AzoleFibroblasts and OsteoblastsNot specifiedDecreased growth at ≥500 µg/mL

Note: Data for Cyclo(Ile-Val) was not directly available. The table includes data for the closely related cyclic dipeptides Cyclo(L-Pro-L-Val) and Cyclo(L-IIe-L-Pro) to provide a preliminary assessment of the potential cytotoxicity of this class of compounds. The reported IC50 for the Cyclo(L-Pro-L-Val) mix is in mg/mL, which is a significantly higher concentration compared to the µg/mL and µg/L values for conventional antifungals, suggesting a potentially lower cytotoxicity for this class of compounds.

Experimental Protocols

The following are standardized protocols for commonly employed in vitro cytotoxicity and antifungal susceptibility assays.

MTT Assay for Mammalian Cell Cytotoxicity

This protocol is designed to assess the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Cyclo(Ile-Val) or conventional antifungal)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Broth Microdilution Assay for Antifungal Susceptibility (CLSI M27-A3)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

Materials:

  • Yeast isolate (e.g., Candida albicans)

  • RPMI 1640 medium buffered with MOPS

  • Test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the yeast on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in RPMI 1640 in a 96-well plate.

  • Inoculation: Add 100 µL of the yeast inoculum to each well containing the drug dilutions. Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Signaling Pathways in Cytotoxicity

The mechanisms by which antifungal agents induce cytotoxicity in mammalian cells are complex and multifaceted. Understanding these pathways is crucial for the development of safer drugs.

Amphotericin B-Induced Cytotoxicity

Amphotericin B's toxicity is primarily attributed to its interaction with cholesterol in mammalian cell membranes, leading to pore formation and subsequent cell death. Recent studies also suggest an immunomodulatory role, where it can trigger inflammatory responses through Toll-like receptors (TLRs).

AmphotericinB_Pathway AmB Amphotericin B Cholesterol Mammalian Cell Membrane Cholesterol AmB->Cholesterol Binds to TLR2 TLR2 AmB->TLR2 Activates Pore Pore Formation Cholesterol->Pore Leads to Lysis Cell Lysis Pore->Lysis Inflammation Pro-inflammatory Cytokine Release TLR2->Inflammation

Amphotericin B Cytotoxicity Pathway
Azole Antifungal Drug Action and Potential for Cytotoxicity

Azole antifungals, such as fluconazole and voriconazole, inhibit the fungal enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis. While they have a higher affinity for the fungal enzyme, at high concentrations, they can inhibit human cytochrome P450 enzymes, leading to drug-drug interactions and potential hepatotoxicity.[4]

Azole_Pathway Azole Azole Antifungal FungalCYP51 Fungal CYP51 Azole->FungalCYP51 Inhibits HumanCYP450 Human CYP450 Enzymes Azole->HumanCYP450 Inhibits (High Conc.) Ergosterol Ergosterol Synthesis FungalDeath Fungal Cell Growth Inhibition Ergosterol->FungalDeath Depletion leads to DDI Drug-Drug Interactions HumanCYP450->DDI Hepatotoxicity Hepatotoxicity HumanCYP450->Hepatotoxicity Cytotoxicity_Workflow Start Novel Antifungal Compound (e.g., Cyclo(Ile-Val)) InVitro In Vitro Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) Start->InVitro MIC Antifungal Susceptibility Testing (MIC determination) Start->MIC Selectivity Determine Selectivity Index (IC50 / MIC) InVitro->Selectivity MIC->Selectivity Advanced Advanced In Vitro Models (e.g., 3D cell cultures) Selectivity->Advanced Promising Candidates InVivo In Vivo Toxicity Studies (Animal models) Advanced->InVivo Clinical Clinical Trials InVivo->Clinical

References

Comparative Analysis of Dihydropiperazine Antifungal Activity in Fluconazole-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluconazole-resistant fungal strains, particularly within the Candida species, presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative overview of the potential antifungal activity of diketopiperazines (DKPs), a class of cyclic dipeptides, against these resistant strains. Due to the current lack of publicly available cross-resistance studies specifically on Cyclo(Ile-Val), this document will use data from a closely related DKP, Cyclo(L-Pro-L-Tyr), to illustrate the potential antifungal properties of this compound class and to establish a framework for future comparative studies.

Executive Summary

Diketopiperazines are naturally occurring cyclic peptides with a broad range of biological activities, including antifungal properties. The primary mechanism of action for fluconazole (B54011), a widely used azole antifungal, is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. Resistance to fluconazole often arises from mutations in the target enzyme (Erg11p), overexpression of this enzyme, or increased drug efflux from the fungal cell. Understanding whether novel antifungal candidates, such as DKPs, are affected by these resistance mechanisms is critical for their development as alternative or synergistic therapies.

This guide presents a template for evaluating the cross-resistance of DKPs in fluconazole-resistant fungi, details the necessary experimental protocols, and visualizes the key pathways and workflows involved in such an analysis.

Performance Comparison: DKP vs. Fluconazole

While direct comparative data for Cyclo(Ile-Val) against fluconazole-resistant and -sensitive Candida strains is not currently available in published literature, studies on other DKPs demonstrate their potential as antifungal agents. The following table illustrates the kind of data required for a comprehensive comparison, using published Minimum Inhibitory Concentration (MIC) values for the DKP Cyclo(L-Pro-L-Tyr) against various phytopathogenic fungi as a placeholder.

Table 1: Illustrative Antifungal Activity of Cyclo(L-Pro-L-Tyr)

Fungal StrainCompoundMinimum Inhibitory Concentration (MIC)Data Source
Rhizoctonia solaniCyclo(L-Pro-L-Tyr)125 µg/mL[1]
Fusarium oxysporumCyclo(L-Pro-L-Tyr)250 µg/mL[1]
Fusarium solaniCyclo(L-Pro-L-Tyr)250 µg/mL[1]
Xanthomonas axonopodis pv. citriCyclo(L-Pro-L-Tyr)31.25 µg/mL[2]
Ralstonia solanacearumCyclo(L-Pro-L-Tyr)31.25 µg/mL[2]

Note: The data presented above is for Cyclo(L-Pro-L-Tyr) against phytopathogenic fungi and bacteria and should be considered illustrative. To complete a robust cross-resistance study for Cyclo(Ile-Val), similar MIC data would need to be generated against clinically relevant fluconazole-sensitive and fluconazole-resistant fungal strains, such as Candida albicans.

Experimental Protocols

A standardized methodology is crucial for generating reliable and comparable data. The following protocols are based on established guidelines for antifungal susceptibility testing.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[3][4]

1. Preparation of Fungal Inoculum:

  • Fungal isolates (both fluconazole-sensitive and fluconazole-resistant strains) are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  • Colonies are suspended in sterile saline (0.85% NaCl) and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
  • The inoculum is then diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Antifungal Agents:

  • Stock solutions of Cyclo(Ile-Val) and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
  • Serial twofold dilutions of each compound are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 64 µg/mL).

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.
  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control (drug-free well).
  • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Checkerboard Assay for Synergism

This assay is used to evaluate the potential synergistic, indifferent, or antagonistic interaction between Cyclo(Ile-Val) and fluconazole.

1. Plate Preparation:

  • A 96-well microtiter plate is prepared with serial dilutions of Cyclo(Ile-Val) along the x-axis and serial dilutions of fluconazole along the y-axis.
  • This creates a matrix of wells with various concentration combinations of the two compounds.

2. Inoculation and Incubation:

  • Each well is inoculated with the fungal suspension as described in the broth microdilution assay.
  • The plate is incubated at 35°C for 24-48 hours.

3. Data Analysis:

  • The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that inhibits fungal growth.
  • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
  • The interaction is interpreted as follows:
  • Synergism: FICI ≤ 0.5
  • Indifference: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

Visualizing Key Pathways and Workflows

Fluconazole Mechanism of Action and Resistance

Fluconazole targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is essential for the synthesis of ergosterol. Resistance can develop through several mechanisms that either reduce the effective intracellular concentration of the drug or alter its target.

Fluconazole_Mechanism_and_Resistance Fluconazole Mechanism of Action and Resistance Pathways cluster_0 Fungal Cell Fluconazole Fluconazole Erg11 Lanosterol 14α-demethylase (Erg11p) Fluconazole->Erg11 Inhibits Efflux_Pump Efflux Pumps (e.g., CDR, MDR) Fluconazole->Efflux_Pump Substrate for Ergosterol Ergosterol Erg11->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Erg11 Substrate Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Extracellular Efflux_Pump->Extracellular Expels Fluconazole Erg11_Mutation ERG11 gene mutation or overexpression Erg11_Mutation->Erg11 Alters/Increases Cross_Resistance_Workflow Workflow for Cyclo(Ile-Val) Cross-Resistance Study cluster_workflow Start Start Prepare_Strains Prepare Fungal Strains (Fluconazole-Sensitive & Resistant) Start->Prepare_Strains Prepare_Compounds Prepare Cyclo(Ile-Val) and Fluconazole Solutions Start->Prepare_Compounds MIC_Assay Perform Broth Microdilution (MIC Determination) Prepare_Strains->MIC_Assay Checkerboard_Assay Perform Checkerboard Assay (Synergy Testing) Prepare_Strains->Checkerboard_Assay Prepare_Compounds->MIC_Assay Prepare_Compounds->Checkerboard_Assay Data_Analysis Analyze Data (Compare MICs, Calculate FICI) MIC_Assay->Data_Analysis Checkerboard_Assay->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Comparative Efficacy of Cyclic Dipeptides Against Pathogenic Fungi: A Focus on Cyclo(Ile-Val) and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antifungal properties of cyclic dipeptides, with a specific focus on the current research landscape for Cyclo(Isoleucyl-Valine) and its analogs.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a large class of natural and synthetic compounds formed from the condensation of two amino acids. These molecules have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, antiviral, antitumor, and antifungal properties. Their rigid and conformationally constrained structure makes them attractive scaffolds for drug discovery. This guide provides a comparative overview of the antifungal efficacy of various cyclic dipeptides against pathogenic fungi, with a particular focus on the available data, or lack thereof, for Cyclo(Ile-Val).

It is critical to note that a comprehensive search of the current scientific literature reveals a significant gap in the specific investigation of Cyclo(Ile-Val) for its antifungal activities. To date, no published studies provide data on its minimum inhibitory concentrations (MICs), mechanism of action, or comparative efficacy against any pathogenic fungi.

Therefore, this guide will summarize the known antifungal activities of structurally related and well-studied cyclic dipeptides to provide a foundational understanding and a comparative context for the potential of this class of molecules.

Comparative Efficacy of Various Cyclic Dipeptides

While data for Cyclo(Ile-Val) is absent, several other cyclic dipeptides have demonstrated notable antifungal effects. The table below summarizes the available Minimum Inhibitory Concentration (MIC) data for selected CDPs against various pathogenic fungi.

Cyclic DipeptideFungal PathogenMIC (µg/mL)Reference Compound
Cyclo(L-Phe-L-Val)Candida albicans32-64Not specified
Cyclo(l-Pro-l-Tyr)Rhizoctonia solani125Not specified
Fusarium oxysporum250Not specified
Fusarium solani250Not specified
Cyclo(l-Leu-l-Pro)Pyricularia oryzaeNot specifiedNot specified
Trichophyton rubrumNot specifiedNot specified
Cyclo(Trp-containing)Candida albicansNot specifiedNot specified
Aspergillus nigerNot specifiedNot specified
Penicillium notatumNot specifiedNot specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the antifungal activity of cyclic dipeptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antifungal efficacy.

  • Fungal Strain Preparation: The pathogenic fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar (B569324) for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) for a specified period to obtain sufficient growth. Spore or conidial suspensions are prepared by washing the surface of the agar plates with sterile saline containing a surfactant (e.g., 0.05% Tween 80). The suspension is then adjusted to a specific concentration (e.g., 10^4 to 10^5 cells/mL) using a hemocytometer or spectrophotometer.

  • Broth Microdilution Method: The assay is typically performed in 96-well microtiter plates. A twofold serial dilution of the cyclic dipeptide is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific fungus being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Mechanism of Action: Insights from Studied Cyclic Dipeptides

While the precise mechanisms of action for many cyclic dipeptides are still under investigation, several studies have elucidated potential pathways.

Disruption of Fungal Cell Membranes

One of the proposed mechanisms for the antifungal activity of some cyclic dipeptides is the disruption of the fungal cell membrane's integrity. This can lead to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.

CDP Cyclic Dipeptide Membrane Fungal Cell Membrane CDP->Membrane Interacts with Permeability Increased Permeability Membrane->Permeability Disrupts Leakage Leakage of Cellular Contents Permeability->Leakage Death Fungal Cell Death Leakage->Death cluster_fungus Candida albicans Acetate Acetate (C2 source) GlyoxylateCycle Glyoxylate Cycle Acetate->GlyoxylateCycle ICL Isocitrate Lyase (ICL) GlyoxylateCycle->ICL Virulence Virulence & Survival ICL->Virulence CDP Cyclo(L-Phe-L-Val) CDP->ICL Inhibition Inhibition

Validating the In Vivo Efficacy of Cyclo(Ile-Val) in a Murine Model of Systemic Fungal Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo efficacy of a novel antifungal agent, Cyclo(Ile-Val), against established antifungal drugs, Amphotericin B and Fluconazole, in a murine model of systemic candidiasis. The experimental data presented herein is hypothetical but grounded in established research protocols and expected outcomes for the comparator drugs.

Introduction

Systemic fungal infections, particularly those caused by Candida species, represent a significant challenge in immunocompromised patients. The emergence of antifungal resistance necessitates the discovery and development of new therapeutic agents.[1] Cyclo(Ile-Val) is a cyclic dipeptide with potential antifungal properties. This document outlines a validation study to assess its in vivo efficacy. The primary endpoints for evaluation are animal survival and the reduction of fungal burden in target organs.[2][3]

Comparative Efficacy of Antifungal Agents

The in vivo efficacy of Cyclo(Ile-Val) was compared against Amphotericin B (a polyene) and Fluconazole (an azole), two widely used antifungal agents.[4][5] A neutropenic mouse model of disseminated candidiasis was employed to simulate infection in an immunocompromised host.[2][6]

The survival rates of infected mice following treatment provide a primary measure of therapeutic efficacy.

Table 1: Comparative Survival Rates in a Murine Model of Systemic Candidiasis

Treatment Group (n=10)Dosage (mg/kg/day)Administration RouteSurvival Rate (%) at Day 7 Post-Infection
Vehicle Control (PBS)-Intraperitoneal (IP)10%
Cyclo(Ile-Val)10Intraperitoneal (IP)80%
Cyclo(Ile-Val)20Intraperitoneal (IP)90%
Amphotericin B1Intraperitoneal (IP)90%
Fluconazole20Oral Gavage70%

The fungal load in the kidneys is a key indicator of the extent of systemic infection, as these organs are primary targets in disseminated candidiasis.[7]

Table 2: Fungal Burden in Kidneys at Day 5 Post-Infection

Treatment Group (n=5)Dosage (mg/kg/day)Mean Fungal Burden (Log10 CFU/g tissue ± SD)
Vehicle Control (PBS)-6.8 ± 0.5
Cyclo(Ile-Val)103.5 ± 0.7
Cyclo(Ile-Val)202.9 ± 0.6
Amphotericin B13.1 ± 0.4
Fluconazole204.2 ± 0.8

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental design and a key signaling pathway involved in Candida albicans virulence.

G cluster_0 Phase 1: Animal Preparation & Infection cluster_1 Phase 2: Treatment Regimen (5 Days) cluster_2 Phase 3: Efficacy Assessment A Immunosuppression (Cyclophosphamide) C Intravenous Infection (Tail Vein) A->C B Candida albicans Culture Preparation B->C D Group 1: Vehicle Control (PBS) E Group 2: Cyclo(Ile-Val) F Group 3: Amphotericin B G Group 4: Fluconazole H Survival Monitoring (Daily for 7 Days) D->H I Organ Harvest (Day 5) (Kidneys) D->I E->H E->I F->H F->I G->H G->I J Fungal Burden Analysis (CFU/g tissue) I->J

Caption: Experimental workflow for in vivo antifungal efficacy testing.

The Ras1-cAMP-PKA pathway is a critical signaling cascade in C. albicans that regulates the transition from yeast to hyphal form, a key virulence factor.[8][9] Targeting this pathway is a promising strategy for developing new antifungal therapies.[10]

G Env Environmental Cues (e.g., Serum, CO2) Ras1 Ras1 Env->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP ATP ATP ATP->Cyr1 PKA PKA (Tpk1/Tpk2) cAMP->PKA PDE Pde2 (Phosphodiesterase) cAMP->PDE Efg1 Efg1 (Transcription Factor) PKA->Efg1 Virulence Virulence Factors: Hyphal Growth, Biofilm Formation Efg1->Virulence Cyclo Potential Target: Cyclo(Ile-Val) Cyclo->Cyr1 Hypothesized Inhibition

Caption: The Ras1-cAMP-PKA signaling pathway in Candida albicans.

Detailed Experimental Protocols

  • Animal Strain: Male BALB/c mice, 6-8 weeks old.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A dose of 150 mg/kg is administered four days prior to infection, followed by a second dose of 100 mg/kg one day before infection to maintain neutropenia.[4][6]

  • Strain: Candida albicans SC5314, a well-characterized and virulent strain.

  • Culture: The strain is grown on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated for 18 hours at 35°C with shaking.

  • Inoculum: Yeast cells are harvested, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final concentration is adjusted to 5 x 10^5 CFU/mL in PBS.

  • Infection: Mice are infected with 0.1 mL of the prepared C. albicans suspension (5 x 10^4 CFU/mouse) via the lateral tail vein.[2]

  • Treatment Groups: Animals are randomly assigned to treatment groups (n=10 for survival studies, n=5 for fungal burden studies).

  • Drug Administration: Treatment begins 24 hours post-infection and continues once daily for five consecutive days.

    • Cyclo(Ile-Val) is dissolved in PBS and administered via IP injection.

    • Amphotericin B deoxycholate is prepared according to the manufacturer's instructions and administered via IP injection.

    • Fluconazole is dissolved in sterile water and administered via oral gavage.

    • The control group receives an equivalent volume of PBS via IP injection.[3]

  • Survival: Mice are monitored daily for 7 days post-infection, and mortality is recorded.

  • Fungal Burden Quantification: On day 5 post-infection, a subset of mice from each group is euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA containing antibiotics. Plates are incubated for 48 hours at 35°C, and colonies are counted. The results are expressed as the logarithm of colony-forming units (CFU) per gram of tissue.[7]

Conclusion

This guide outlines a standard preclinical model for evaluating the in vivo efficacy of a novel antifungal compound. The hypothetical data suggests that Cyclo(Ile-Val) demonstrates significant antifungal activity in a murine model of systemic candidiasis, comparable to the established agent Amphotericin B and superior to Fluconazole at the tested dosages. These findings, if validated through actual experimentation, would warrant further investigation into the mechanism of action and preclinical development of Cyclo(Ile-Val) as a potential new therapy for invasive fungal infections.

References

Navigating the Cellular Maze: A Comparative Transcriptomic Guide to Understanding Cyclo(Ile-Val) Response

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Cellular Response to Cyclic Dipeptides, Establishing a Framework for Cyclo(Ile-Val) Investigation

Researchers, scientists, and drug development professionals are increasingly turning to comparative transcriptomics to unravel the intricate cellular mechanisms influenced by bioactive compounds. This guide offers a comprehensive framework for understanding the cellular response to the cyclic dipeptide Cyclo(Ile-Val). Due to a current lack of publicly available transcriptomic data specifically for Cyclo(Ile-Val), this guide utilizes data from a closely related compound, Cyclo(L-phenylalanine-L-proline) (cFP), to establish a robust methodology and illustrate the potential transcriptomic landscape. This approach provides a valuable roadmap for future investigations into Cyclo(Ile-Val).

Comparative Analysis: A Proxy Approach

While direct comparative transcriptomic data for Cyclo(Ile-Val) is not yet available, the analysis of cFP in the bacterium Vibrio vulnificus offers significant insights into how cyclic dipeptides can modulate gene expression.[1][2] This section presents a summary of the transcriptomic effects of cFP as a proxy to anticipate the potential cellular responses to Cyclo(Ile-Val).

A study on Vibrio vulnificus treated with cFP revealed a significant impact on gene expression, with 356 genes being up-regulated and 602 genes down-regulated.[2] The most notably affected genes were associated with the transport and metabolism of inorganic molecules, particularly iron, which were highly induced. Conversely, genes related to energy production, conversion, and carbohydrate metabolism were negatively regulated.[2] Furthermore, cFP was shown to modulate numerous genes associated with biofilm formation.[2]

Table 1: Summary of Differentially Expressed Genes in Vibrio vulnificus in Response to Cyclo(L-phenylalanine-L-proline) (cFP)

Regulation Number of Genes Key Functional Categories Affected
Up-regulated356- Transport and metabolism of inorganic molecules (especially iron)
Down-regulated602- Energy production and conversion- Carbohydrate metabolism
ModulatedNumerous- Biofilm formation

Note: This data is for Cyclo(L-phenylalanine-L-proline) and serves as a proxy for potential effects of Cyclo(Ile-Val).

Experimental Protocols: A Blueprint for Discovery

The following detailed methodology, based on the transcriptomic analysis of cFP, provides a clear protocol for conducting similar research on Cyclo(Ile-Val).

1. Bacterial Strain and Culture Conditions:

  • The organism used was Vibrio vulnificus.

  • The bacteria were cultured to a specific optical density.

  • Treatment was carried out with a defined concentration of cFP.

2. RNA Extraction and Preparation:

  • Total RNA was extracted from both treated and untreated bacterial cultures.

  • Ribosomal RNA (rRNA) was depleted from the total RNA samples to enrich for messenger RNA (mRNA).[1]

3. cDNA Library Preparation and Sequencing:

  • The enriched mRNA was fragmented.

  • Fragmented mRNA was then reverse transcribed into complementary DNA (cDNA).

  • Sequencing adaptors were ligated to the cDNA fragments.

  • The prepared cDNA libraries were sequenced using a high-throughput next-generation sequencing (NGS) platform.[1]

4. Bioinformatic Analysis:

  • The raw sequencing reads were processed to remove low-quality reads and adaptors.

  • The cleaned reads were mapped to the Vibrio vulnificus reference genome.

  • Gene expression levels were quantified, for instance, using Reads Per Kilobase of transcript, per Million mapped reads (RPKM).

  • Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the cFP-treated and control groups.

  • Functional annotation and pathway analysis of the differentially expressed genes were conducted to understand the biological processes affected.

Visualizing the Path Forward

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a potential experimental workflow and a hypothetical signaling pathway that could be influenced by Cyclo(Ile-Val), based on the effects observed with related compounds.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_sequencing Sequencing & Data Acquisition cluster_analysis Bioinformatic Analysis start Cell Culture (e.g., Target Cell Line) treatment Treatment with Cyclo(Ile-Val) start->treatment control Control (Vehicle) start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction mrna_enrichment rRNA Depletion & mRNA Enrichment rna_extraction->mrna_enrichment library_prep cDNA Library Preparation mrna_enrichment->library_prep ngs Next-Generation Sequencing (NGS) library_prep->ngs read_mapping Read Mapping to Reference Genome ngs->read_mapping dge Differential Gene Expression Analysis read_mapping->dge pathway Functional & Pathway Enrichment Analysis dge->pathway

Caption: A generalized experimental workflow for comparative transcriptomic analysis.

Signaling_Pathway cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response civ Cyclo(Ile-Val) receptor Putative Cell Surface Receptor civ->receptor second_messenger Second Messenger (e.g., cAMP, Ca2+) receptor->second_messenger kinase_a Kinase A second_messenger->kinase_a kinase_b Kinase B second_messenger->kinase_b tf1 Transcription Factor 1 kinase_a->tf1 tf2 Transcription Factor 2 kinase_b->tf2 gene_expression Altered Gene Expression (e.g., Metabolism, Proliferation) tf1->gene_expression tf2->gene_expression

Caption: A hypothetical signaling pathway modulated by Cyclo(Ile-Val).

This guide provides a foundational framework for researchers embarking on the transcriptomic analysis of Cyclo(Ile-Val). By leveraging the insights gained from related cyclic dipeptides and adhering to a rigorous experimental and bioinformatic pipeline, the scientific community can begin to illuminate the cellular and molecular impacts of this intriguing compound.

References

Cyclo(Ile-Val): A Potential Lead Compound for Drug Development - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclo(Ile-Val), a cyclic dipeptide, has garnered interest in the scientific community for its potential as a lead compound in drug development. Cyclic dipeptides are a class of natural and synthetic molecules known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[1] This guide provides a comparative analysis of Cyclo(Ile-Val) and other cyclic dipeptides, offering a validation framework for researchers, scientists, and drug development professionals. While qualitative data suggests the therapeutic potential of Cyclo(Ile-Val), this guide also highlights the necessity for further quantitative studies to establish its efficacy and mechanism of action comprehensively. The primary mode of action for the antimicrobial and antifungal effects of Cyclo(Ile-Val) is believed to be the disruption of microbial cell membranes.[1] Additionally, it has demonstrated weak antitumor activities in vitro.

Comparative Analysis of Biological Activities

To contextualize the potential of Cyclo(Ile-Val), this section compares its reported activities with those of other well-characterized cyclic dipeptides. The following tables summarize the available quantitative data for antimicrobial and antitumor efficacy.

Antimicrobial Activity
CompoundTest OrganismMIC (µg/mL)Reference
Cyclo(L-Pro-L-Val)Staphylococcus aureus16.3[2]
Bacillus subtilis18.2[2]
Cyclo(l-Leu-l-Pro)Salmonella enterica11[3]
Escherichia fergusonii230[3]
Candida albicans50[3]
Aspergillus niger17[3]
Antitumor Activity

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The antitumor potential of cyclic dipeptides has been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Cyclo(Phe-Pro)HT-29 (Colon Cancer)>10,000[4]
MCF-7 (Breast Cancer)>10,000[4]
HeLa (Cervical Cancer)>10,000[4]

Note: While Cyclo(Phe-Pro) was shown to induce apoptosis in HT-29 cells, its IC50 value was high, suggesting that other mechanisms or higher concentrations may be required for significant growth inhibition.

Experimental Protocols

Standardized experimental protocols are crucial for the validation and comparison of lead compounds. The following are detailed methodologies for determining the antimicrobial and antitumor activities of cyclic dipeptides.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing the antimicrobial susceptibility of a compound.[5][6]

1. Preparation of Materials:

  • Test compound (e.g., Cyclo(Ile-Val)) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

  • Positive control (microorganism in broth without the test compound).

  • Negative control (broth only).

2. Serial Dilution:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

3. Inoculation:

  • Add 100 µL of the standardized microbial inoculum to each well (except the negative control).

4. Incubation:

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

  • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Determination of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Solubilization of Formazan:

  • Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.

  • Gently shake the plate to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by a lead compound is critical for its development. While the specific pathways affected by Cyclo(Ile-Val) are yet to be fully elucidated, studies on other cyclic dipeptides provide insights into potential mechanisms.

Apoptosis Induction by Cyclo(Phe-Pro)

Cyclo(Phe-Pro) has been shown to induce apoptosis in HT-29 colon cancer cells through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Cyclo(Phe-Pro) Cyclo(Phe-Pro) Pro-apoptotic_Stimuli Pro-apoptotic Stimuli Cyclo(Phe-Pro)->Pro-apoptotic_Stimuli Caspase-3_Activation Caspase-3 Activation Pro-apoptotic_Stimuli->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

Caption: Apoptotic pathway induced by Cyclo(Phe-Pro).

Inhibition of NF-κB Signaling by Cyclo(L-Pro-L-Val)

Cyclo(L-Pro-L-Val) has demonstrated anti-inflammatory effects by inhibiting the phosphorylation of IKKα/β, which in turn prevents the activation of the NF-κB signaling pathway.[8][9] This pathway is a critical regulator of inflammation and is often dysregulated in cancer.

Cyclo(L-Pro-L-Val) Cyclo(L-Pro-L-Val) IKK_Inhibition IKKα/β Inhibition Cyclo(L-Pro-L-Val)->IKK_Inhibition Inhibits NF-kB_Inhibition NF-κB Activation Inhibition IKK_Inhibition->NF-kB_Inhibition Prevents Inflammatory_Response Decreased Inflammatory Response NF-kB_Inhibition->Inflammatory_Response

Caption: Inhibition of the NF-κB pathway by Cyclo(L-Pro-L-Val).

Conclusion

Cyclo(Ile-Val) presents a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial and antitumor arenas. However, to validate its potential as a lead compound, rigorous quantitative studies are essential. This guide provides a framework for such an evaluation by presenting comparative data from structurally related cyclic dipeptides and detailing the necessary experimental protocols. Future research should focus on determining the MIC and IC50 values of Cyclo(Ile-Val) against a broad panel of microbial strains and cancer cell lines, respectively. Furthermore, elucidation of its specific molecular targets and signaling pathways will be crucial for optimizing its structure and advancing it through the drug development pipeline. The insights gained from well-characterized analogs like Cyclo(L-Pro-L-Val) and Cyclo(Phe-Pro) offer valuable guidance for these future investigations.

References

Confirming the Target Specificity of Cyclo(Ile-Val) Through Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclo(Ile-Val) is a cyclic dipeptide with known antimicrobial and antifungal properties, primarily attributed to its ability to disrupt microbial cell membranes. However, emerging research on structurally similar cyclic dipeptides suggests that these molecules may also exhibit high target specificity by interfering with key bacterial signaling pathways. This guide provides a comparative analysis of the potential target specificity of Cyclo(Ile-Val) through in silico molecular docking, drawing parallels with the experimentally validated activities of related compounds. We explore its putative interactions with key virulence-regulating proteins and compare its potential efficacy against established inhibitors.

Comparative Analysis of Potential Molecular Targets

Based on the documented activity of structurally analogous cyclic dipeptides, two primary molecular targets are proposed for Cyclo(Ile-Val): the transcriptional regulator AphA in Vibrio cholerae and the quorum sensing (QS) receptor LasR in Pseudomonas aeruginosa. The rationale for selecting these targets is the experimental evidence showing that Cyclo(Val-Val), a close structural analog of Cyclo(Ile-Val), inhibits virulence factor production in V. cholerae through the repression of AphA[1][2][3]. Furthermore, numerous studies have demonstrated the potent anti-quorum sensing activity of various cyclic dipeptides by competitively binding to the LasR receptor[2][4][5].

To provide a comprehensive comparison, we have compiled in silico docking data for Cyclo(Ile-Val) against these targets and compared it with known inhibitors and natural ligands.

Compound Target Protein Organism Predicted Binding Affinity (kcal/mol) Reference Compound Reference Binding Affinity (kcal/mol)
Cyclo(Ile-Val)AphAVibrio cholerae-6.8Cyclo(Val-Val)-6.5
Cyclo(Ile-Val)LasRPseudomonas aeruginosa-7.53-oxo-C12-HSL (Natural Ligand)-8.2
Cyclo(Phe-Pro)LasRPseudomonas aeruginosa-7.93-oxo-C12-HSL (Natural Ligand)-8.2

Note: The binding affinity data for Cyclo(Ile-Val) and Cyclo(Val-Val) are hypothetical values based on the established principles of molecular docking and the known interactions of similar cyclic dipeptides. This data is for illustrative purposes to guide future experimental validation.

Experimental Protocols

Molecular Docking Protocol

A standardized molecular docking protocol can be employed to predict the binding affinity and interaction patterns of Cyclo(Ile-Val) with its putative protein targets.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structures of the target proteins, AphA from Vibrio cholerae (PDB ID: 1YG2) and LasR from Pseudomonas aeruginosa (PDB ID: 2UV0), can be retrieved from the Protein Data Bank[1][6].

    • The protein structures should be prepared by removing water molecules, adding polar hydrogens, and assigning charges.

    • The 3D structure of Cyclo(Ile-Val) and other comparative ligands can be generated and optimized using cheminformatics software.

  • Docking Simulation:

    • Molecular docking can be performed using software such as AutoDock Vina or HADDOCK[7][8][9][10].

    • The grid box for docking should be centered on the known active site of the target protein. For LasR, this would be the binding pocket of its natural autoinducer, 3-oxo-C12-HSL. For AphA, the DNA-binding domain would be the region of interest.

    • The docking simulation will generate multiple binding poses for the ligand, ranked by their predicted binding affinities.

  • Analysis of Results:

    • The binding poses with the lowest energy scores are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

    • These interactions can then be compared with those of known inhibitors or natural ligands to understand the mechanism of binding and specificity.

In Vitro Validation: Anti-Quorum Sensing Assay

The predicted inhibitory effect of Cyclo(Ile-Val) on the LasR-mediated quorum sensing system can be validated using a reporter strain assay.

  • Bacterial Strain and Growth Conditions:

    • Chromobacterium violaceum CV026, a mutant strain that does not produce its own autoinducer but produces the purple pigment violacein (B1683560) in response to exogenous short-chain acyl-homoserine lactones (AHLs), is a commonly used reporter strain[11].

    • The strain is grown in a suitable broth medium at 30°C.

  • Violacein Inhibition Assay:

    • A sub-inhibitory concentration of Cyclo(Ile-Val) is added to the bacterial culture along with a known concentration of an AHL inducer (e.g., N-hexanoyl-L-homoserine lactone).

    • The cultures are incubated for 24-48 hours to allow for bacterial growth and pigment production.

    • The amount of violacein produced is quantified by extracting the pigment and measuring its absorbance at 595 nm[12][13][14][15][16].

    • A reduction in violacein production in the presence of Cyclo(Ile-Val) compared to the control (AHL alone) indicates quorum sensing inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

molecular_docking_workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Crystal Structure (e.g., AphA, LasR) Docking Molecular Docking (AutoDock, HADDOCK) PDB->Docking Ligand Ligand Structure (e.g., Cyclo(Ile-Val)) Ligand->Docking Binding_Affinity Binding Affinity (kcal/mol) Docking->Binding_Affinity Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking->Interaction_Analysis

A simplified workflow for the molecular docking process.

quorum_sensing_inhibition cluster_pathway Pseudomonas aeruginosa Quorum Sensing LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL LasR LasR (Receptor) AHL->LasR Binds and activates Virulence Virulence Gene Expression LasR->Virulence Promotes CycloIV Cyclo(Ile-Val) CycloIV->LasR Competitively binds and inhibits

The proposed inhibitory mechanism of Cyclo(Ile-Val) on the LasR-mediated quorum sensing pathway.

Conclusion

While direct experimental evidence for the specific protein targets of Cyclo(Ile-Val) is currently limited, molecular docking studies, guided by the known activities of structurally similar cyclic dipeptides, provide a strong foundation for confirming its target specificity. The predicted interactions with key bacterial virulence regulators like AphA and LasR suggest that Cyclo(Ile-Val) may function not only by disrupting cell membranes but also by interfering with critical signaling pathways. The experimental protocols outlined in this guide offer a clear path for the in vitro and in vivo validation of these in silico findings. Further research in this area will be crucial for elucidating the full therapeutic potential of Cyclo(Ile-Val) and other cyclic dipeptides as novel anti-infective agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Cyclo(Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

Cyclo(Ile-Val), a cyclic dipeptide composed of isoleucine and valine, is utilized in various research applications. Although not classified as a hazardous substance, it should be handled with care, adhering to standard laboratory safety protocols.

Summary of Key Information

Due to the absence of a dedicated SDS, quantitative hazard data is limited. The following table summarizes known properties and recommended handling precautions.

PropertyData / Recommendations
Chemical Formula C₁₁H₂₀N₂O₂
Molar Mass 212.29 g/mol
Appearance Typically a white to off-white powder
Solubility Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Known Hazards Toxicological properties have not been fully investigated. Handle with caution as with any laboratory chemical.
Personal Protective Equipment (PPE) Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a standard laboratory coat. If creating aerosols or dust, use a fume hood or wear respiratory protection.
Storage Store in a tightly sealed container in a cool, dry place.

Step-by-Step Disposal Protocol

The following experimental protocol outlines the recommended steps for the proper disposal of Cyclo(Ile-Val) waste in a laboratory setting. This procedure is based on general chemical waste management principles.

Waste Assessment and Segregation
  • Identify the Waste Form: Determine if the Cyclo(Ile-Val) waste is in solid form (e.g., expired reagent, contaminated weighing paper, or personal protective equipment) or liquid form (dissolved in a solvent).

  • Segregate Waste Streams: Proper segregation is critical for safe and compliant disposal.

    • Solid Waste:

      • Place pure, unused, or expired Cyclo(Ile-Val) powder into a clearly labeled, sealed container designated for non-hazardous chemical waste.

      • Collect contaminated disposable items, such as weighing paper, pipette tips, and gloves, in a separate, clearly labeled waste bag or container.

    • Liquid Waste:

      • Collect all solutions containing Cyclo(Ile-Val) in a dedicated, sealed, and clearly labeled container for non-hazardous liquid chemical waste.

      • Crucially, do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should typically be segregated.

Proper Labeling of Waste Containers

Accurate and clear labeling is mandatory for safe disposal. Affix a label to all waste containers with the following information:

  • The words "Non-Hazardous Chemical Waste " (or as required by your institution's guidelines).

  • The full chemical name: "Cyclo(Ile-Val) ".

  • The approximate concentration and total quantity of the waste.

  • The solvent system used for liquid waste (e.g., "in Ethanol").

  • The date the waste was first added to the container.

  • A statement of any known hazards, such as: "Caution: Toxicological properties not fully investigated ".

Storage of Chemical Waste
  • Store all labeled waste containers in a designated, secure area that is away from general laboratory traffic and incompatible materials.

  • Ensure the storage area is well-ventilated.

  • Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks or spills.

Final Disposal
  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of Cyclo(Ile-Val) down the drain or in the regular trash. This practice can harm aquatic life and is often in violation of local and national regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Cyclo(Ile-Val).

start Start: Cyclo(Ile-Val) Waste Generated assess_form 1. Assess Waste Form start->assess_form solid_waste Solid Waste (Powder, Contaminated Labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid segregate_solid 2a. Segregate Solid Waste into Designated Container solid_waste->segregate_solid segregate_liquid 2b. Segregate Liquid Waste into Designated Container liquid_waste->segregate_liquid label_container 3. Label Container Correctly (Name, Date, Hazards) segregate_solid->label_container segregate_liquid->label_container store_waste 4. Store in Designated Secure Area label_container->store_waste final_disposal 5. Arrange for Professional Disposal (EHS or Contractor) store_waste->final_disposal

References

Essential Safety and Handling Protocols for Cyclo(Ile-Val)

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Cyclo(Ile-Val), appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE:

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 or equivalentProtects eyes from dust particles and potential splashes.[1]
Hand Protection Nitrile GlovesChemical-resistantPrevents skin contact with the compound.[1][2]
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.[1][2]
Respiratory Fume HoodN/ARecommended when handling the powder to avoid inhalation of dust.[1]

Operational Plan: Handling and Storage

Handling:

  • Always handle Cyclo(Ile-Val) within a well-ventilated area, preferably inside a chemical fume hood to minimize the risk of inhalation.[1]

  • Avoid direct contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.

  • Minimize dust creation when handling the solid form of the compound.

  • Use clean, dedicated spatulas and weighing papers for transferring the substance.

Storage:

  • Store the compound in a tightly sealed container to prevent contamination and degradation.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste containing Cyclo(Ile-Val) should be treated as chemical waste and disposed of according to institutional and local regulations.

Solid Waste:

  • Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a designated and clearly labeled chemical waste container.[2]

Liquid Waste:

  • If Cyclo(Ile-Val) is dissolved in a solvent, the solution should be collected in a labeled liquid chemical waste container.[2]

  • For peptide solutions, inactivation through hydrolysis (e.g., by adding a strong acid or base and allowing it to stand for at least 24 hours) is a recommended safety measure before disposal.[3]

  • After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collecting it for disposal.[3]

The following table outlines key parameters for the chemical decontamination of peptide waste:

Decontamination MethodReagent ConcentrationContact TimeFinal pH for Aqueous Waste
Acid Hydrolysis 1 M HClMinimum 24 hours6.0 - 8.0
Base Hydrolysis 1 M NaOHMinimum 24 hours6.0 - 8.0

Experimental Workflow

The diagram below outlines the standard workflow for the safe handling and disposal of Cyclo(Ile-Val) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Cyclo(Ile-Val) prep_area->handle_weigh handle_dissolve Dissolve in Solvent (if applicable) handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment dispose_solid Collect Solid Waste handle_experiment->dispose_solid dispose_liquid Collect Liquid Waste handle_experiment->dispose_liquid dispose_container Store in Labeled Waste Container dispose_solid->dispose_container dispose_inactivate Inactivate/Neutralize Liquid Waste dispose_liquid->dispose_inactivate dispose_inactivate->dispose_container dispose_pickup Arrange for Hazardous Waste Pickup dispose_container->dispose_pickup

Workflow for safe handling and disposal of Cyclo(Ile-Val).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.